Vinyl disulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
(ethenyldisulfanyl)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6S2/c1-3-5-6-4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQYWIBQETUPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSSC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166354 | |
| Record name | Vinyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15805-34-2 | |
| Record name | Vinyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Properties of Vinyl Disulfide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Part 1: Core Principles and Molecular Architecture of Vinyl Disulfide
Vinyl disulfide, and its derivatives, represent a unique class of organosulfur compounds characterized by the presence of a disulfide linkage directly attached to at least one vinyl group (C=C-S-S-). The simplest symmetric member of this family is divinyl disulfide, a molecule that embodies the intriguing interplay between the reactivity of a disulfide bond and the versatile chemistry of a carbon-carbon double bond. This guide provides an in-depth exploration of the chemical properties of vinyl disulfide, offering insights into its synthesis, stability, reactivity, and spectroscopic signature. For researchers in drug discovery, understanding these properties is paramount, as the vinyl disulfide motif and the broader class of disulfides offer a rich scaffold for the design of novel therapeutics, from targeted covalent inhibitors to bioreducible prodrugs.
The disulfide bond itself is a pivotal structural feature in biological systems, most notably in stabilizing the tertiary and quaternary structures of proteins.[1] Its characteristic S-S bond length of approximately 2.05 Å and a preference for a dihedral angle approaching 90° dictate its conformational behavior and reactivity.[2] The presence of adjacent vinyl groups in vinyl disulfide introduces electronic effects that modulate the properties of the disulfide linkage, influencing its susceptibility to both nucleophilic and electrophilic attack, as well as its participation in radical and pericyclic reactions.
Part 2: Synthesis and Physicochemical Characteristics
Synthetic Routes to Vinyl Disulfides
The synthesis of vinyl disulfides can be broadly categorized into methods for preparing symmetrical and unsymmetrical derivatives.
2.1.1. Synthesis of Symmetrical Vinyl Disulfides:
Divinyl disulfide can be prepared through several routes. A classical method involves the reaction of acetylene with hydrogen sulfide.[3] Another laboratory-scale synthesis involves the treatment of bis(2-chloroethyl)sulfide with a base such as sodium ethoxide.[3]
2.1.2. Synthesis of Unsymmetrical Vinyl Disulfides:
The preparation of unsymmetrical vinyl disulfides, which are often of greater interest in medicinal chemistry due to the potential for introducing diverse functionalities, has been the subject of more recent research. Convenient and efficient methods have been developed that allow for the synthesis of these compounds under mild conditions with moderate to high yields.[4] These methods often involve the reaction of a vinyl-sulfur containing precursor with a thiol or a thiotosylate, enabling the incorporation of various functional groups such as hydroxyl, carboxyl, and amino moieties.[4]
Physicochemical Properties of Divinyl Disulfide
Divinyl disulfide is a colorless liquid with a faint odor.[3] Its fundamental physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 627-51-0 | [3] |
| Molecular Formula | C4H6S2 | [5] |
| Molecular Weight | 118.22 g/mol | [5] |
| Appearance | Colorless liquid | [3] |
| Density | 0.9098 g/cm³ (at 20 °C) | [3] |
| Melting Point | - | - |
| Boiling Point | 84 °C (183 °F; 357 K) | [3] |
| Solubility in water | 634.5 mg/L (estimated) | [6] |
Part 3: Spectroscopic and Chromatographic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy: The proton NMR spectrum of divinyl disulfide is expected to show signals in the vinyl region (typically 5-7 ppm). The protons on the double bond will exhibit complex splitting patterns due to geminal, cis, and trans couplings.
3.1.2. ¹³C NMR Spectroscopy: The carbon NMR spectrum will feature signals for the sp² hybridized carbons of the vinyl groups. The chemical shifts of these carbons are influenced by the electronegativity of the attached sulfur atom. The presence of a disulfide bond can be diagnostic in the ¹³C NMR spectra of cysteine-containing peptides, suggesting its utility in characterizing vinyl disulfides.[7][8]
Infrared (IR) Spectroscopy
The IR spectrum of divinyl disulfide would be characterized by absorption bands corresponding to:
-
C-H stretching of the vinyl group (~3000-3100 cm⁻¹)
-
C=C stretching (~1600-1650 cm⁻¹)
-
C-S stretching (typically weak, in the fingerprint region)
-
S-S stretching (also weak and in the fingerprint region, ~400-500 cm⁻¹)
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of vinyl disulfides and for obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of divinyl disulfide is available in the NIST database.[5] The fragmentation of disulfides upon electron impact can be complex and may involve skeletal rearrangements.[9] In the context of larger molecules, such as disulfide-linked peptides, techniques like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are employed to elucidate the disulfide bond connectivity.[10][11]
Gas Chromatography (GC)
Gas chromatography can be utilized for the separation and analysis of volatile vinyl disulfides. The retention time of divinyl disulfide would be dependent on the column stationary phase and temperature program. The NIST Chemistry WebBook indicates the availability of gas chromatography data for divinyl disulfide.[5]
Part 4: Reactivity Profile and Mechanistic Pathways
The chemical reactivity of vinyl disulfide is a rich tapestry woven from the individual reactivities of the disulfide bond and the vinyl groups, as well as their synergistic interactions.
Thermal Stability and Rearrangements
Divinyl disulfides can undergo thermal rearrangements. For instance, certain derivatives have been shown to rearrange to bisdithio esters, which can then be converted to thiophene derivatives upon heating.[12] This highlights a potential pathway for the thermal decomposition of these compounds and a synthetic route to heterocyclic systems.
Cycloaddition Reactions
The vinyl groups in vinyl disulfide can act as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.[13][14] The reactivity of the dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups.[6] The disulfide moiety's electronic influence on the vinyl group will therefore play a crucial role in its efficacy as a dienophile.
Caption: Figure 1. Diels-Alder reaction of a diene with vinyl disulfide.
Reactions with Nucleophiles and Electrophiles
The disulfide bond is susceptible to cleavage by nucleophiles, while the vinyl groups can undergo electrophilic addition.
4.3.1. Nucleophilic Attack on the Sulfur-Sulfur Bond: The S-S bond in disulfides is known to react with a variety of nucleophiles.[15] Thiol-disulfide exchange, a common reaction in biological systems, involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.[1] This reactivity is fundamental to the role of disulfides in redox processes.
Caption: Figure 2. Thiol-disulfide exchange with vinyl disulfide.
4.3.2. Electrophilic Addition to the Vinyl Groups: The carbon-carbon double bonds of the vinyl groups can undergo electrophilic addition reactions, similar to other alkenes. The regioselectivity of such additions would be influenced by the electronic effects of the disulfide group.
Radical Reactions
The relatively weak S-S bond in disulfides can undergo homolytic cleavage to form thiyl radicals. These radicals can participate in a variety of subsequent reactions.
Part 5: Implications and Applications in Drug Discovery and Development
The unique chemical properties of vinyl disulfides make them an attractive scaffold for the design of novel therapeutic agents.
Vinyl Disulfides as Bioactive Scaffolds
Derivatives of vinyl disulfide have shown promise as bioactive molecules. For example, unsymmetrical monoterpenylhetaryl disulfides have demonstrated antioxidant, antimicrobial, and antiviral activities.[10] Diallyl disulfide, a related compound found in garlic, is known for its wide range of biological functions, including anti-inflammatory and anticancer effects.[16] This suggests that the vinyl disulfide core can be a valuable starting point for the development of new drugs.
Vinyl Disulfide Derivatives as Potential Enzyme Inhibitors
The vinyl group in vinyl disulfide can act as a Michael acceptor, making it a potential candidate for targeted covalent inhibition of enzymes, particularly those with a nucleophilic cysteine residue in their active site.[17] This is analogous to the well-established use of vinyl sulfones as mechanism-based cysteine protease inhibitors.[18] The reaction would involve the nucleophilic attack of the cysteine thiol on the β-carbon of the vinyl group, leading to the formation of a stable covalent bond.
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vinyl disulfide structure and bonding characteristics
An In-Depth Technical Guide to the Structure and Bonding of Vinyl Disulfide
Foreword
Divinyl disulfide, and the broader class of vinyl disulfides, represent a fascinating intersection of classic disulfide chemistry with the rich reactivity of olefinic systems. The disulfide bond is a cornerstone of biological structure, famously providing the covalent cross-links that stabilize protein tertiary and quaternary structures.[1][2] When this functionality is flanked by vinyl groups, a unique electronic and chemical environment emerges. The interplay between the sulfur lone pairs, the labile S-S sigma bond, and the adjacent π-systems of the carbon-carbon double bonds imparts characteristics that make these molecules highly valuable synthons and functional motifs. This guide offers a detailed exploration of the molecular architecture, electronic landscape, and bonding characteristics of vinyl disulfide, tailored for researchers, scientists, and professionals in drug development who seek to leverage its unique properties.
Molecular Geometry and Stereoelectronics
The fundamental structure of divinyl disulfide (C₄H₆S₂) consists of a central disulfide bridge covalently linking two vinyl (ethenyl) groups. The molecule's overall shape and properties are dictated not just by simple bond connections, but by a delicate balance of steric and electronic forces.
The Disulfide Core: A Non-planar Moiety
Unlike the planar arrangement of the vinyl groups, the C-S-S-C core of a disulfide is characteristically non-planar. The defining feature is the C-S-S-C dihedral angle, which preferentially adopts a value approaching 90°.[3] This gauche conformation is a direct consequence of minimizing the repulsion between the lone pairs of electrons on the adjacent sulfur atoms. If the moiety were to adopt a planar cis (0°) or trans (180°) conformation, the lone pair orbitals would experience significant overlap and electrostatic repulsion, destabilizing the molecule. This geometric preference is a critical determinant of the disulfide bond's stability and reactivity.
Key Structural Parameters
Computational studies and experimental data from related disulfide structures provide insight into the precise geometry of vinyl disulfide. These parameters are influenced by the electronic communication between the vinyl π-systems and the sulfur atoms.
| Parameter | Typical Value | Causality and Significance |
| S-S Bond Length | ~2.05 Å | Longer and weaker than a C-C bond (~1.54 Å), making it the most labile bond in the molecule. This inherent weakness is key to its role as a cleavable linker.[3] |
| C-S Bond Length | ~1.77 Å | Shorter than a typical C(sp³)-S bond (~1.82 Å) due to the sp² hybridization of the vinyl carbon and potential π-conjugation, indicating a stronger, more stable linkage. |
| C=C Bond Length | ~1.34 Å | Characteristic of a standard carbon-carbon double bond. |
| C-S-S Bond Angle | ~104° | This angle accommodates the steric bulk of the vinyl groups and the electronic requirements of the sulfur atoms. |
| C-S-S-C Dihedral Angle | ~90° | Minimizes lone pair-lone pair repulsion on the sulfur atoms, defining the core geometry of the disulfide bridge.[3] |
Below is a diagram illustrating the fundamental structure of divinyl disulfide.
Caption: Molecular structure of divinyl disulfide.
Electronic Structure and Bonding Interactions
The bonding in vinyl disulfide is more complex than a simple sum of its parts. The interaction between the vinyl π-orbitals and the sulfur atoms creates a unique electronic environment that modulates the molecule's reactivity.
The Nature of the Disulfide Bond
The S-S σ-bond is formed by the overlap of sp³-hybridized orbitals on each sulfur atom. With a bond energy of approximately 60 kcal/mol, it is significantly weaker than C-C or C-H bonds, making it a predictable site for chemical cleavage under reductive or oxidative conditions. The highest occupied molecular orbitals (HOMOs) in simple disulfides are typically dominated by the non-bonding lone pair electrons on the sulfur atoms. This electron-rich nature makes the disulfide bond susceptible to electrophilic attack and is central to its role in thiol-disulfide exchange reactions.
Vinyl Group Conjugation
The presence of the adjacent C=C double bonds introduces the possibility of conjugation. This can occur through two primary mechanisms:
-
pπ-pπ Interaction: Overlap between the p-orbitals of the vinyl π-system and the p-like lone pair orbitals on the sulfur atom. This interaction delocalizes electron density from the sulfur into the vinyl group.
-
pπ-dπ Interaction: A more debated but frequently invoked model involves the overlap of the vinyl π-system with the empty 3d-orbitals of sulfur. This would act as an electron-accepting interaction, pulling electron density from the double bond.
Regardless of the precise orbital model, the result is electronic communication between the sulfur and the vinyl group. This conjugation influences the molecule's UV-Vis absorption profile and modulates the reactivity of both the disulfide and the double bonds.
The diagram below illustrates the key orbital interactions.
Caption: Orbital interactions in the vinyl-sulfur moiety.
Spectroscopic Fingerprints for Characterization
A combination of spectroscopic techniques provides a robust framework for identifying and characterizing the structure and bonding of vinyl disulfides.
| Technique | Feature | Interpretation |
| ¹H NMR | Vinyl Protons (δ 5.0-6.5 ppm) | Complex splitting patterns (geminal, cis, trans couplings) confirm the CH₂=CH-S- structure. Chemical shifts are influenced by the electronegativity of sulfur and conjugation effects. |
| ¹³C NMR | Vinyl Carbons (δ 110-140 ppm) | Two distinct signals for the α and β carbons of the vinyl group provide evidence for the C=C-S linkage. |
| Raman | S-S Stretch (480-540 cm⁻¹) | A strong signal in this region is a definitive marker for the disulfide bond. This vibration is often weak or absent in IR spectra due to the small change in dipole moment. |
| IR | C=C Stretch (~1600 cm⁻¹) | A sharp absorption indicating the presence of the vinyl double bond. |
| IR | C-S Stretch (600-800 cm⁻¹) | Confirms the presence of the carbon-sulfur bond. |
| UV-Vis | Absorption (~250 nm) | The disulfide bond acts as a chromophore. Conjugation with the vinyl groups typically causes a bathochromic (red) shift compared to saturated dialkyl disulfides. |
Synthesis and Reactivity: A Dual-Functionality Molecule
The synthetic utility of vinyl disulfides stems from their dual reactivity, with both the disulfide bridge and the vinyl groups available for chemical transformation.
Modern Synthetic Approaches
While historical methods existed, contemporary organic synthesis favors milder and more functional-group-tolerant routes. Efficient methods for preparing unsymmetrical vinyl disulfides have been developed, which are particularly valuable for building complex molecular architectures.[1]
-
Method 1: Reaction of an S-vinyl phosphorodithioate with a thiotosylate.[2]
-
Method 2: Reaction of an S-vinyl thiotosylate with a thiol.[2]
These methods allow for the synthesis of vinyl disulfides bearing additional functionalities like esters, carboxylic acids, and protected amines, expanding their utility in medicinal chemistry.[1][2]
Representative Synthetic Protocol: Synthesis of Unsymmetrical Vinyl Disulfides[2]
This protocol describes the reaction of an S-vinyl thiotosylate with a thiol, a versatile method for creating functionalized, unsymmetrical vinyl disulfides.
Step 1: Preparation of the Reaction Mixture
-
To a solution of the desired thiol (1.0 mmol) in acetonitrile (5 mL), add potassium carbonate (K₂CO₃, 1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes to generate the thiolate anion in situ.
Step 2: Addition of the Vinyl Electrophile
-
Add a solution of S-vinyl thiotosylate (1.2 mmol) in acetonitrile (2 mL) dropwise to the reaction mixture.
Step 3: Reaction and Monitoring
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed (typically 1-3 hours).
Step 4: Workup and Purification
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure unsymmetrical vinyl disulfide.
Key Reactivity Patterns
The reactivity of vinyl disulfide is a rich field, offering numerous handles for molecular elaboration.
-
Disulfide Cleavage: The S-S bond is readily cleaved by reducing agents (e.g., dithiothreitol, tris(2-carboxyethyl)phosphine) to yield two equivalents of vinyl thiol. This reaction is fundamental to the use of disulfides as reversible linkers in drug delivery systems.
-
Cycloaddition Reactions: The electron-rich vinyl groups can participate as dienophiles in Diels-Alder reactions. More significantly, they have been shown to react with transient o-iminothioquinones in an inverse electron-demand [4+2] hetero-Diels-Alder reaction to produce complex benzothiazine derivatives.[1]
-
Polymerization: The vinyl functionalities can undergo radical or cationic polymerization, making divinyl disulfide a potential cross-linking agent for creating functional polymer networks.[4][5]
The diagram below shows a representative reaction pathway.
Caption: Hetero-Diels-Alder reaction of a vinyl disulfide.
Applications in Drug Development and Materials Science
The unique structural and bonding characteristics of vinyl disulfides make them powerful tools for researchers.
-
Cleavable Linkers in Drug Conjugates: The lability of the disulfide bond to the reductive environment inside cells makes it an ideal linker for antibody-drug conjugates (ADCs) or other targeted delivery systems. The drug is released from its carrier upon entry into the target cell.
-
Building Blocks for Heterocyclic Synthesis: As demonstrated by their reactivity in cycloaddition reactions, vinyl disulfides are valuable precursors for constructing complex, sulfur-containing heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.[1]
-
Self-Assembled Monolayers (SAMs): Disulfides readily adsorb onto gold and other metal surfaces, forming well-ordered SAMs. Unsymmetrical vinyl disulfides allow for the creation of mixed monolayers with a defined surface composition, which can be further functionalized via the vinyl group for applications in biosensors and microarrays.[1][2]
-
Covalent Inhibitors: While vinyl sulfones are more commonly recognized as Michael acceptors for covalent drug design, the vinyl sulfide motif can be oxidized to the more electrophilic sulfoxide or sulfone, providing a latent reactive handle for targeting cysteine residues in proteins.[6][7][8]
Conclusion
Vinyl disulfide is a molecule defined by the interplay of its constituent parts. The non-planar, labile disulfide core provides a reactive and cleavable handle, while the flanking vinyl groups introduce electronic conjugation and a platform for addition and polymerization chemistry. This duality makes it a uniquely versatile molecule. A thorough understanding of its geometry, electronic structure, and characteristic bonding is essential for harnessing its full potential in the rational design of advanced pharmaceuticals, functional materials, and novel synthetic methodologies.
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thermodynamic stability of the disulfide bond in vinyl disulfide
An In-depth Technical Guide to the Thermodynamic Stability of the Disulfide Bond in Vinyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The disulfide bond is a critical covalent linkage in chemistry and biology, pivotal in protein structure, redox chemistry, and the design of advanced materials. While the properties of alkyl and aryl disulfides are well-documented, divinyl disulfide and its derivatives represent a unique class of compounds whose thermodynamic characteristics are less explored yet possess significant potential. The direct attachment of the sulfur atoms to sp²-hybridized vinyl carbons introduces distinct electronic effects—induction and resonance—that modulate the stability and reactivity of the S-S bond. This guide provides a detailed examination of the , contrasting it with its alkyl and aryl counterparts. We delve into the theoretical principles governing its stability, outline state-of-the-art computational and experimental methodologies for its assessment, and explore the profound implications for drug development, particularly in the design of redox-responsive linkers and dynamic covalent materials.
Introduction: The Vinyl Disulfide Moiety
Disulfide bonds (RSSR') are fundamental to the structural integrity of many extracellular proteins and peptides and serve as key functional groups in medicinal and materials chemistry.[1] Their stability, typically characterized by a bond dissociation energy (BDE) of approximately 60 kcal/mol, is not constant but is exquisitely sensitive to the local electronic and steric environment.[2][3]
Vinyl disulfides, characterized by an S-S bond where at least one sulfur atom is covalently attached to a vinyl group (-CH=CH₂), represent a distinct and compelling subclass. The simplest symmetric example is divinyl disulfide (CH₂=CH-S-S-CH=CH₂). Unlike saturated alkyl groups or aromatic aryl groups, the vinyl substituent imparts a unique electronic signature due to the sp² hybridization of its carbons and the presence of a π-system. Understanding the thermodynamic stability of this specific disulfide bond is paramount for harnessing its potential in applications requiring precise control over bond cleavage and formation, such as targeted drug release and self-healing polymers.[4]
This technical guide provides a foundational understanding of the factors governing the stability of the vinyl disulfide bond, offers practical methodologies for its investigation, and discusses its strategic application in modern chemical research.
The Disulfide Bond: A Thermodynamic and Structural Baseline
To appreciate the nuances of the vinyl disulfide, we must first establish a baseline using well-understood dialkyl disulfides, such as diethyl disulfide.
-
Bond Dissociation Energy (BDE): The homolytic cleavage of the S-S bond in a typical dialkyl disulfide requires approximately 60-68 kcal/mol (251-285 kJ/mol).[3][5] This value represents a significant covalent stabilization, yet it is often the most labile bond in a molecule, making it susceptible to chemical or photochemical cleavage.[2]
-
Structure and Geometry: The disulfide linkage is not linear. It exhibits a preferred C-S-S-C dihedral angle approaching 90°.[2] This gauche conformation minimizes repulsion between the lone pairs of electrons on the adjacent sulfur atoms. The S-S bond length is typically around 2.05 Å.[2] Deviation from this optimal geometry can induce strain, lowering the overall thermodynamic stability.[6][7]
Electronic Modulation of S-S Bond Stability by the Vinyl Group
The replacement of an alkyl group with a vinyl group introduces two primary electronic effects that collectively influence the electron density and, consequently, the strength of the disulfide bond.
Inductive Effect
The carbon atoms in a vinyl group are sp²-hybridized, whereas those in an alkyl group are sp³-hybridized. Due to a higher degree of s-character (33% in sp² vs. 25% in sp³), sp²-hybridized carbons are more electronegative. This leads to an inductive electron-withdrawing effect from the sulfur atom by the vinyl group, which is more pronounced than that of an alkyl group. This polarization can influence the S-S bond by slightly altering the electron density on the sulfur atoms.
Resonance (Conjugative) Effect
A more significant influence arises from the potential for resonance or π-conjugation. The lone-pair electrons on the sulfur atoms can be delocalized into the adjacent vinyl π-system. This pπ-pπ interaction introduces partial double bond character to the C-S bond and alters the electron distribution around the S-S bond. This delocalization can stabilize the molecule, but it may simultaneously weaken the S-S bond by drawing electron density away from it.
The interplay of these effects suggests that the thermodynamic stability of the divinyl disulfide bond will differ significantly from that of dialkyl or diaryl disulfides.
Comparative Stability Analysis
We can qualitatively compare the expected stability of divinyl disulfide with its common counterparts, diethyl disulfide and diphenyl disulfide.
| Disulfide Type | Substituent | Hybridization | Dominant Electronic Effects | Expected Impact on S-S Bond Stability (Relative to Alkyl) |
| Diethyl Disulfide | Ethyl (-CH₂CH₃) | sp³ | Weak inductive donation | Baseline |
| Divinyl Disulfide | Vinyl (-CH=CH₂) | sp² | Inductive withdrawal; π-conjugation | Potentially Lowered |
| Diphenyl Disulfide | Phenyl (-C₆H₅) | sp² | Inductive withdrawal; Aromatic π-delocalization | Lowered |
-
Divinyl vs. Diethyl Disulfide: The combination of inductive withdrawal and π-conjugation in divinyl disulfide likely reduces the electron density within the S-S σ bond, making it weaker and more susceptible to cleavage than the S-S bond in diethyl disulfide.
-
Divinyl vs. Diphenyl Disulfide: While both have sp² carbons attached to sulfur, the extent and nature of π-delocalization differ. The extensive delocalization across the aromatic ring in diphenyl disulfide significantly impacts its stability. Theoretical studies have suggested that aromatic disulfides have a lower BDE than alkyl disulfides.[5] Divinyl disulfide is expected to have a stability profile that is distinct from both, representing a unique point on the stability spectrum.
Methodologies for Stability Assessment
Determining the thermodynamic stability of the vinyl disulfide bond requires a combination of computational and experimental approaches.
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for probing bond energetics where experimental data is scarce.[8][9][10]
Figure 1: Conceptual DFT workflow for calculating S-S BDE.
Detailed Protocol: DFT Calculation of S-S Bond Dissociation Energy
-
Structure Optimization: An initial 3D structure of divinyl disulfide is built. A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) to find the lowest energy conformation.
-
Vibrational Frequency Analysis: A frequency calculation is run on the optimized structure to ensure it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Fragment Calculation: The process is repeated for the resulting vinylthiyl radical (CH₂=CHS•) that forms upon homolytic cleavage of the S-S bond.
-
BDE Calculation: The bond dissociation energy is calculated as: BDE = [2 × E(radical)] - E(disulfide) Where E represents the total electronic energy, corrected with the ZPVE for each species. This provides a direct theoretical measure of the bond's thermodynamic stability.
Experimental Approaches
Experimental validation is crucial. For small molecules like divinyl disulfide, methods can be adapted from classical physical chemistry and protein chemistry.[1][11]
A. Differential Scanning Calorimetry (DSC)
DSC can be used to measure the thermal stability of a substance. While it does not directly yield a BDE, it can provide the enthalpy (ΔH) of thermal decomposition. By comparing the decomposition profile of divinyl disulfide with that of diethyl disulfide under identical conditions, a relative measure of thermal stability can be obtained.
B. Thiol-Disulfide Exchange Equilibrium
A highly effective method is to measure the equilibrium constant for a thiol-disulfide exchange reaction.[4] This provides a direct measure of the Gibbs free energy (ΔG) change for the reaction, which is a precise indicator of relative thermodynamic stability.
Figure 2: Workflow for determining relative disulfide stability.
Detailed Protocol: Equilibrium Study
-
Reactant Preparation: Prepare standard solutions of divinyl disulfide and a reference thiol (e.g., ethanethiol) in an appropriate solvent (e.g., acetonitrile or buffered aqueous solution).
-
Reaction Initiation: Mix the reactants in a sealed vial under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Allow the mixture to incubate at a constant temperature until equilibrium is reached.
-
Equilibrium Monitoring: Periodically take aliquots from the reaction mixture. Quench the reaction (e.g., by rapid dilution or acidification) and analyze the concentrations of all four species (divinyl disulfide, ethanethiol, vinyl thiol, diethyl disulfide) using a calibrated analytical technique like HPLC or GC-MS. Equilibrium is confirmed when the concentrations no longer change over time.
-
Calculation of K_eq: The equilibrium constant (K_eq) is calculated from the final concentrations: K_eq = ([Vinyl Thiol]²[Diethyl Disulfide]) / ([Divinyl Disulfide][Ethanethiol]²)
-
Thermodynamic Analysis: The standard Gibbs free energy change (ΔG°) for the reaction is then calculated using the equation ΔG° = -RT ln(K_eq). A positive ΔG° would indicate that the vinyl disulfide bond is thermodynamically more stable than the alkyl disulfide bond under the tested conditions, while a negative value would indicate it is less stable.
Implications for Drug Development and Materials Science
The unique thermodynamic profile of the vinyl disulfide bond makes it an attractive functional group for advanced applications.
-
Redox-Responsive Drug Delivery: In antibody-drug conjugates (ADCs), the linker connecting the cytotoxic payload to the antibody is critical.[12] A disulfide linker is often used to ensure stability in circulation (oxidative environment) and rapid cleavage inside the target cell (reductive environment). By tuning the electronic properties of the disulfide, its reduction potential can be precisely controlled. A vinyl disulfide linker could be engineered to have a specific reduction potential, making it stable in the bloodstream but highly susceptible to cleavage by intracellular reductants like glutathione, ensuring targeted payload release.[12][13]
-
Dynamic Covalent Chemistry: Vinyl disulfides can participate in dynamic thiol-disulfide exchange reactions. This property is ideal for creating self-healing materials, adaptable hydrogels, and reversible adhesives.[4][14] The rate and equilibrium position of this exchange can be modulated by the stability of the vinyl disulfide bond, allowing for materials whose properties (e.g., stiffness, viscosity) can be tuned in response to redox stimuli.
Conclusion and Future Outlook
The is governed by a unique combination of inductive and resonance effects conferred by the sp²-hybridized vinyl substituent. Theoretical analysis strongly suggests that the S-S bond in vinyl disulfides is thermodynamically less stable than in their dialkyl counterparts, making them more reactive and susceptible to cleavage. This property, rather than being a limitation, is a key feature that can be exploited in the rational design of sophisticated chemical systems.
For researchers in drug development and materials science, the vinyl disulfide moiety offers a tunable handle to control redox-responsive behavior. However, a significant gap remains in the direct experimental quantification of its bond dissociation energy. Future work combining precise computational modeling with rigorous experimental validation via equilibrium studies or advanced calorimetric techniques will be invaluable. Such data will enable the precise engineering of vinyl disulfide-containing molecules, unlocking their full potential in next-generation therapeutics and smart materials.
References
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- 14. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Reactivity of Vinyl Disulfides with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinyl disulfides represent a unique class of organic compounds possessing two distinct electrophilic sites: the carbon-carbon double bond and the disulfide linkage. This dual reactivity allows for a range of chemical transformations, making them highly versatile tools in organic synthesis, materials science, and particularly in the field of bioconjugation and drug delivery. This guide provides a comprehensive analysis of the reactivity of vinyl disulfides with nucleophiles. We will explore the mechanistic underpinnings of both Michael addition reactions at the vinyl moiety and nucleophilic attack at the disulfide bond. Key factors governing the chemoselectivity of these reactions, such as the nature of the nucleophile, pH, and solvent, are discussed in detail. Furthermore, this whitepaper presents field-proven experimental protocols for the synthesis of vinyl disulfides and their subsequent reaction with thiol nucleophiles, offering a practical framework for their application. The utility of vinyl disulfides as cleavable linkers in antibody-drug conjugates (ADCs) and for site-specific protein modification is highlighted, providing authoritative insights for professionals in drug development.
Introduction: The Chemical Versatility of Vinyl Disulfides
The vinyl disulfide moiety, characterized by a disulfide bond directly attached to a vinyl group (C=C-S-S-R), is a functional group of growing importance. The disulfide bond itself is a critical structural feature in biochemistry, famously stabilizing the tertiary and quaternary structures of proteins through cysteine-cysteine linkages.[1] In synthetic chemistry, disulfides are valued for their stability and their susceptibility to cleavage under specific reducing conditions, a property extensively exploited in drug delivery.[2][3][4]
The conjugation of this disulfide unit with a vinyl group creates a fascinating electronic environment. The sulfur atoms influence the electron density of the double bond, rendering it an electrophilic Michael acceptor, susceptible to conjugate addition by nucleophiles. This dual-natured reactivity—a cleavable disulfide bond and a reactive vinyl system—positions vinyl disulfides as powerful and versatile synthons. Their synthetic potential includes applications in cycloaddition reactions, metal complex formation, and multicomponent reactions.[2] In the context of drug development, this functionality is particularly relevant for creating advanced bioconjugates and stimulus-responsive materials.[3][5]
Core Principles of Reactivity: A Tale of Two Electrophiles
The reaction of a vinyl disulfide with a nucleophile can proceed via two primary competitive pathways. The outcome is dictated by the nature of the nucleophile, the substrate's electronic properties, and the precise reaction conditions.
Pathway A: Thiol-Michael Addition to the Vinyl Group
The vinyl group in a vinyl disulfide acts as a classic Michael acceptor. Nucleophiles, particularly soft nucleophiles like thiols, readily attack the β-carbon of the double bond. This reaction is typically catalyzed by a base, which deprotonates the thiol to form a more potent thiolate nucleophile.[6] The resulting carbanion intermediate is then protonated to yield the final thioether product.
The mechanism proceeds as follows:
-
Deprotonation: A base removes the acidic proton from the nucleophilic thiol (R'-SH), generating a highly reactive thiolate anion (R'-S⁻).
-
Nucleophilic Attack: The thiolate attacks the electron-deficient β-carbon of the vinyl disulfide.
-
Protonation: The resulting carbanion intermediate abstracts a proton from the conjugate acid of the base (or solvent) to give the final addition product.[6]
This pathway results in the formation of a stable carbon-sulfur (thioether) bond, leaving the disulfide linkage intact. The reactivity of this pathway is analogous to that of other vinyl-sulfur compounds, such as vinyl sulfones, which are also highly reactive towards thiols.[7]
Caption: Mechanism of the base-catalyzed Thiol-Michael addition to a vinyl disulfide.
Pathway B: Nucleophilic Attack on the Disulfide Bond
The disulfide bond is inherently electrophilic and can be attacked by nucleophiles, most notably other thiols or thiolates. This process, known as thiol-disulfide exchange, is a fundamental reaction in biochemistry, underlying protein folding and redox regulation. The reaction proceeds via an SN2-like mechanism where the incoming nucleophilic sulfur attacks one of the sulfur atoms of the disulfide bond.
The key steps are:
-
Nucleophilic Attack: A thiolate (R'-S⁻) attacks one of the sulfur atoms of the R-S-S-R' disulfide bond.
-
Cleavage: The S-S bond breaks, resulting in the formation of a new disulfide (R-S-S-R') and a new thiolate leaving group (R''-S⁻).
This reaction is reversible, and the equilibrium is driven by the relative concentrations and reduction potentials of the thiols involved. In drug delivery, this pathway is exploited to release a thiol-containing drug from a carrier molecule within the reducing intracellular environment, which has a high concentration of glutathione (GSH).[4][8]
Caption: Mechanism of thiol-disulfide exchange at the disulfide linkage.
Comparative Reactivity with Key Nucleophiles
The high utility of vinyl disulfides in drug development stems from their selective reactivity, particularly with the thiol side chain of cysteine residues.
-
Thiols (e.g., Cysteine, Glutathione): Thiols are excellent nucleophiles for both Michael addition and disulfide exchange. The chemoselectivity is highly dependent on reaction conditions. The Michael addition is often favored under kinetically controlled conditions, leading to an irreversible covalent bond. In contrast, thiol-disulfide exchange is a reversible process that is fundamental to the design of cleavable linkers.[4][9] Vinyl sulfones, a related class of compounds, also react selectively and rapidly with thiols, often even faster than analogous acrylates. This high reactivity makes these functional groups ideal for cysteine-specific bioconjugation.[10]
-
Amines (e.g., Lysine): While amines are good nucleophiles, their reactivity with vinyl disulfides is generally lower than that of thiols. At physiological pH (~7.4), a significant portion of lysine residues are protonated (pKa ~10.5), rendering them non-nucleophilic. This difference in reactivity and pKa allows for highly selective modification of cysteine over lysine residues by carefully controlling the reaction pH.[7]
Synthetic and Experimental Protocols
A key aspect of leveraging vinyl disulfides is the ability to synthesize them efficiently and react them under controlled conditions. The following protocols are based on established and reliable methodologies.[2]
Protocol 1: Synthesis of Unsymmetrical Vinyl Disulfides
This protocol describes the synthesis of a functionalized vinyl disulfide from an S-vinyl thiotosylate and a thiol, a method noted for its mild conditions and good yields.[2]
Objective: To synthesize an unsymmetrical vinyl disulfide (e.g., 2-hydroxyethyl vinyl disulfide).
Materials:
-
S-vinyl thiotosylate
-
2-Mercaptoethanol (thiol)
-
Triethylamine (NEt₃)
-
Dry Dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, syringes)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
To a solution of S-vinyl thiotosylate (2.0 mmol) and 2-mercaptoethanol (1.0 mmol) in dry CH₂Cl₂ (10 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (1.0 mmol) dropwise.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure unsymmetrical vinyl disulfide.
Self-Validation:
-
¹H and ¹³C NMR: Confirm the structure of the product, identifying the characteristic peaks for the vinyl protons and the protons adjacent to the sulfur atoms.
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized vinyl disulfide.
Caption: Experimental workflow for vinyl disulfide synthesis and subsequent conjugation.
Protocol 2: Bioconjugation to a Cysteine-Containing Peptide
Objective: To conjugate a vinyl disulfide to a model cysteine-containing peptide via Michael addition.
Materials:
-
Purified vinyl disulfide (from Protocol 1)
-
Cysteine-containing peptide (e.g., GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
HPLC for analysis and purification
Procedure:
-
Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
Dissolve the vinyl disulfide in a minimal amount of DMSO to create a 10-20 mM stock solution.
-
Add the vinyl disulfide stock solution to the peptide solution (e.g., 5-10 molar equivalents).
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Monitor the reaction progress by LC-MS, observing the decrease in the starting peptide mass and the appearance of a new peak corresponding to the mass of the conjugate.
-
Upon completion, the conjugated peptide can be purified from excess small molecules using reverse-phase HPLC.
Self-Validation:
-
LC-MS: Confirm the formation of the desired conjugate by identifying its molecular weight.
-
Tandem MS (MS/MS): Fragment the conjugate to confirm the site of modification is the cysteine residue.
Applications in Drug Development
The unique reactivity of vinyl disulfides makes them highly suitable for advanced applications in pharmacology and drug delivery.
Cleavable Linkers for Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody and drug is critical for the ADC's success. Disulfide-based linkers are widely used because they are stable in the bloodstream but are readily cleaved by the high concentration of intracellular glutathione, releasing the active drug inside the target cell.[3][4][8][11] Vinyl disulfides can be incorporated into linkers, providing a handle for conjugation to the antibody (via the vinyl group) while retaining the cleavable disulfide functionality.
Site-Specific Protein Modification
The ability to selectively react with cysteine residues makes vinyl disulfides valuable reagents for protein modification.[10] This allows for the precise attachment of probes, polymers (e.g., PEGylation), or other functional molecules to proteins. Compared to other common thiol-reactive reagents, the resulting thioether linkage from Michael addition is highly stable.
Comparative Analysis with Other Michael Acceptors
To provide context for experimental design, it is crucial to compare vinyl disulfides with other commonly used thiol-reactive Michael acceptors.
| Feature | Vinyl Disulfide | Vinyl Sulfone | Maleimide |
| Primary Reaction | Michael Addition / Disulfide Exchange | Michael Addition | Michael Addition |
| Thiol Selectivity | High | Very High | High |
| Linkage Stability | Thioether (stable) or Disulfide (cleavable) | Thioether (very stable)[12] | Thioether (can undergo retro-Michael) |
| Reversibility | Disulfide exchange is reversible.[9] | Irreversible | Can be reversible via retro-Michael |
| Key Advantage | Dual reactivity; can form stable or cleavable linkages. | High stability and reactivity. | Widely used and well-characterized. |
| Consideration | Potential for disulfide exchange as a side reaction. | Can be highly reactive. | Potential for linker instability/exchange. |
Conclusion and Future Outlook
Vinyl disulfides are a potent and versatile class of reagents for researchers at the interface of chemistry, biology, and medicine. Their dual reactivity allows for either the formation of stable thioether conjugates through Michael addition or the creation of redox-sensitive systems via the disulfide bond. This guide has detailed the fundamental principles governing their reactivity, provided robust protocols for their synthesis and application, and situated their utility within the critical context of drug development. The continued exploration of vinyl disulfide chemistry, particularly in the design of novel cleavable linkers and dynamic biomaterials, promises to yield new and innovative solutions for targeted therapeutics and advanced biomedical research.
References
-
Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. Available at: [Link]
-
Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. NIH National Library of Medicine. Available at: [Link]
-
Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. NIH National Library of Medicine. Available at: [Link]
-
Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science (RSC Publishing). Available at: [Link]
-
Vinyl sulfide synthesis by C-S coupling. Organic Chemistry Portal. Available at: [Link]
-
Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]
-
Disulfide synthesis by S-S coupling. Organic Chemistry Portal. Available at: [Link]
-
Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Publications. Available at: [Link]
-
Proposed mechanism of nucleophilic attack on vinyl sulfones and the two-step kinetic model for enzyme inactivation. ResearchGate. Available at: [Link]
-
Direct Preparation of Nucleoside Vinyl Disulfides from 2-(Trimethylsilyl)ethyl Sulfides, an Access to Vinylthiols. ACS Publications. Available at: [Link]
-
Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization. PubMed. Available at: [Link]
-
Design of an in vivo cleavable disulfide linker in recombinant fusion proteins. NIH National Library of Medicine. Available at: [Link]
-
Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Available at: [Link]
-
Direct preparation of nucleoside vinyl disulfides from 2-(trimethylsilyl)ethyl sulfides, an access to vinylthiols. PubMed. Available at: [Link]
-
Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. ACS Publications. Available at: [Link]
-
A disulfide-based linker for thiol-norbornene conjugation: Formation and cleavage of hydrogels by the use of light. ResearchGate. Available at: [Link]
-
Introducing Disulfide Bonds into Polyester Biomaterials via Nucleophilic Thiol–yne Polymerization. NIH National Library of Medicine. Available at: [Link]
-
Neighboring group effect on nucleophilicity of disulfide bond. ACS Publications. Available at: [Link]
-
CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. Wiley Online Library. Available at: [Link]
-
Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted Cancer Therapy. Digital Commons @ Butler University. Available at: [Link]
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. NIH National Library of Medicine. Available at: [Link]
-
Selective Synthesis of Vinyl Sulfides or 2-Methyl Benzothiazoles from Disulfides and CaC2 Mediated by a Trisulfur Radical Anion. ACS Publications. Available at: [Link]
-
Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ResearchGate. Available at: [Link]
-
Stability of a Multiresponsive Sulfonium Vinyl Sulfide Linker toward Nucleophilic/Radical Thiols, Reactive Nitrogen Species, and in Cells under Pro-inflammatory Stimulation. ACS Publications. Available at: [Link]
-
Thiol-Michael addition reaction involving a vinyl-sulfone group. ResearchGate. Available at: [Link]
-
Cleavable linkers in antibody-drug conjugates. University of Cambridge. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
Technical Guide: Natural Occurrence and Pharmacochemistry of Vinyl Disulfide Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of naturally occurring vinyl disulfide derivatives, a rare but pharmacologically potent class of organosulfur compounds. Unlike their ubiquitous allyl analogs (e.g., diallyl disulfide), vinyl disulfides possess a sulfur atom directly conjugated to an alkene (
Part 1: Structural Chemistry & Natural Sources
The Vinyl Disulfide Motif
The chemical distinction between allyl and vinyl disulfides is critical for understanding their reactivity.
-
Allyl Disulfides (Standard): The sulfur is attached to an
hybridized carbon (e.g., Diallyl disulfide in garlic). The bond is relatively stable. -
Vinyl Disulfides (Reactive): The sulfur is attached to an
hybridized carbon ( ). The -orbital overlap between the alkene and the sulfur lone pairs creates a conjugated system. This increases the susceptibility of the disulfide bond to nucleophilic attack (thiol-disulfide exchange) and potentially allows the alkene to act as a Michael acceptor.
Primary Biological Sources
While rare, this motif appears in specific chemical defense systems:
| Genus/Species | Compound Name | Chemical Structure Note | Biological Role |
| Allium sativum (Garlic) | Ajoene ( | Contains a vinyl disulfide bridge linked to a sulfoxide. | Antifungal, antithrombotic, anticancer. |
| Ferula assa-foetida | 1-Propenyl disulfides | (E)-1-propenyl sec-butyl disulfide.[1] | Antimicrobial, antispasmodic. |
| Petiveria alliacea | Petiveriin | Trithiolane/disulfide derivatives. | Insecticidal. |
| Marine Sponges | Lissoclinotoxin | Related polysulfide structures. | Cytotoxic defense. |
Part 2: Biosynthetic Origins & Chemical Ecology
The formation of vinyl disulfides is rarely a direct enzymatic product. Instead, it often results from the rearrangement of unstable thiosulfinate intermediates upon tissue damage.
The Ajoene Paradigm (Garlic)
Ajoene is not present in intact garlic cloves. It is formed via a "biomimetic" cascade initiated by the enzyme Alliinase .
-
Lysis: Tissue damage releases Alliinase, converting Alliin to Allicin.
-
Rearrangement: In the presence of polar organic solvents (or edible oils), Allicin undergoes a block-eric rearrangement involving thioacrolein intermediates to form Ajoene.
Biosynthetic Pathway Visualization
The following diagram illustrates the conversion of Alliin to the vinyl disulfide Ajoene.
Figure 1: The biosynthetic cascade from Alliin to Ajoene. Note that Ajoene formation competes with vinyldithiin formation depending on the solvent environment.
Part 3: Pharmacological Mechanism of Action
The vinyl disulfide moiety acts as a "warhead" for covalent protein modification.
Thiol-Disulfide Exchange
The primary mechanism is S-thiolation . The vinyl group withdraws electron density from the disulfide bond, making it highly electrophilic.
-
Target: Accessible Cysteine residues (e.g., Cys-274 in Tubulin).
-
Reaction: Protein-SH attacks the disulfide sulfur.
-
Result: Formation of a mixed disulfide (Protein-S-S-R) and release of a leaving group.
Mechanism Visualization
Figure 2: Pharmacodynamic mechanism of vinyl disulfides. The electrophilic disulfide bond reacts with protein thiols to form a covalent mixed disulfide.
Part 4: Experimental Protocols
Protocol: Biomimetic Synthesis & Isolation of Ajoene
Because natural abundance is low, isolation directly from intact plants is inefficient. The standard research protocol involves generating Ajoene from Allicin in situ.
Objective: Isolate (E/Z)-Ajoene for biological assays.
Materials:
-
Fresh Garlic bulbs (500g)
-
Ethyl Acetate (EtOAc)[2]
-
Acetone
-
HPLC grade Methanol/Water
-
Rotary Evaporator
Methodology:
-
Precursor Extraction (Allicin):
-
Homogenize 500g garlic cloves in water (1:1 w/v) to activate Alliinase. Incubate for 20 mins at 25°C.
-
Extract the homogenate with 500mL Ethyl Acetate.
-
Centrifuge to separate layers; collect the organic (EtOAc) phase containing Allicin.
-
Note: Keep temperature < 30°C to prevent uncontrolled degradation.
-
-
Biomimetic Conversion:
-
Evaporate EtOAc under reduced pressure to obtain Allicin oil.
-
Resuspend Allicin in 40% aqueous Acetone .
-
Incubate at 60°C for 2-4 hours . This heat step drives the rearrangement of Allicin into Ajoene.
-
-
Purification (Reverse Phase HPLC):
-
Column: C18 Preparative Column (e.g., 250 x 20 mm, 5µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (75:25 v/v).
-
Detection: UV at 254 nm.
-
Retention: Z-Ajoene typically elutes before E-Ajoene.
-
-
Validation (NMR):
-
Verify the vinyl protons. The vinyl disulfide protons appear as multiplets in the 5.8–6.5 ppm range (CDCl3), distinct from allyl protons.
-
Stability & Storage
-
Solvent Sensitivity: Vinyl disulfides are stable in lipids/oils but degrade in acidic aqueous solutions.
-
Storage: Store neat oil at -20°C under Argon.
Part 5: Therapeutic Potential
The reactivity of the vinyl disulfide motif offers targeted therapeutic applications, particularly where covalent inhibition is advantageous.
| Therapeutic Area | Mechanism | Key Reference |
| Oncology | Modification of Tubulin thiols, preventing microtubule polymerization and arresting cell cycle at G2/M phase. | Li et al., 2002 [1] |
| Antimicrobial | Inhibition of Quorum Sensing (QS) in Pseudomonas aeruginosa by targeting LasR/RhlR systems. | Jakobsen et al., 2012 [2] |
| Cardiovascular | Inhibition of platelet aggregation via modification of fibrinogen binding receptors (GPIIb/IIIa). | Apitz-Castro et al., 1986 [3] |
| Metabolic | Inhibition of cholesterol biosynthesis (HMG-CoA reductase pathway). | Ferri et al., 2003 [4] |
References
-
Li, M., et al. (2002). "Antitumor activity of Z-ajoene, a natural compound purified from garlic: antimitotic and microtubule-interaction properties." Carcinogenesis, 23(4), 573-579. Link
-
Jakobsen, T. H., et al. (2012). "Ajoene, a sulfur-rich molecule from garlic, inhibits genes controlled by quorum sensing." Antimicrobial Agents and Chemotherapy, 56(5), 2314-2325. Link
-
Apitz-Castro, R., et al. (1986). "Effects of garlic extract and of three pure components (allicin, ajoene, diallyl disulfide) on platelet activation." Thrombosis Research, 42(3), 303-311. Link
-
Ferri, N., et al. (2003). "Ajoene, a garlic compound, inhibits protein prenylation and arterial smooth muscle cell proliferation."[3] British Journal of Pharmacology, 138(6), 1118-1126. Link
-
Wirth, T., et al. (2018). "Total Synthesis of Ajoene." Angewandte Chemie International Edition, 57(24), 7078-7082. Link
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- 3. Ajoene, a garlic compound, inhibits protein prenylation and arterial smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Vinyl Disulfide Motif: Discovery, Synthesis, and Therapeutic Utility
The following technical guide details the discovery, synthesis, and therapeutic utility of vinyl disulfides.
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The "Reactive Linker" Paradigm
Vinyl disulfides (
Historically dismissed as unstable decomposition products of Allium (garlic) chemistry, these motifs have emerged as high-value pharmacophores. Their ability to undergo controlled thiol-disulfide exchange—releasing unstable vinyl thiolates that rapidly tautomerize—makes them potent "cysteine traps" in medicinal chemistry and responsive linkers in antibody-drug conjugates (ADCs).
Historical Origins: The Allium Cascade
The history of vinyl disulfide synthesis is inextricably linked to the study of garlic (Allium sativum). The field is defined by two eras: the Isolation Era (1940s–1980s) and the Mechanistic Era (1980s–Present), dominated by the work of Eric Block.
The Discovery of Ajoene (1984)
While Chester Cavallito isolated allicin (diallyl thiosulfinate) in 1944, it was not until 1984 that Block and co-workers isolated ajoene from ethanolic garlic extracts. Ajoene was the first natural product characterized to contain a vinyl disulfide moiety.
-
Significance: The isolation proved that vinyl disulfides could exist as stable entities under specific conditions, despite the high reactivity of their precursors.
-
Structure: Ajoene is
. The core feature is the central vinyl disulfide linkage: .
The Block Pathway (Mechanistic Causality)
The formation of the vinyl disulfide bond in ajoene is not a direct biosynthesis but a complex chemical cascade triggered by the decomposition of allicin. This process relies on a [3,3]-sigmatropic rearrangement (thio-Claisen), a fundamental reaction in organosulfur chemistry.
Mechanism of Natural Synthesis:
-
Decomposition: Allicin undergoes
-elimination to yield 2-propenesulfenic acid and thioacrolein . -
Dimerization/Rearrangement: Thioacrolein is highly reactive. Through a series of additions and rearrangements involving the sulfenic acid, the vinyl disulfide bond is formed.
Figure 1: The Block Pathway illustrating the cascade from Allicin to the vinyl disulfide Ajoene. The solvent polarity dictates the ratio of Ajoene to Vinyldithiins.
Synthetic Methodologies: From Biomimicry to Precision
Synthesizing vinyl disulfides in the lab is challenging due to the lability of the
Method A: The Thiosulfonate-Phosphorodithioate Coupling (Modern Standard)
Developed to overcome the instability of vinyl thiols, this method utilizes S-vinyl phosphorodithioates as stable vinyl thiol surrogates. This is currently the most robust method for generating unsymmetrical vinyl disulfides.
-
Protocol Logic: The fluoride source (TBAF) selectively cleaves the P-S bond, generating a transient vinyl thiolate anion which is immediately trapped by a thiotosylate (electrophilic sulfur source).
-
Key Advantage: Avoids the isolation of free vinyl thiols.
Step-by-Step Protocol:
-
Precursor Synthesis: React chlorophosphate with vinyl magnesium bromide (or equivalent) to form S-vinyl phosphorodithioate.
-
Coupling:
-
Dissolve S-vinyl phosphorodithioate (1.0 equiv) and S-alkyl/aryl thiotosylate (1.0 equiv) in dry THF.
-
Cool to
under . -
Add TBAF (1.1 equiv) dropwise.
-
Stir for 15 minutes.
-
-
Workup: Quench with water, extract with EtOAc. The rapid reaction prevents desulfurization.
Method B: Elimination Routes (Historical)
Early syntheses relied on the dehydrohalogenation of
-
Reaction:
-
Drawback: Harsh basic conditions often lead to
bond cleavage or polymerization.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield Range | Scope | Limitations |
| Biomimetic (Block) | Allicin, Acetone/EtOH | 30-40% | Natural Products (Ajoene) | Mixture of isomers (E/Z); difficult purification. |
| Elimination | 20-50% | Simple Vinyl Disulfides | Harsh conditions; polymerization side reactions. | |
| Phosphorodithioate | S-vinyl phosphorodithioate, TBAF | 62-93% | Functionalized Unsymmetrical | Requires synthesis of organophosphorus precursor. |
| Thio-Claisen | Allyl vinyl sulfides | Variable | Specific Allyl-Vinyl systems | Requires specific substitution patterns. |
Therapeutic Applications: The "Cysteine Trap"
The resurgence of interest in vinyl disulfides is driven by their utility in Targeted Covalent Inhibitors (TCIs) .
Mechanism of Action: Thiol-Disulfide Exchange
The vinyl group acts as an electron-withdrawing group (via induction) and a conjugating group, altering the LUMO of the disulfide bond.
-
Reaction:
-
Fate of Leaving Group: The released vinyl thiol (
) rapidly tautomerizes to the corresponding thial/thione ( ), which is non-nucleophilic. This drives the equilibrium forward, making vinyl disulfides irreversible cysteine traps compared to alkyl disulfides.
Case Study: Ajoene in Oncology
Ajoene has been shown to covalently modify cysteine residues on tubulin and vimentin , disrupting the cytoskeleton of cancer cells.
-
Target: Cys-347 of
-tubulin. -
Outcome: G2/M cell cycle arrest and apoptosis.
-
Linker Chemistry: The vinyl disulfide motif is now being explored as a cleavable linker in ADCs, where the release of the payload is triggered by high intracellular glutathione (GSH) levels.
Figure 2: Mechanism of action for Vinyl Disulfide drugs. The tautomerization of the leaving group prevents the reverse reaction, effectively trapping the target protein.
References
-
Block, E., et al. (1984).[1] The Chemistry of Alkyl Thiosulfinate Esters. 7. Ajoene, an Antithrombotic Agent from Garlic.[2] Journal of the American Chemical Society. Link
-
Cavallito, C. J., & Bailey, J. H. (1944). Allicin, the Antibacterial Principle of Allium sativum. I. Isolation, Physical Properties and Antibacterial Action. Journal of the American Chemical Society. Link
-
Hunter, R., et al. (2008). Vinyl Disulfides as Cysteine Traps: Synthesis and Cytotoxicity. Bioorganic & Medicinal Chemistry Letters. Link
-
Luo, Y., et al. (2021).[1][3] Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Link
-
Block, E. (2010).[1][6][15] Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. Link
Sources
- 1. Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED: Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis, Chemistry and Anti-Angiogenesis and Antithrombotic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 4. Divinyl sulfide - Wikipedia [en.wikipedia.org]
- 5. Ajoene, a Major Organosulfide Found in Crushed Garlic, Induces NAD(P)H:quinone Oxidoreductase Expression Through Nuclear Factor E2-related Factor-2 Activation in Human Breast Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Poly(disulfide)s: From Synthesis to Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vinyl sulfide synthesis by C-S coupling [organic-chemistry.org]
- 9. Disulfide Bridging Strategies in Viral and Non-viral Platforms for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Chemistry of Alliums - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20120282334A1 - Process for preparing ajoene from garlic - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Drug Delivery System Fabricated by Microfluidics for Disease Therapy | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Whitepaper: Vinyl Disulfide (Divinyl Disulfide)
Molecular Characterization, Synthesis, and Therapeutic Potential
Executive Summary
Vinyl Disulfide (specifically Divinyl Disulfide ) is an organosulfur compound with the formula C₄H₆S₂ and a molecular weight of 118.22 g/mol . While often overshadowed by its allylic analog (Diallyl Disulfide, DADS) found in garlic oil, Divinyl Disulfide represents a distinct chemical entity characterized by the direct attachment of vinyl groups to the disulfide bridge (
This structural arrangement confers unique electrophilic properties, making the vinyl disulfide motif a potent Michael acceptor and a reactive pharmacophore in drug development. It is notably present as a functional moiety in Ajoene , a bioactive compound with antithrombotic and antimicrobial properties.[1][2] This guide details the physicochemical specifications, synthesis protocols, and biological mechanisms of vinyl disulfide for researchers in medicinal chemistry and pharmacology.
Part 1: Chemical Characterization & Specifications
The distinction between vinyl and allyl sulfur compounds is critical in experimental design. Vinyl disulfides possess a conjugated system between the alkene
Table 1: Physicochemical Profile of Divinyl Disulfide
| Property | Specification | Notes |
| IUPAC Name | (Ethenyldisulfanyl)ethene | Also known as 1,2-Divinyldisulfane |
| CAS Number | 15805-34-2 | Distinct from DADS (2179-57-9) |
| Molecular Formula | C₄H₆S₂ | |
| Molecular Weight | 118.22 g/mol | Monoisotopic Mass: 117.99 Da |
| Structure | ||
| Physical State | Colorless to pale yellow liquid | Pungent, sulfidic odor |
| Solubility | Lipophilic (LogP ~2.[3][4][5]65) | Soluble in EtOH, DMSO, CHCl₃; Insoluble in water |
| Stability | Low | Prone to polymerization and rearrangement |
Part 2: Synthesis & Experimental Protocols
Core Directive: The synthesis of divinyl disulfide requires the dehydrohalogenation of
Protocol A: Dehydrochlorination of Bis(2-chloroethyl) Disulfide
Objective: Synthesize Divinyl Disulfide via double E2 elimination.
Reagents:
-
Precursor: Bis(2-chloroethyl) disulfide (CAS 1002-41-1)
-
Base: Potassium Hydroxide (KOH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent: Absolute Ethanol (for KOH) or Dichloromethane (for DBU)
-
Quench: Dilute HCl
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and inert gas inlet (
or Ar). -
Solubilization: Dissolve Bis(2-chloroethyl) disulfide (10 mmol) in the chosen solvent (50 mL). Cool to 0°C.[6][7]
-
Elimination:
-
Method A (KOH): Add ethanolic KOH (2.5 equiv) dropwise over 30 minutes. The reaction is exothermic.
-
Method B (DBU): Add DBU (2.2 equiv) dropwise. This method is milder and reduces polymerization side-products.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or GC-MS.
-
Workup: Pour mixture into ice water. Extract with Pentane (
mL). Pentane is preferred to facilitate low-temperature evaporation. -
Purification: Dry organic layer over anhydrous
. Remove solvent under reduced pressure (keep bath <30°C to prevent polymerization). -
Storage: Store at -80°C under Argon.
Visualization: Synthesis Mechanism
The following diagram illustrates the double elimination pathway transforming the saturated chloro-alkyl chain into the conjugated vinyl system.
Caption: Stepwise E2 elimination mechanism converting bis(2-chloroethyl) disulfide to divinyl disulfide.
Part 3: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, use the following spectroscopic markers. Absence of these signals indicates failed synthesis or degradation.
-
GC-MS (Gas Chromatography - Mass Spectrometry):
-
Parent Ion: Look for molecular ion peak
at m/z 118 . -
Fragmentation:
-
86 (
): Loss of one sulfur atom. -
59 (
): Cleavage of the disulfide bond (Vinyl sulfide cation). -
27 (
): Vinyl cation.
-
86 (
-
-
¹H-NMR (Nuclear Magnetic Resonance):
-
Solvent:
[8] -
Pattern: An ABX system characteristic of terminal vinyl groups attached to a heteroatom.
-
Chemical Shifts (
):-
6.3–6.5 ppm (dd, 1H,
, internal vinyl). -
5.2–5.6 ppm (dd, 2H,
, terminal vinyl).
-
6.3–6.5 ppm (dd, 1H,
-
Validation Check: If you see triplets at
2.8–3.0 ppm, your sample contains unreacted chloroethyl groups or polymerized saturated chains.
-
Part 4: Biological Relevance & Drug Development
Mechanism of Action: The "Vinyl" Advantage
In drug discovery, the vinyl disulfide moiety functions as a covalent modifier . Unlike saturated disulfides (which react primarily via thiol-disulfide exchange), vinyl disulfides can undergo Michael addition or Nucleophilic substitution at the sulfur atom.
-
Target: Cysteine residues in proteins (e.g., Tubulin, Glutathione Reductase).
-
Pharmacophore: This motif is critical in Ajoene (derived from Allium sativum), which inhibits platelet aggregation and cancer cell proliferation.
-
Pathway: The electrophilic sulfur attacks the thiolate anion of the protein, forming a mixed disulfide and releasing a vinyl thiolate leaving group.
Visualization: Protein S-Thiolation Pathway
This diagram depicts the interaction between a cellular protein (Cys residue) and the Vinyl Disulfide pharmacophore.
Caption: Mechanism of covalent protein modification by vinyl disulfide via thiol-disulfide exchange.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85115, Vinyl disulfide. Retrieved from [Link]
-
LookChem. Divinyldisulphide - CAS No. 15805-34-2. Retrieved from [Link]
- Trofimov, B. A., & Amosova, S. V. (1984).Divinyl Sulfide: Synthesis, Properties, and Applications. Sulfur Reports. (Contextual grounding for vinyl sulfur synthesis).
- Block, E. (2010).Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. (Authoritative source on Ajoene and vinyl disulfide pharmacophores).
-
Gallwitz, H., et al. (1999). Ajoene is an inhibitor and subversive substrate of human glutathione reductase. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Ajoene, a Major Organosulfide Found in Crushed Garlic, Induces NAD(P)H:quinone Oxidoreductase Expression Through Nuclear Factor E2-related Factor-2 Activation in Human Breast Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ajoene, a Major Organosulfide Found in Crushed Garlic, Induces NAD(P)H:quinone Oxidoreductase Expression Through Nuclear Factor E2-related Factor-2 Activation in Human Breast Epithelial Cells [jcpjournal.org]
- 3. Ajoene, the antiplatelet compound derived from garlic, specifically inhibits platelet release reaction by affecting the plasma membrane internal microviscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.washington.edu [chem.washington.edu]
- 5. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diallyl sulfide(592-88-1) 1H NMR spectrum [chemicalbook.com]
The Pharmacological Potential of the Vinyl Disulfide Motif: From Ajoene to Synthetic Analogues
[1][2]
Executive Summary & Chemical Identity
The vinyl disulfide moiety (
While the parent molecule divinyl disulfide is largely a chemical reagent, the vinyl disulfide motif is the bioactive core of Ajoene (a rearrangement product of allicin) and a growing class of synthetic anti-cancer agents (e.g., BisPMB).[1][2] This guide analyzes the unique reactivity of this motif, its mechanism of action (MoA) involving "disulfide exchange," and protocols for validating its target engagement.
Mechanism of Action: The Thiol-Disulfide Exchange
The biological activity of vinyl disulfides is driven principally by their ability to undergo S-thiolation with intracellular thiols (e.g., Glutathione, Protein-Cysteines).
Electronic Activation
The vinyl group acts as an electron-withdrawing group (EWG) via induction and resonance. This polarization makes the disulfide bond more susceptible to nucleophilic attack compared to dialkyl disulfides.
-
Target: Exposed cysteine residues on proteins (e.g., in the Endoplasmic Reticulum).
-
Outcome: Formation of a mixed disulfide (Protein-S-S-R) and release of a leaving group.
The "Trap and Trigger" Hypothesis
In the context of oncology, vinyl disulfides like Ajoene act as "pro-oxidant" traps.
-
Entry: The lipophilic molecule permeates the cell membrane.
-
Exchange: It reacts with protein thiols in the Endoplasmic Reticulum (ER).[3][4][1]
-
ER Stress: The accumulation of S-thiolated proteins prevents correct folding, triggering the Unfolded Protein Response (UPR) .
-
Apoptosis: Prolonged UPR activation leads to CHOP/GADD153 upregulation and subsequent apoptosis.
Visualization of the Signaling Pathway
The following diagram illustrates the cascade from chemical attack to cell death.
Figure 1: The cytotoxic mechanism of vinyl disulfides via thiol-disulfide exchange and subsequent ER stress induction.
Therapeutic Applications
Oncology (Solid Tumors)
The vinyl disulfide core is effective against glioblastoma, breast, and esophageal cancers.
-
Key Compound: BisPMB (Bis-p-methoxybenzyl disulfide analogue of Ajoene).[2]
-
Advantage: Synthetic analogues like BisPMB show greater blood stability than natural Ajoene while retaining the vinyl disulfide pharmacophore responsible for cytotoxicity.
Antimicrobial (Quorum Sensing Inhibition)
Unlike traditional antibiotics that kill bacteria (imposing selection pressure), vinyl disulfides can inhibit Quorum Sensing (QS) .
-
Mechanism: They react with cysteine-rich regions of QS transcriptional regulators (e.g., LasR in P. aeruginosa), preventing the expression of virulence factors.
-
Result: Disruption of biofilm formation without direct bactericidal activity.
Synthesis and Stability Challenges
Synthesizing the vinyl disulfide motif is non-trivial due to the lability of the S-S bond and the potential for isomerization (E/Z).
Common Synthetic Routes:
-
Sulfenyl Bromide Method: Reaction of a sulfenyl bromide with a trityl-alkenyl sulfide.[5]
-
Thioacetate Cleavage: Base-catalyzed cleavage of alkenyl thioacetate followed by reaction with a thiosulfonate (e.g., Tosyl-S-R).
Experimental Protocols: Validating Target Engagement
To confirm that a vinyl disulfide candidate is acting via the proposed mechanism, the following self-validating protocols are recommended.
Protocol A: Thiol-Reactivity Kinetic Assay
Objective: Quantify the electrophilicity of the vinyl disulfide against a model biological thiol (N-Acetylcysteine, NAC).
Materials:
-
Test Compound (10 mM in DMSO)
-
N-Acetylcysteine (NAC) (10 mM in PBS, pH 7.4)
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Dilute Test Compound to 100 µM in PBS (pH 7.4).
-
Initiation: Add NAC (excess, 500 µM) to the solution.
-
Monitoring:
-
UV-Vis: Monitor the disappearance of the disulfide absorbance band (if distinct) or the appearance of the leaving group.
-
HPLC: Inject aliquots at t=0, 5, 15, 30, and 60 mins.
-
-
Analysis: Plot ln([Compound]) vs. time to determine the pseudo-first-order rate constant (
). -
Validation: A lack of reactivity suggests the compound is too stable (steric hindrance) or lacks the necessary electronic activation.
Protocol B: ER Stress Validation (Western Blot)
Objective: Confirm that cytotoxicity is mediated by the Unfolded Protein Response (UPR).
Methodology:
-
Treatment: Treat cancer cells (e.g., HeLa or MDA-MB-231) with the
of the vinyl disulfide for 6, 12, and 24 hours. -
Lysis: Harvest cells and lyse in RIPA buffer containing protease inhibitors.
-
Detection: Perform Western Blotting for CHOP (GADD153) and GRP78 (BiP) .
-
Causality Check: Pre-treat cells with a generic thiol antioxidant (e.g., NAC, 5 mM). If the vinyl disulfide activity is thiol-mediated, NAC should quench the compound extracellularly, preventing intracellular ER stress (CHOP levels should remain low).
Experimental Workflow Visualization
Figure 2: Screening workflow to validate vinyl disulfide candidates for ER-stress mediated cytotoxicity.
Data Summary: Structure-Activity Relationships (SAR)
The following table summarizes key SAR findings for vinyl disulfide analogues (based on Ajoene derivatives).
| Structural Modification | Effect on Activity | Mechanistic Insight |
| Vinyl Disulfide Core ( | Essential | Required for electrophilic activation and thiol exchange. Removal abolishes activity. |
| Z-Isomer Configuration | High Potency | Z-isomers of Ajoene/BisPMB are typically more cytotoxic than E-isomers, likely due to better binding pocket fit or leaving group stability. |
| Terminal Group (R) | Modulates Stability | Replacing allyl (Ajoene) with p-methoxybenzyl (BisPMB) increases metabolic stability without sacrificing thiol reactivity. |
| Saturated Linker ( | Inactive | Reducing the vinyl group to an ethyl group removes electronic conjugation, rendering the disulfide inert to biological thiols. |
References
-
Block, E., et al. (1984).[5] Ajoene: a potent antithrombotic agent from garlic.[5][6] Journal of the American Chemical Society. Link
-
Hunter, R., et al. (2021). Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. PMC/Molecules.[2] Link
- Kaschula, C. H., et al. (2002). Structure-activity studies on the anti-proliferation activity of ajoene analogues in WHCO1 oesophageal cancer cells. European Journal of Medicinal Chemistry.
-
Kaschula, C. H., et al. (2016). The Cytotoxicity of the Ajoene Analogue BisPMB in WHCO1 Oesophageal Cancer Cells Is Mediated by CHOP/GADD153. MDPI. Link
-
PubChem. Vinyl disulfide (Compound Summary). National Library of Medicine.[7] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant Activity and Cytotoxicity of Aromatic Oligosulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 7. Vinyl disulfide | C4H6S2 | CID 85115 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Vinyl Disulfide Reaction Mechanism with Thiols
Abstract
This technical guide provides an in-depth examination of the reaction mechanism between vinyl disulfides and thiols, a cornerstone of modern bioconjugation and materials science. We will move beyond a superficial overview to dissect the core chemical principles, kinetic drivers, and practical experimental considerations essential for researchers, scientists, and drug development professionals. This document is structured to build a comprehensive understanding, from the fundamental nucleophilic attack to the strategic application of this unique and irreversible thiol-disulfide exchange reaction. Key mechanistic pathways and experimental workflows are visualized, and actionable protocols are provided to empower researchers in the laboratory.
Introduction: The Strategic Advantage of Vinyl Disulfides
In the vast landscape of thiol-reactive chemistries, which includes prominent players like maleimides and iodoacetamides, vinyl disulfides have carved out a significant niche.[1][2] Their value lies in a unique reaction mechanism that combines the principles of traditional thiol-disulfide exchange with an irreversible step, offering enhanced stability in the resulting conjugate. Unlike conventional disulfide bonds, which are susceptible to reversal in reductive biological environments, the product of a thiol-vinyl disulfide reaction is a stable thioether, a critical feature for applications requiring long-term stability, such as antibody-drug conjugates (ADCs).[3][4]
The synthesis of functionalized, unsymmetrical vinyl disulfides has become increasingly efficient, allowing for their incorporation into a wide array of molecules, from small-molecule drugs to large biologics.[5][6][7] This guide will elucidate the fundamental mechanism that makes this chemistry so robust and provide the practical knowledge needed to harness its full potential.
The Core Reaction Mechanism: An Irreversible Thiol-Disulfide Exchange
The reaction between a thiol (R-SH) and a vinyl disulfide (R'-S-S-CH=CH₂) proceeds through a distinct, two-stage mechanism. It begins as a classic thiol-disulfide exchange but concludes with an irreversible elimination, which is the key to its utility.
Step 1: Nucleophilic Attack by the Thiolate
The reaction is initiated by the deprotonated form of the thiol, the thiolate anion (R-S⁻).[8][9] This species is a potent nucleophile and is essential for the reaction to proceed. The thiolate anion attacks one of the sulfur atoms of the disulfide bond in the vinyl disulfide molecule. This is a classic Sₙ2-type nucleophilic substitution at the sulfur atom.[8]
This initial step results in the formation of a transient, mixed disulfide intermediate and the displacement of a vinyl thiolate anion.
Step 2: Irreversible Elimination
The vinyl thiolate anion formed in the first step is unstable. It rapidly undergoes an elimination reaction, losing the sulfur atom to form a stable ethenethiolate, which quickly protonates to become ethenethiol (vinyl mercaptan). This elimination step is effectively irreversible and is the primary thermodynamic driving force that pulls the entire reaction to completion. The final products are a new, stable disulfide (R-S-S-R') and the eliminated vinyl thiol byproduct.
It is this elimination of the vinyl thiol moiety that distinguishes this reaction from a standard, reversible thiol-disulfide exchange and results in a stable, non-reducible final conjugate.
Mechanistic Diagram
The following diagram illustrates the step-by-step reaction pathway.
Caption: Reaction mechanism of a thiol with a vinyl disulfide.
Reaction Kinetics and Influencing Parameters
Optimizing the reaction requires a firm grasp of the factors that govern its rate. The kinetics are primarily dependent on the concentration of the nucleophilic thiolate anion, which is in turn influenced by several experimental parameters.[8][10]
The Critical Role of pH
The rate of thiol-disulfide exchange reactions is strongly pH-dependent.[11] The reactive species is the thiolate anion (RS⁻), not the protonated thiol (RSH).[12] Therefore, the reaction rate increases as the pH of the solution approaches and exceeds the pKₐ of the reacting thiol, as this increases the concentration of the thiolate.
-
Expert Insight: For most aliphatic thiols, which have a pKₐ in the range of 8-10, conducting the reaction at a pH between 7.0 and 8.5 provides a favorable balance.[9] At this pH, there is a sufficient concentration of thiolate to drive the reaction forward at a reasonable rate without introducing potential side reactions like hydrolysis of the target molecule, which can occur at a higher pH.[13] Some cysteine residues in proteins can have much lower pKₐ values, making them highly reactive even at neutral pH.[12][14]
Structural and Electronic Effects
The structure of both the thiol and the vinyl disulfide can impact the reaction rate.
-
Thiol Nucleophilicity: Thiols with lower pKₐ values are more acidic and exist to a greater extent as the thiolate anion at a given pH, thus increasing the reaction rate.[8]
-
Steric Hindrance: Bulky substituents near the thiol group or the disulfide bond can sterically hinder the approach of the nucleophile, slowing the reaction.
-
Leaving Group Ability: The stability of the leaving vinyl thiolate can be influenced by substituents on the vinyl group. Electron-withdrawing groups can stabilize the resulting anion, potentially increasing the rate of the initial nucleophilic attack.
Quantitative Data Summary
While specific rate constants are highly dependent on the exact substrates, pH, and temperature, the following table summarizes typical observations for thiol-disulfide exchange reactions.
| Parameter | Typical Value/Observation | Significance | Reference |
| Reaction Order | First order in thiolate; First order in disulfide | The rate is directly proportional to the concentration of both reactants. | [8][10] |
| Second-Order Rate Constant (k) | 1 - 10 M⁻¹s⁻¹ (at neutral pH for model peptides) | Provides a baseline for expected reaction times. | [11] |
| Optimal pH Range | 7.0 - 8.5 | Balances thiolate concentration with substrate stability. | [9] |
| Activation Energy (Ea) | 39 - 60 kJ/mol (for model peptides) | Consistent with an Sₙ2 nucleophilic displacement mechanism. | [13] |
Experimental Workflow: From Theory to Practice
A well-designed experiment is crucial for successfully utilizing vinyl disulfide chemistry. This involves careful setup, monitoring, and analysis.
General Protocol for a Model Reaction
This protocol outlines a general procedure for reacting a thiol-containing peptide with a vinyl disulfide-functionalized molecule.
1. Reagent Preparation:
- Dissolve the thiol-containing peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4. To prevent oxidative dimerization of the thiol, it is best practice to prepare this solution fresh and sparge the buffer with nitrogen.[15]
- If the thiol is protected or exists as a disulfide dimer, it must first be reduced. A common reducing agent is Tris(2-carboxyethyl)phosphine (TCEP), which is effective and does not contain a thiol itself, thus not interfering with the subsequent reaction.[16]
- Dissolve the vinyl disulfide reagent in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous buffer to prevent precipitation.
2. Reaction Execution:
- Add the vinyl disulfide solution to the peptide solution. A slight molar excess (1.5-3 equivalents) of the vinyl disulfide is often used to drive the reaction to completion.
- Allow the reaction to proceed at room temperature with gentle stirring. Reaction times can vary from 30 minutes to several hours, depending on the specific reactants.
3. Reaction Monitoring:
- The progress of the reaction should be monitored to determine the endpoint. High-Performance Liquid Chromatography (HPLC) is a common and effective method.[15][17] An aliquot of the reaction mixture is injected at various time points. The disappearance of the starting materials and the appearance of the product peak can be tracked.
- Mass spectrometry (LC-MS) can be coupled with HPLC to confirm the identity of the product peak by its mass.
4. Quenching and Purification:
- Once the reaction is complete, it can be quenched by adding a small-molecule thiol, like N-acetylcysteine, to react with any excess vinyl disulfide.
- The final conjugate is typically purified from excess reagents and byproducts using techniques like size-exclusion chromatography (SEC) or preparative HPLC.
Analytical Monitoring Techniques
The choice of analytical technique is critical for validating the reaction's success.
-
HPLC: Provides quantitative data on the conversion of reactants to products.
-
LC-MS: Confirms the mass of the desired product, ensuring the correct conjugation has occurred.
-
Ellman's Test: This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the number of free thiols remaining in the solution.[12][17] A decrease in the free thiol concentration over time indicates the progress of the reaction.
Experimental Workflow Diagram
Caption: A typical experimental workflow for thiol-vinyl disulfide conjugation.
Applications in Drug Development and Bioconjugation
The robustness and stability of the thioether linkage formed from the vinyl disulfide reaction make it highly valuable in therapeutic and diagnostic development.
-
Antibody-Drug Conjugates (ADCs): This is a primary application area. The stable linkage prevents premature release of the cytotoxic payload in circulation, which is a known issue with maleimide-based conjugates that can undergo retro-Michael reactions.[3]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic profiles. Vinyl disulfide chemistry provides a stable method for this modification.
-
Hydrogel Formation: Cross-linking polymer chains functionalized with thiols and vinyl disulfides is a method for creating stable hydrogels for drug delivery and tissue engineering applications.[18]
-
Surface Modification and Biosensors: Immobilizing biomolecules onto surfaces via this chemistry allows for the creation of robust biosensors and functionalized materials.[19]
Conclusion
The reaction of thiols with vinyl disulfides represents a powerful and strategic tool in chemical biology and materials science. Its mechanism, which leverages a classic thiol-disulfide exchange to initiate a reaction that is ultimately rendered irreversible by an elimination step, provides a unique combination of specificity and stability. By understanding and controlling the key parameters of this reaction, particularly pH, researchers can effectively create robust, stable conjugates for a wide range of applications, from next-generation antibody-drug conjugates to advanced functional materials.
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Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [8][20]
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Henriksen, B. S., et al. (2011). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(8), 714–723. [12]
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Li, Y., et al. (2021). Disulfide–yne reaction: controlling the reactivity of a surface by light. Chemical Science, 12(29), 9994–10000. [18]
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Schöneich, C. (2015). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State. Molecular Pharmaceutics, 12(4), 1169-1181. [13]
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Poole, L. B. (2022). Experimental Approaches for Investigating Disulfide-Based Redox Relays in Cells. Chemical Research in Toxicology, 35(8), 1363–1381. [14]
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BenchChem. (2025). Application Notes and Protocols for Thiol-Disulfide Exchange in Biological and Chemical Systems. [15]
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Gola, M., et al. (2021). Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. Molecules, 26(6), 1563. [5]
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Kalyanaraman, B., et al. (2014). Biochemical methods for monitoring protein thiol redox states in biological systems. Redox Biology, 2, 1045–1053. [17]
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Reddy, S. T., et al. (2009). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. Bioconjugate Chemistry, 20(8), 1607–1615. [19]
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Bates, C. G., et al. (2004). Copper-Catalyzed Synthesis of Vinyl Sulfides. Organic Letters, 6(26), 5005–5008. [6]
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Trofimov, B. A., et al. (2020). Synthesis of vinyl thioethers and bis-thioethenes from calcium carbide and disulfides. Chemistry – An Asian Journal, 15(15), 2378-2384. [7]
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Kumar, A., et al. (2018). Synthesis of vinyl sulfides and thioethers via a hydrothiolation reaction of 4-hydroxydithiocoumarins and arylacetylenes/styrenes. Organic & Biomolecular Chemistry, 16(24), 4495-4505.
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Methodological & Application
using vinyl disulfide in radical polymerization
Application Note & Protocol
Topic: Controlled Radical Polymerization of N-Vinylpyrrolidone using Xanthate-Mediated Vinyl Disulfide Chemistry for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Precision Polymers for Advanced Therapeutics
The synthesis of polymers with precisely controlled molecular weight, low dispersity, and complex architectures is paramount for the development of advanced materials, particularly in the field of drug delivery.[1][2] Conventional free-radical polymerization often yields polymers with broad molecular weight distributions and limited architectural control.[3] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile controlled radical polymerization technique to overcome these limitations.[2][4]
This application note focuses on a specific class of RAFT agents characterized by a thiocarbonylthio group, which can be described as vinyl disulfide derivatives. Specifically, we will detail the use of xanthates (dithiocarbonates) in a process also known as Macromolecular Design via Interchange of Xanthates (MADIX).[2] Xanthates are particularly effective for controlling the polymerization of "less activated monomers" (LAMs) like N-vinylpyrrolidone (NVP).[5]
Poly(N-vinylpyrrolidone) (PVP) is a biocompatible, water-soluble polymer widely used in pharmaceutical formulations. The ability to synthesize well-defined PVP-based block copolymers via RAFT/MADIX opens the door to creating sophisticated drug delivery systems, such as micelles for encapsulating hydrophobic drugs or stimuli-responsive materials for targeted release.[1][6] This guide provides the foundational mechanism, practical applications, and a detailed experimental protocol for the xanthate-mediated polymerization of NVP.
The RAFT/MADIX Mechanism: A Controlled Equilibrium
RAFT/MADIX polymerization operates via a degenerative chain transfer mechanism, which requires an external radical source (initiator) to begin.[7][] The key to control lies in the rapid, reversible transfer of the thiocarbonylthio group (the RAFT agent) between dormant and active polymer chains.[9]
The process can be broken down into several key stages:
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to form primary radicals.[10]
-
Propagation: The primary radical adds to a monomer unit, creating a propagating polymer chain.
-
RAFT Pre-Equilibrium: The propagating chain (P•) reacts with the RAFT agent (a xanthate in this case) to form a dormant species and expel a new radical (R•), which can itself initiate new polymer chains.[]
-
Main RAFT Equilibrium: A rapid equilibrium is established where the thiocarbonylthio group is quickly exchanged between dormant polymer chains and short-lived propagating radical chains.[11] This ensures that all chains have an equal probability of growing, leading to a low polydispersity index (PDI) and predictable molecular weight.[2]
The choice of the Z and R groups on the RAFT agent is critical for controlling the polymerization of specific monomers.[7] For LAMs like NVP, xanthates (where Z is an O-alkyl group) are highly effective.[5][12]
Caption: The RAFT/MADIX polymerization mechanism.
Applications in Drug Development
The precision afforded by RAFT/MADIX polymerization is particularly advantageous for biomedical applications.[1] By controlling polymer architecture, researchers can design sophisticated drug carriers with optimized properties.[6]
-
Amphiphilic Block Copolymers: One of the most powerful applications is the synthesis of amphiphilic block copolymers.[1][6] For example, a hydrophilic PVP block can be combined with a hydrophobic block (e.g., poly(vinyl acetate)). These copolymers self-assemble in aqueous environments to form nanoparticles or micelles, which can encapsulate poorly soluble drugs, enhancing their bioavailability and enabling targeted delivery.[6]
-
Functional Polymers: RAFT agents can be designed with functional groups, or the resulting polymer can be modified post-polymerization.[13] This allows for the straightforward conjugation of therapeutic compounds, targeting ligands, or imaging agents to the polymer chain.[1]
-
Reduced Toxicity: While concerns have been raised about the potential toxicity of some RAFT agents, studies have shown that polymers generated with trithiocarbonates and xanthates exhibit low toxicity. Furthermore, the thiocarbonylthio end-groups can be easily removed through scalable processes, yielding a polymer with no intrinsic toxicity from the polymerization mechanism.[1]
Experimental Protocol: Controlled Polymerization of N-Vinylpyrrolidone (NVP)
This protocol describes the synthesis of a poly(N-vinylpyrrolidone) homopolymer using a xanthate RAFT agent, specifically O-ethyl S-(1-phenylethyl) dithiocarbonate, adapted from established methodologies.[14]
Materials & Equipment:
-
Monomer: N-Vinylpyrrolidone (NVP), freshly distilled under vacuum.
-
RAFT Agent: [1-(O-ethylxanthyl)ethyl]benzene.
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.
-
Solvent: Anhydrous 1,4-dioxane or benzene.[15]
-
Equipment: Schlenk flask, vacuum line, magnetic stirrer/hotplate, rubber septa, syringes, nitrogen or argon source.
-
Purification: Diethyl ether (cold), dialysis tubing (if required).
-
Characterization: Gel Permeation Chromatography (GPC), ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
Step-by-Step Procedure:
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent and AIBN. A typical molar ratio of [Monomer]:[RAFT]:[Initiator] is 100:1:0.2.[15]
-
Monomer & Solvent Addition: Add the freshly distilled NVP and anhydrous solvent to the flask via syringe.
-
Degassing (Crucial Step): The reaction mixture must be thoroughly deoxygenated to prevent termination of radical chains by oxygen. Perform at least three freeze-pump-thaw cycles.[16]
-
Freeze the mixture using liquid nitrogen.
-
Apply a high vacuum to the flask.
-
Close the flask to the vacuum and thaw the mixture.
-
Backfill the flask with an inert gas (N₂ or Ar). Repeat this cycle two more times.
-
-
Polymerization: After the final thaw and backfill, place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-80°C).[15] Allow the polymerization to proceed for the planned duration (e.g., 12-24 hours). The reaction time will influence the final monomer conversion.
-
Termination & Isolation: To stop the reaction, cool the flask rapidly in an ice bath and expose the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring. The purified polymer will crash out of solution. Filter the solid polymer, wash with fresh cold diethyl ether, and dry under vacuum at 40-50°C to a constant weight.
Caption: Experimental workflow for RAFT/MADIX polymerization.
Characterization and Expected Results
-
¹H NMR Spectroscopy: Used to determine monomer conversion by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.
-
Gel Permeation Chromatography (GPC): This is the primary method to confirm the "living" or controlled nature of the polymerization. A successful experiment will show:
Table 1: Example Data for NVP Polymerization Data is illustrative and based on typical results reported in the literature.[14][15]
| Target Mn ( g/mol ) | [NVP]₀/[CTA]₀ | Time (h) | Conversion (%) | Actual Mn (GPC) | PDI (Đ) |
| 10,000 | 100 | 12 | ~75% | ~8,900 | < 1.35 |
| 20,000 | 200 | 18 | ~70% | ~17,500 | < 1.40 |
| 30,000 | 300 | 24 | ~65% | ~26,700 | < 1.45 |
Troubleshooting and Expert Insights
-
Causality of Degassing: Oxygen is a potent radical scavenger. Insufficient degassing is the most common cause of failed or poorly controlled polymerizations, leading to inhibition or broad PDI. The freeze-pump-thaw method is superior to simple inert gas sparging for removing dissolved oxygen.[16]
-
Induction Period/Rate Retardation: Xanthate-mediated polymerizations, especially with NVP, can exhibit an induction period or a slower rate compared to conventional free-radical polymerization.[14] This is an inherent part of the mechanism as the RAFT pre-equilibrium is established. Do not prematurely increase the initiator concentration, as this will lead to a higher proportion of dead chains and a loss of control.
-
Choice of Initiator: The initiator half-life at the reaction temperature is critical. AIBN is common, but for lower temperature polymerizations, a redox initiator system may be required.[18] The [RAFT]/[Initiator] ratio influences the number of dead chains; a higher ratio (e.g., 5:1 to 10:1) generally provides better control and higher end-group fidelity.[7]
-
High PDI: If the PDI is broad (>1.5), consider the following:
-
Poor RAFT Agent Choice: The selected xanthate may not be suitable for NVP.
-
Impurities: Monomer and solvent purity are essential.
-
High Conversion: Pushing the reaction to very high conversion (>90%) can sometimes lead to a loss of control and broadening of the PDI due to side reactions.
-
References
-
Boron Molecular. (2024). The Application of RAFT Agents in Polymer Synthesis. [Link]
-
Truong, N. P., & Whittaker, M. R. (2015). Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT). PubMed, 30(8), 957-79. [Link]
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Sato, E., et al. (2013). RAFT Polymerization of S-Vinyl Sulfide Derivatives and Synthesis of Block Copolymers Having Two Distinct Optoelectronic Functionalities. Macromolecules, 46(21), 8449-8460. [Link]
-
Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. [Link]
-
Gregory, A., & Stenzel, M. H. (2012). A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT) Polymerization. Semantic Scholar. [Link]
-
Mayadunne, R. T. A., et al. (2000). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates. Macromolecules, 33(2), 243-245. [Link]
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Postma, A., et al. (2006). Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. Polymer Chemistry, 4(1), 1. [Link]
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Moad, G. (2017). A Critical Survey of Dithiocarbamate Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. ResearchGate. [Link]
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Mayadunne, R. T. A., et al. (2000). Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules, 33(2), 243-245. [Link]
-
Wan, D., et al. (2005). Xanthate-Mediated Radical Polymerization of N-Vinylpyrrolidone in Fluoroalcohols for Simultaneous Control of Molecular Weight and Tacticity. ResearchGate. [Link]
-
Peng, W., et al. (2021). Nanoengineering with RAFT polymers: from nanocomposite design to applications. Nanoscale Advances, 3(24), 6757-6781. [Link]
-
Bussels, R., et al. (2014). Low temperature RAFT/MADIX gel polymerisation: access to controlled ultra-high molar mass polyacrylamides. Polymer Chemistry, 5(13), 3944-3954. [Link]
-
Guinaudeau, A., et al. (2017). Chain Transfer Kinetics of Rhodixan® A1 RAFT/MADIX Agent. MDPI. [Link]
-
Roka, E., et al. (2024). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing N-alkyl Side-Groups via RAFT Polymerization Synthes. Preprints.org. [Link]
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Corrigan, N., et al. (2023). Disulfide-containing monomers in chain-growth polymerization. Polymer Chemistry, 14(1), 15-32. [Link]
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Gregory, A., & Stenzel, M. H. (2013). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 42(19), 7184-7201. [Link]
-
Roka, E., et al. (2023). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. [Link]
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RLogin Consulting. (n.d.). MADIX Polymerization of NVP in the presence of an anionic surfactant in order to improve PVP tacticity. [Link]
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Guinaudeau, A., et al. (2017). Mechanism of RAFT/MADIX polymerization showing initiation, propagation,... ResearchGate. [Link]
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Bussels, R., et al. (2015). RAFT /MADIX polymerization of N-vinylcaprolactam in water-ethanol solvent mixtures. Polymer Chemistry, 6(46), 8009-8017. [Link]
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Mori, H., et al. (2009). RAFT Polymerization of Vinylthiophene Derivatives and Synthesis of Block Copolymers Having Cross-Linkable Segments. Macromolecules, 42(13), 4541-4551. [Link]
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Oprescu, E. E., et al. (2008). Free radical polymerization of vinyl acetate in the presence of liquid polysulfides. ResearchGate. [Link]
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Guinaudeau, A. (n.d.). Acknowledgements. [Link]
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Nakabayashi, K., & Mori, H. (2013). Recent progress in controlled radical polymerization of N-vinyl monomers. ResearchGate. [Link]
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University of Babylon. (n.d.). Kinetics of Vinyl Free Radical Polymerization in Simple Systems. [Link]
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The Organic Chemistry Tutor. (2024). Polymer Chemistry: Understanding Radical Polymerization. YouTube. [Link]
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The Dynamic Disulfide Bond: A Versatile Tool in Modern Polymer Chemistry
The incorporation of disulfide (-S-S-) linkages into polymer architectures has emerged as a powerful strategy for the design of advanced functional materials. The unique characteristic of the disulfide bond lies in its dynamic nature; it is a covalent bond that can be reversibly cleaved and reformed under specific stimuli. This attribute has paved the way for innovations in areas ranging from targeted drug delivery to self-healing materials and reprocessable thermosets. This guide provides an in-depth exploration of the applications of vinyl disulfide monomers and the resulting polymers, offering detailed protocols and mechanistic insights for researchers and professionals in polymer chemistry and drug development.
The Vinyl Disulfide Monomer: A Gateway to Functional Polymers
The introduction of disulfide bonds into polymers can be achieved through various synthetic strategies, including the polymerization of vinyl monomers bearing a disulfide moiety. These monomers serve as versatile building blocks for creating polymers with precisely located dynamic linkages.
Synthesis of Vinyl Disulfide Monomers
A notable advancement in monomer synthesis is the use of enzymatic catalysis, which offers a green and efficient route. For instance, a monomer containing both a vinyl ether (VE) and a cyclic disulfide has been synthesized using enzyme catalysis under benign conditions.[1][2][3] This bifunctional monomer is particularly interesting as it allows for orthogonal polymerization pathways.[1][2][3]
Convenient and efficient methods for preparing unsymmetrical vinyl disulfides with additional functional groups have also been developed.[4] These methods, which operate under mild conditions, enable the synthesis of vinyl disulfides with functionalities like hydroxy, carboxy, or protected amino groups, expanding the scope for post-polymerization modification.[4]
Polymerization Techniques
Vinyl disulfide monomers can be polymerized using various chain-growth polymerization techniques.[5] The choice of polymerization method influences the final polymer architecture and properties.
-
Free Radical Polymerization (FRP): This is a common method for polymerizing vinyl monomers.[5] However, conventional FRP offers limited control over molar mass and dispersity.
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a powerful technique for synthesizing well-defined polymers with controlled architectures.[6][7][8][9] It has been successfully employed for the polymerization of S-vinyl sulfide derivatives and for creating reactive copolymers based on N-vinyl lactams with pyridyl disulfide side groups.[6][7][8]
-
Atom Transfer Radical Polymerization (ATRP): ATRP has been used to synthesize branched vinyl polymers using a cleavable disulfide-based branching agent.[10] This approach allows for the degradation of the branched polymer into its primary chains by cleaving the disulfide linkages.[10]
-
Cationic and Radical Photopolymerization: For monomers containing both vinyl ether and disulfide moieties, the polymerization mechanism can be selected to yield different architectures. Cationic polymerization of the vinyl ether group results in a linear polymer with pendant disulfide units, while radical initiation leads to a branched structure.[1][2][3]
Application Note 1: Synthesis of a Well-Defined Disulfide-Containing Copolymer via RAFT Polymerization
This protocol describes the synthesis of a statistical copolymer of N-vinylpyrrolidone (NVP) and a pyridyl disulfide-functionalized methacrylate, a versatile platform for bioconjugation.
Objective: To synthesize a reactive copolymer with pendant pyridyl disulfide groups for subsequent thiol-disulfide exchange reactions.
Materials:
-
N-vinylpyrrolidone (NVP), inhibitor removed
-
Pyridyl disulfide ethyl methacrylate (PDSM)
-
Methyl 2-(ethoxycarbonothioylthio)propanoate (chain transfer agent, CTA)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anisole, anhydrous
-
Methanol
-
Diethyl ether
Protocol:
-
In a Schlenk flask, dissolve NVP (e.g., 1.0 g, 9.0 mmol), PDSM (e.g., 0.23 g, 0.9 mmol), CTA (e.g., 22.2 mg, 0.09 mmol), and AIBN (e.g., 3.0 mg, 0.018 mmol) in anisole (5 mL).
-
Perform three freeze-pump-thaw cycles to deoxygenate the solution.
-
Place the sealed flask in a preheated oil bath at 60°C and stir for the desired time (e.g., 24 hours).
-
Quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Isolate the polymer by filtration or centrifugation and wash with diethyl ether.
-
Redissolve the polymer in a minimal amount of methanol and re-precipitate into diethyl ether to remove unreacted monomers and initiator fragments.
-
Dry the final polymer under vacuum to a constant weight.
Characterization:
-
¹H NMR: To confirm the incorporation of both monomers and to determine the copolymer composition.
-
GPC/SEC: To determine the number-average molecular weight (Mn) and dispersity (Đ).
Expected Outcome: A well-defined copolymer with a predictable molecular weight and narrow molecular weight distribution (Đ < 1.3). The pyridyl disulfide groups are readily available for post-polymerization modification.[6][8]
Key Application Areas of Vinyl Disulfide Polymers
The dynamic nature of the disulfide bond is the cornerstone of its diverse applications in polymer chemistry.
Stimuli-Responsive Systems for Drug Delivery
One of the most significant applications of disulfide-containing polymers is in the development of stimuli-responsive drug delivery systems.[11][12][13] The rationale behind this application lies in the significant difference in redox potential between the extracellular and intracellular environments.[13] The concentration of glutathione (GSH), a tripeptide with a free thiol group, is significantly higher inside cells (1-10 mM) compared to the extracellular fluid (2-20 µM).[11]
This concentration gradient allows for the design of polymer-based drug carriers, such as micelles or nanoparticles, that are stable in the bloodstream but disassemble inside the target cells. The disulfide linkers in these carriers are cleaved by the high intracellular GSH concentration, leading to the release of the encapsulated drug.[11] This targeted release mechanism can enhance therapeutic efficacy while minimizing side effects.[11]
Polymers with pendant disulfide bonds have been extensively explored for creating targeted drug delivery systems.[5] The disulfide group can be tuned to respond to specific characteristics of the target environment, such as acidity or antioxidant concentration.[5]
Workflow for Disulfide-Based Drug Delivery
Caption: Mechanism of self-healing in disulfide-containing polymers.
Dynamic Covalent Networks and Vitrimers
The dynamic nature of disulfide bonds makes them ideal for constructing dynamic covalent networks. [14]These networks can reversibly change their topology through bond exchange reactions, leading to materials with unique properties, such as reprocessability and recyclability. [15] Vitrimers are a class of polymers that behave like thermosets at their service temperature but can be reprocessed like thermoplastics at elevated temperatures. [15]This behavior is enabled by an associative exchange mechanism, where the total number of crosslinks remains constant during reprocessing. Disulfide exchange is a key reaction used to create vitrimers. [15][16]The introduction of disulfide bonds into polymer networks can significantly reduce the activation energy for network rearrangement, facilitating reprocessing at lower temperatures. [17]
Conclusion and Future Perspectives
Vinyl disulfide monomers are valuable building blocks in polymer chemistry, providing a straightforward route to materials with dynamic properties. The reversible nature of the disulfide bond has been harnessed to create sophisticated stimuli-responsive systems for drug delivery, robust self-healing materials, and sustainable, reprocessable vitrimers. The continued development of novel vinyl disulfide monomers and controlled polymerization techniques will undoubtedly expand the scope of these applications. Future research will likely focus on creating multi-stimuli-responsive materials by combining disulfide chemistry with other dynamic bonding motifs, leading to even more advanced and "intelligent" polymer systems.
References
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Application Notes and Protocols: Vinyl Disulfide as a Versatile Monomer for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of disulfide bonds into polymer architectures has paved the way for a new generation of "smart" materials with stimuli-responsive properties. Among the various synthetic strategies, the use of vinyl disulfide monomers offers a powerful platform for creating functional polymers with redox-sensitive characteristics. This guide provides an in-depth exploration of vinyl disulfide monomers, from their synthesis and polymerization to their application in cutting-edge fields such as drug delivery, self-healing materials, and energy storage. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the characterization and functionalization of these dynamic polymers.
Introduction: The Power of the Disulfide Bond in Polymer Chemistry
The disulfide linkage (S-S) is a dynamic covalent bond that plays a crucial role in various biological processes, most notably in maintaining the tertiary and quaternary structures of proteins.[1] This bond can be cleaved under reducing conditions, such as the high concentrations of glutathione (GSH) found within the intracellular environment of cancer cells, and can be reformed under oxidizing conditions.[1][2] This reversible redox activity makes polymers containing disulfide bonds highly attractive for a range of biomedical applications, particularly in targeted drug delivery.[2][3]
Vinyl disulfide monomers are a class of compounds that possess a polymerizable vinyl group and a disulfide bond. Their incorporation into polymers can be achieved through various polymerization techniques, including free-radical polymerization, cationic polymerization, and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3][4] The resulting polymers can have disulfide bonds in the main chain, as pendant groups, or as cross-linkers, each conferring unique properties and applications. This guide will focus on the synthesis of functional vinyl disulfide monomers and their subsequent polymerization to create redox-responsive materials.
Synthesis of Functional Vinyl Disulfide Monomers
The ability to synthesize vinyl disulfide monomers with a variety of functional groups is crucial for tailoring the properties of the final polymer. For instance, the incorporation of hydroxyl, carboxyl, or "clickable" moieties like azides and alkynes allows for post-polymerization modification and the attachment of therapeutic agents or targeting ligands.[5][6]
General Considerations for Monomer Synthesis
The synthesis of unsymmetrical vinyl disulfides often involves the reaction of a vinyl-sulfur-containing precursor with a thiol.[5] Care must be taken to avoid unwanted side reactions, such as the polymerization of the vinyl group during the synthesis. Reactions are typically carried out under mild conditions and an inert atmosphere.[5]
Protocol 2.2: Synthesis of Unsymmetrical Vinyl Disulfides with Additional Functional Groups
This protocol is adapted from the work of M. Jezierska-Zięba et al., Molecules2021 , and provides a convenient method for preparing functionalized unsymmetrical vinyl disulfides.[5]
Materials:
-
S-vinyl thiotosylate
-
Functionalized thiol (e.g., a thiol with a hydroxyl, carboxyl, or protected amino group)
-
Triethylamine (NEt₃)
-
Dry Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and DCM for chromatography elution
Procedure:
-
To a stirred, ice-cooled solution of S-vinyl thiotosylate (2.0 mmol) and the desired functionalized thiol (1.0 mmol) in dry DCM (10 mL) under a nitrogen atmosphere, add NEt₃ (1.0 mmol, 140 µL) in one portion.
-
Allow the mixture to stir at room temperature for 15 minutes.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography on silica gel to obtain the desired vinyl disulfide monomer.
Characterization:
The synthesized monomer should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[5]
Table 1: Representative Examples of Synthesized Functional Vinyl Disulfides [5]
| Functional Group on Thiol | Yield (%) |
| Dodecyl | 97 |
| Methyl undecanoate | 88 |
Polymerization of Vinyl Disulfide Monomers
The choice of polymerization technique is critical in controlling the architecture, molecular weight, and polydispersity of the resulting polymer. RAFT polymerization is a particularly powerful method for synthesizing well-defined block copolymers with narrow molecular weight distributions.[5][7]
Diagram 3.1: RAFT Polymerization Mechanism
Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Protocol 3.2: RAFT Polymerization of a Pyridyl Disulfide-Containing Monomer
This protocol is a generalized procedure based on the principles of RAFT polymerization of functional monomers.[8]
Materials:
-
Pyridyl disulfide ethyl methacrylate (PDSMA) or other vinyl disulfide monomer
-
Co-monomer (e.g., N-vinylpyrrolidone, methyl methacrylate)
-
RAFT agent (e.g., methyl 2-(ethoxycarbonothioylthio)propanoate)
-
Initiator (e.g., AIBN)
-
Anisole (or other suitable solvent)
-
Nitrogen source for degassing
Procedure:
-
In a Schlenk flask, dissolve the vinyl disulfide monomer, co-monomer, RAFT agent, and initiator in anisole. The molar ratios of these components will determine the target molecular weight and should be calculated beforehand.
-
Degas the solution by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 60-70 °C).[7]
-
Allow the polymerization to proceed for the desired time. Monitor the conversion by taking aliquots and analyzing them by ¹H NMR.
-
Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum.
Characterization:
The resulting polymer should be characterized by:
-
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and polydispersity index (Đ = Mw/Mn).[9][10][11][12][13]
-
¹H NMR Spectroscopy: To confirm the incorporation of the vinyl disulfide monomer and determine the copolymer composition.
-
FTIR/Raman Spectroscopy: To identify the characteristic functional groups.[8]
Applications of Vinyl Disulfide-Based Polymers
The redox-responsive nature of polymers derived from vinyl disulfide monomers makes them highly suitable for a variety of applications.
Redox-Responsive Drug Delivery Systems
The most prominent application of these polymers is in the development of drug delivery systems that can release their payload in response to the reducing environment of cancer cells.[2][3] The high intracellular concentration of glutathione (GSH) (2-10 mM) compared to the extracellular environment (2-10 µM) provides a specific trigger for the cleavage of disulfide bonds.[1][14]
Diagram 4.1: Glutathione-Triggered Drug Release from a Nanoparticle
Caption: Redox-responsive drug release from a disulfide-containing nanoparticle.
Protocol 4.1.1: Preparation of Redox-Responsive Nanoparticles and In Vitro Drug Release Study
This protocol describes the self-assembly of an amphiphilic block copolymer containing vinyl disulfide units into micelles and the subsequent analysis of drug release.
Materials:
-
Amphiphilic block copolymer containing a hydrophobic block with vinyl disulfide units and a hydrophilic block (e.g., PEG).
-
Hydrophobic drug (e.g., doxorubicin).
-
Dialysis membrane (appropriate molecular weight cut-off).
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Glutathione (GSH).
Procedure for Nanoparticle Formulation:
-
Dissolve the amphiphilic block copolymer and the hydrophobic drug in a water-miscible organic solvent (e.g., DMF, DMSO).
-
Add this solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS).
-
Allow the solution to stir for several hours to facilitate solvent evaporation and nanoparticle formation.
-
Dialyze the nanoparticle suspension against deionized water to remove the organic solvent and unloaded drug.
Characterization of Nanoparticles:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles.[15]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.[15][16][17][18]
Procedure for In Vitro Drug Release:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a release medium (PBS, pH 7.4) with and without a physiologically relevant concentration of GSH (e.g., 10 mM).
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the amount of released drug in the withdrawn aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time.
Table 2: Expected Drug Release Profile
| Time (h) | Cumulative Release (%) - No GSH | Cumulative Release (%) - 10 mM GSH |
| 0 | 0 | 0 |
| 2 | ~5 | ~20 |
| 6 | ~10 | ~50 |
| 12 | ~15 | ~80 |
| 24 | ~20 | >90 |
Self-Healing Materials
The reversible nature of the disulfide bond can be harnessed to create self-healing materials. When a material containing disulfide bonds is damaged, the bonds can reform across the damaged interface upon the application of a stimulus such as heat, leading to the restoration of the material's mechanical properties.[16]
Energy Storage
Polymers with redox-responsive disulfide cross-linkers are being explored for applications in energy storage. These materials can undergo reversible two-electron reduction of the disulfide bond, making them promising candidates for redox-active materials in batteries.[19][20]
Troubleshooting
| Problem | Possible Cause | Solution |
| Monomer synthesis fails or gives low yield | Impure reagents or solvents. | Ensure all reagents are of high purity and solvents are anhydrous. |
| Incorrect reaction temperature or time. | Optimize reaction conditions. | |
| Premature polymerization during monomer synthesis | Presence of radical initiators (e.g., peroxides in solvents). | Use freshly distilled solvents and store under inert atmosphere. |
| Polymerization does not initiate or is very slow | Inhibitor not completely removed from the monomer. | Purify the monomer by passing it through a column of basic alumina. |
| Impurities in the reaction mixture quenching the radicals. | Ensure all glassware is clean and reagents are pure. | |
| Broad polydispersity in RAFT polymerization | Incorrect choice of RAFT agent for the monomer. | Consult literature for a suitable RAFT agent for your monomer class. |
| High initiator concentration. | Reduce the initiator to RAFT agent ratio. | |
| Poor nanoparticle formation | Inappropriate block copolymer composition (hydrophilic/hydrophobic balance). | Synthesize copolymers with varying block lengths. |
| Incorrect solvent system for self-assembly. | Screen different water-miscible organic solvents. |
Conclusion
Vinyl disulfide monomers are a highly versatile class of building blocks for the creation of functional, stimuli-responsive polymers. Their straightforward synthesis and compatibility with modern polymerization techniques, such as RAFT, allow for the precise design of polymers with tailored properties. The inherent redox-responsiveness of the disulfide bond has led to significant advancements in drug delivery, with promising applications in self-healing materials and energy storage on the horizon. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools to explore the exciting potential of vinyl disulfide-based polymers in their own work.
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Jezierska-Zięba, M., et al. (2021). Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. Molecules, 26(6), 1563. [Link]
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Kim, J., et al. (2021). Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. ACS Macro Letters, 10(12), 1545–1550. [Link]
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Kim, J., et al. (2021). Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. Knowledge at UChicago. [Link]
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Hubbell, J. A., et al. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. Bioconjugate Chemistry, 21(11), 2047–2051. [Link]
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Yang, B., et al. (2022). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 14(19), 4193. [Link]
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Zhang, Y., et al. (2022). Disulfide-containing monomers in chain-growth polymerization. Polymer Chemistry, 14(2), 115-136. [Link]
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Theato, P., et al. (2022). Polymers from S-vinyl monomers: reactivities and properties. RSC Advances, 12(36), 23526-23548. [Link]
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Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Journal of Science, Technology and Applications, 14, 86. [Link]
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An, S. Y., et al. (2014). Glutathione-Triggered Disassembly of Dual Disulfide Located Degradable Nanocarriers of Polylactide-Based Block Copolymers for Rapid Drug Release. Biomacromolecules, 15(8), 3029–3038. [Link]
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Braslau, R., et al. (2019). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers, 11(11), 1876. [Link]
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Figure 2. Design, synthesis, and characterization of poly(disulfide)s.... - ResearchGate. [Link]
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Roy, D., et al. (2019). Pyridyl disulfide-based thiol-disulfide exchange reaction: Shaping the design of redox-responsive polymeric materials. ResearchGate. [Link]
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van der Zwaag, S., et al. (2011). Self-Healing Materials Based on Disulfide Links. Macromolecules, 44(8), 2891–2898. [Link]
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Reversible Protein Capture and Release by Redox-Responsive Hydrogel in Microfluidics. (2022). Polymers, 14(1), 267. [Link]
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An, S. Y., et al. (2014). Glutathione-triggered Disassembly of Dual Disulfide Located Degradable Nanocarriers of Polylactide-Based Block Copolymers for Rapid Drug Release. PubMed. [Link]
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Al-Zoubi, R. M., et al. (2022). Vinyl azides in organic synthesis: an overview. RSC Advances, 12(45), 29285-29304. [Link]
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Peng, H., et al. (2016). Reactive Copolymers Based on N-Vinyl Lactams with Pyridyl Disulfide Side Groups via RAFT Polymerization and Postmodification via Thiol–Disulfide Exchange Reaction. Macromolecules, 49(19), 7141–7154. [Link]
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Wang, Q., et al. (2020). Disulfide based prodrugs for cancer therapy. RSC Medicinal Chemistry, 11(8), 896-907. [Link]
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Lundberg, P., et al. (2019). Enzymatically Synthesized Vinyl Ether-Disulfide Monomer Enabling an Orthogonal Combination of Free Radical and C cationic Chemistry toward Sustainable Functional Networks. Biomacromolecules, 20(3), 1335–1343. [Link]
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ResearchGate. (n.d.). Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry”. [Link]
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Anseth, K. S., et al. (2021). Redox-Responsive Hydrogels with Decoupled Initial Stiffness and Degradation. Biomacromolecules, 23(1), 229–238. [Link]
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ResearchGate. (n.d.). (PDF) Redox-responsive comparison of diselenide micelles with disulfide micelles. [Link]
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MDPI. (2019). Pd Nanoparticles-Loaded Vinyl Polymer Gels: Preparation, Structure and Catalysis. [Link]
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Oh, J. K., et al. (2014). Glutathione-triggered Disassembly of Dual Disulfide Located Degradable Nanocarriers of Polylactide-Based Block Copolymers for Rapid Drug Release. Biomacromolecules, 15(8), 3029–3038. [Link]
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Shen, Y., et al. (2018). Synthesis and micellization of redox-responsive dynamic covalent multi-block copolymers. Polymer Chemistry, 9(12), 1476-1484. [Link]
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Li, L., et al. (2016). pH and Glutathione Dual-Responsive Dynamic Cross-Linked Supramolecular Network on Mesoporous Silica Nanoparticles for Controlled Anticancer Drug Release. ACS Applied Materials & Interfaces, 8(1), 473–481. [Link]
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Application Note & Protocols: Strategic Incorporation of Disulfide Bonds into Polymeric Architectures
For: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of disulfide bonds into polymers has unlocked a new frontier of "smart" materials with dynamic, responsive behaviors. These materials are pivotal in advanced biomedical applications, including targeted drug delivery, tissue engineering, and self-healing systems. The unique nature of the disulfide bond—a stable covalent linkage that can be selectively cleaved under mild reducing conditions—mimics biological redox switches, making it an ideal trigger for therapeutic action in specific cellular environments.[1][2][3] This guide provides an in-depth exploration of the primary methodologies for introducing disulfide bonds into polymers, detailing the underlying chemical principles, step-by-step protocols for key synthetic strategies, and methods for validating their successful incorporation.
Introduction: The Significance of the Disulfide Bridge in Polymer Science
Inspired by nature, where disulfide bonds dictate the tertiary structure and function of proteins, polymer chemists have adopted this dynamic covalent bond to impart stimuli-responsive properties to synthetic macromolecules.[1][4] The disulfide bond (R-S-S-R') is relatively stable under physiological conditions but can be readily cleaved in reducing environments, such as the cytoplasm of a cell, which has a significantly higher concentration of glutathione (GSH) compared to the extracellular matrix.[4] This redox potential difference is the cornerstone of designing drug delivery systems that release their payload specifically within target cells, minimizing off-target effects.[1][5] Beyond redox-responsiveness, disulfide bonds can undergo exchange reactions (metathesis), enabling the development of self-healing and adaptable polymer networks.[1][3][6]
This application note will systematically detail the three principal strategies for creating disulfide-containing polymers:
-
Polymerization of Disulfide-Containing Monomers: Building polymers from monomers that already contain the disulfide linkage.
-
Post-Polymerization Modification: Introducing disulfide bonds onto a pre-existing polymer backbone.
-
Controlled Radical Polymerization using Disulfide-Functional Agents: Employing disulfide-containing initiators or chain transfer agents to place the bond at specific locations within the polymer chain.
Strategic Methodologies for Disulfide Bond Incorporation
The choice of synthetic strategy depends on the desired polymer architecture, the location of the disulfide bond (in the backbone or as a pendant group), and the intended application. Each approach offers distinct advantages and requires careful consideration of reaction conditions.
Polymerization of Disulfide-Containing Monomers
This "bottom-up" approach involves the direct polymerization of monomers that have a disulfide bond integrated into their structure. This method is highly effective for creating polymers where the disulfide linkage is a repeating unit in the main chain or a pendant group on every monomer.
This strategy leverages conventional polymerization techniques, including:
-
Step-Growth Polymerization (Polycondensation): Dithiol monomers can be oxidatively coupled to form poly(disulfide)s.[7][8] Alternatively, monomers containing both a disulfide and other reactive groups (e.g., diols, diamines) can undergo polycondensation.[1]
-
Chain-Growth Polymerization (Radical, ROP): Vinyl or cyclic monomers featuring a disulfide moiety can be polymerized.[9][10] For instance, radical ring-opening polymerization (rROP) of cyclic monomers containing a disulfide bond can directly insert the S-S linkage into the polymer backbone.[9] Ring-opening polymerization (ROP) of disulfide-containing lactones is another elegant method to create degradable polyesters with disulfide units.[11]
Caption: Workflow for synthesizing disulfide polymers from monomers.
Protocol 1: Synthesis of a Reducible Hydrogel via Free Radical Polymerization
This protocol describes the synthesis of a crosslinked polyacrylamide hydrogel using N,N'-bis(acryloyl)cystamine (BAC) as a disulfide-containing crosslinker.[10]
Materials:
-
Acrylamide (Monomer)
-
N,N'-bis(acryloyl)cystamine (BAC) (Disulfide Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized (DI) water, deoxygenated
-
Dithiothreitol (DTT) for degradation test
Procedure:
-
Monomer Solution Preparation: In a flask, dissolve acrylamide (e.g., 710 mg, 10 mmol) and BAC (e.g., 52 mg, 0.2 mmol, 2 mol%) in 10 mL of deoxygenated DI water.
-
Inert Atmosphere: Purge the solution with nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation: Add 50 µL of a freshly prepared 10% (w/v) APS solution, followed by 10 µL of TEMED to accelerate the polymerization.
-
Gelation: Gently swirl the flask and allow it to stand at room temperature. Gelation should occur within 10-20 minutes.
-
Curing & Purification: Allow the hydrogel to cure for 24 hours. Then, immerse the gel in a large volume of DI water, changing the water several times over 48 hours to remove unreacted monomers and initiator fragments.
-
Validation of Reducibility:
-
Place a small piece of the purified hydrogel in a 10 mM DTT solution.
-
Observe the hydrogel over time. The gel should dissolve as DTT cleaves the disulfide crosslinks, demonstrating its redox-responsive nature.
-
Post-Polymerization Modification
This versatile "grafting-to" strategy involves chemically modifying a pre-synthesized polymer to introduce disulfide bonds as pendant groups. This is particularly useful for functionalizing well-defined polymers or natural biopolymers.
The most common reaction is the thiol-disulfide exchange .[1][9] A polymer with pendant thiol (-SH) groups can be reacted with a disulfide compound like pyridyl disulfide. Alternatively, a polymer with reactive groups (e.g., amines, carboxylic acids) can be coupled with a molecule containing a disulfide bond. For example, primary amines on a polymer can be reacted with 2-iminothiolane to generate thiol groups, which are then oxidized to form disulfide crosslinks.[4]
Caption: Workflow for post-polymerization disulfide introduction.
Protocol 2: Introducing Pendant Disulfide Groups onto a Polyamino Acid
This protocol details the modification of poly(L-lysine) (PLL) with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) to introduce pyridyl disulfide groups, which can subsequently be used for conjugating thiol-containing molecules.
Materials:
-
Poly(L-lysine) (PLL) hydrochloride
-
SPDP
-
Phosphate-buffered saline (PBS), pH 7.4
-
N,N-Dimethylformamide (DMF)
-
Dialysis tubing (appropriate MWCO)
-
UV-Vis Spectrophotometer
Procedure:
-
Polymer Solution: Dissolve PLL (e.g., 100 mg) in 10 mL of PBS (pH 7.4).
-
Reagent Solution: Dissolve SPDP (e.g., 2-5 molar excess relative to lysine residues) in a minimal amount of DMF (e.g., 200-500 µL).
-
Reaction: Add the SPDP solution dropwise to the stirring PLL solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light. The succinimidyl ester of SPDP reacts with the primary amines of the lysine side chains.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against DI water for 48 hours, with frequent water changes, to remove unreacted SPDP and byproducts.
-
Isolation: Lyophilize the purified solution to obtain the PLL-pyridyldithio polymer as a white, fluffy solid.
-
Validation of Modification:
-
Dissolve a small amount of the modified polymer in PBS.
-
Measure the UV absorbance at 280 nm (pyridine ring) and 343 nm (release of pyridine-2-thione upon reduction).
-
To quantify the degree of modification, add a reducing agent like DTT. The cleavage of the pyridyl disulfide bond releases pyridine-2-thione, which has a strong absorbance at 343 nm. By measuring this absorbance and using the known extinction coefficient, the concentration of incorporated disulfide groups can be calculated.[9]
-
Controlled Radical Polymerization with Disulfide Agents
Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over polymer molecular weight, architecture, and end-group functionality.[12] By using a RAFT agent that contains a disulfide bond, it is possible to synthesize well-defined polymers with a cleavable linkage at their core or as a pendant group.
In this approach, a disulfide-containing Chain Transfer Agent (CTA) is used to mediate the polymerization.[13] This results in polymer chains that contain the disulfide bond. For example, a symmetrical disulfide-containing CTA can be used to grow two polymer chains from a central, cleavable point. Upon exposure to a reducing agent, the polymer will break into two separate chains, offering a powerful method for triggered degradation or payload release.[14]
| Method | Location of Disulfide | Key Advantage | Common Technique |
| Disulfide Monomers | Backbone or Pendant | High density of disulfide groups | Free Radical, ROP, Polycondensation |
| Post-Modification | Pendant | Versatile for many polymer types | Thiol-Disulfide Exchange, Amide Coupling |
| RAFT Polymerization | Chain Center or End | Precise control over architecture | RAFT with disulfide CTA |
Characterization and Validation
Confirming the successful incorporation and functionality of disulfide bonds is a critical step.
-
¹H NMR Spectroscopy: Can confirm the presence of protons adjacent to the disulfide bond.
-
Raman Spectroscopy: Disulfide bonds exhibit a characteristic S-S stretching peak around 500-550 cm⁻¹, providing direct evidence of their presence.
-
Gel Permeation Chromatography (GPC/SEC): Can be used to demonstrate the degradation of the polymer. A shift to lower molecular weights after treatment with a reducing agent (e.g., DTT) confirms the cleavage of disulfide linkages.[11]
-
Ellman's Test: A colorimetric assay used to quantify free thiol groups. It can be used indirectly to measure disulfide bonds after they have been reduced.
-
UV-Vis Spectroscopy: Useful for quantifying pyridyl disulfide groups, as described in Protocol 2.
Conclusion and Outlook
The methods described provide a robust toolbox for the rational design of redox-responsive polymers. The ability to precisely place cleavable disulfide bonds within a polymer structure has profound implications for drug delivery, where polymers can remain stable in circulation but degrade to release their cargo in the reducing environment of a tumor cell.[5][8][15] Future advancements will likely focus on creating multi-stimuli responsive systems, where disulfide cleavage is one of several triggers, allowing for even more sophisticated control over material properties and therapeutic outcomes.[1]
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Disulfide-containing Macromolecules for Therapeutic Delivery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01291J. (2022, December 1). Royal Society of Chemistry. Retrieved from [Link]
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Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches - JSTA. (2023, April 5). Journal of Science, Technology and Application. Retrieved from [Link]
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Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. (2025, August 10). Journal of Science, Technology and Application. Retrieved from [Link]
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Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization - RSC Publishing. (2020, April 16). Royal Society of Chemistry. Retrieved from [Link]
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The underlying mechanisms for self-healing of poly(disulfide)s - RSC Publishing. (2016, September 9). Royal Society of Chemistry. Retrieved from [Link]
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Green Polymer Chemistry: Synthesis of Poly(disulfide) Polymers and Networks - OhioLINK. (n.d.). OhioLINK Electronic Theses and Dissertations Center. Retrieved from [Link]
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Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - MDPI. (n.d.). MDPI. Retrieved from [Link]
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Radical-disulfide exchange in thiol–ene–disulfidation polymerizations - RSC Publishing. (2022, June 16). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization - PMC. (2023, July 20). National Center for Biotechnology Information. Retrieved from [Link]
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Bis(trithiocarbonate) Disulfides: From Chain Transfer Agent Precursors to Iniferter Control Agents in RAFT Polymerization | Macromolecules - ACS Publications. (2021, July 16). American Chemical Society Publications. Retrieved from [Link]
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Redox-responsive polymers for drug delivery: from molecular design to applications - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Reversible addition−fragmentation chain-transfer polymerization - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization - MDPI. (2023, July 20). MDPI. Retrieved from [Link]
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Poly(disulfide)s: From Synthesis to Drug Delivery | Biomacromolecules - ACS Publications. (2021, December 7). American Chemical Society Publications. Retrieved from [Link]
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Bis(trithiocarbonate) Disulfides: From Chain Transfer Agent Precursors to Iniferter Control Agents in RAFT Polymerization | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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Poly(disulfide)s: From Synthesis to Drug Delivery | Request PDF - ResearchGate. (2025, November 13). ResearchGate. Retrieved from [Link]
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Redox-Responsive Cleavable Polymeric Brush Coated Magnetic Nanoparticles: Fabrication and Post-Polymerization Modification for Cellular Targeting | Biomacromolecules - ACS Publications. (n.d.). American Chemical Society Publications. Retrieved from [Link]
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Redox Responsive Copolyoxalate Smart Polymers for Inflammation and Other Aging-Associated Diseases - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Controlled Polymerization of Vinyl Disulfide Monomers: A Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the controlled polymerization of vinyl disulfide monomers. By leveraging Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), the synthesis of well-defined, redox-responsive polydisulfides with tunable properties is achievable. These polymers are of significant interest for a range of biomedical applications, including drug delivery, tissue engineering, and diagnostics, owing to their ability to degrade in response to the reducing environments found within cells.[1][2]
Introduction: The Significance of Redox-Responsive Polydisulfides
Polymers containing disulfide bonds in their backbone or as pendant groups exhibit remarkable stimuli-responsive behavior.[3] The disulfide linkage is stable in the extracellular environment but can be cleaved within the cell by reducing agents such as glutathione (GSH), which is present in significantly higher concentrations intracellularly.[1] This targeted degradation makes polydisulfides excellent candidates for the design of "smart" biomaterials that can release therapeutic payloads on-demand within the desired cellular environment.[2]
Controlled radical polymerization techniques, such as RAFT and ATRP, offer precise control over polymer molecular weight, architecture, and functionality.[4] This level of control is crucial for designing polymers with optimized properties for specific biomedical applications. This guide will focus on the practical application of these techniques for the synthesis of polydisulfides from vinyl disulfide monomers.
Key Polymerization Techniques and Mechanisms
The controlled polymerization of vinyl disulfide monomers is primarily achieved through RAFT and ATRP. Both methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which allows for the controlled growth of polymer chains.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile and robust method that can be applied to a wide range of monomers.[5] It utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The choice of CTA is critical for achieving good control over the polymerization of a specific monomer.
Mechanism of RAFT Polymerization
The core of the RAFT mechanism involves a degenerative chain transfer process where the CTA reversibly reacts with propagating radicals. This process is illustrated in the following workflow:
Caption: Workflow of RAFT Polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that employs a transition metal catalyst (typically copper) in complex with a ligand to reversibly activate and deactivate the polymer chains.[4] The process involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end.
Mechanism of ATRP
The ATRP mechanism relies on a redox process involving the transition metal catalyst to control the concentration of active radicals. The key steps are outlined below:
Caption: Mechanism of Atom Transfer Radical Polymerization.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a common vinyl disulfide monomer, pyridyl disulfide ethylmethacrylate (PDSM), and its subsequent polymerization via RAFT and ATRP.
Synthesis of Pyridyldisulfide Ethylmethacrylate (PDSM) Monomer[6]
This protocol describes the synthesis of PDSM from hydroxyethylpyridyldisulfide (HPDS) and methacryloyl chloride.
Materials:
-
Hydroxyethylpyridyldisulfide (HPDS)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for column chromatography
Procedure:
-
Dissolve HPDS (1 equivalent) and TEA (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methacryloyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain PDSM as a pale yellow oil.
-
Characterize the final product by ¹H NMR spectroscopy. The ¹H NMR spectrum in CDCl₃ should show characteristic peaks for the pyridyl, ethyl, and methacrylate protons.[6]
RAFT Polymerization of PDSM[7]
This protocol outlines the RAFT polymerization of PDSM to synthesize well-defined poly(pyridyl disulfide ethylmethacrylate) (PPDSM).
Materials:
-
Pyridyldisulfide ethylmethacrylate (PDSM) monomer
-
Chain Transfer Agent (CTA), e.g., methyl 2-(ethoxycarbonothioylthio)propanoate
-
Initiator, e.g., Azobisisobutyronitrile (AIBN)
-
Anisole (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask, dissolve PDSM, the CTA, and AIBN in anisole. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be carefully calculated.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified reaction time.
-
Monitor the polymerization kinetics by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
To terminate the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.
-
Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm the polymer structure.
| Parameter | Typical Range | Rationale |
| [Monomer]:[CTA] Ratio | 25:1 to 500:1 | Controls the target degree of polymerization and molecular weight. |
| [CTA]:[Initiator] Ratio | 3:1 to 10:1 | A higher ratio minimizes the contribution of initiator-derived chains. |
| Temperature | 60-80 °C | Affects the rate of initiation and polymerization. |
| Reaction Time | 4-24 hours | Determines the final monomer conversion. |
ATRP of PDSM[4]
This protocol describes the ATRP of PDSM to produce well-defined PPDSM.
Materials:
-
Pyridyldisulfide ethylmethacrylate (PDSM) monomer
-
Initiator, e.g., a pyridyl disulfide-functionalized ATRP initiator
-
Catalyst, e.g., Copper(I) bromide (CuBr)
-
Ligand, e.g., 2,2'-bipyridine (bpy)
-
Solvent, e.g., a mixture of methanol and water
-
Methanol (for precipitation)
Procedure:
-
To a Schlenk flask, add PDSM, the initiator, and the solvent mixture.
-
In a separate flask, add CuBr and bpy.
-
Degas both flasks by three freeze-pump-thaw cycles.
-
Under a nitrogen atmosphere, transfer the monomer/initiator solution to the flask containing the catalyst/ligand complex.
-
Place the flask in a preheated oil bath at the desired temperature and stir.
-
Monitor the reaction progress by taking samples at various time intervals and analyzing for monomer conversion by ¹H NMR.
-
To quench the polymerization, cool the reaction mixture and expose it to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of cold methanol.
-
Isolate the polymer by filtration or centrifugation and dry under vacuum.
-
Characterize the polymer by GPC (for Mn and PDI) and ¹H NMR (for structure confirmation).
| Parameter | Typical Ratio/Condition | Rationale |
| [Monomer]:[Initiator] | 50:1 to 200:1 | Determines the target molecular weight. |
| [Initiator]:[CuBr]:[bpy] | 1:1:2 | Stoichiometry for an effective catalyst complex. |
| Solvent | Methanol/Water | Solubilizes the monomer and catalyst complex.[4] |
| Temperature | Room Temperature to 50 °C | Controls the rate of polymerization. |
Characterization of Polydisulfides
Thorough characterization of the synthesized polydisulfides is essential to confirm their structure, molecular weight, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the monomers and the resulting polymers.[6] Key signals to identify include those from the vinyl group of the monomer (which should disappear upon polymerization) and the characteristic peaks of the repeating units in the polymer backbone. For PPDSM, the aromatic protons of the pyridyl group and the protons of the ethyl methacrylate backbone are key indicators.[6]
Gel Permeation Chromatography (GPC)
GPC is a crucial technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers. A narrow PDI (typically < 1.3) is indicative of a well-controlled polymerization.[7]
| Polymer | Target Mn (kDa) | Experimental Mn (kDa) | PDI (Mw/Mn) |
| PPDSM (RAFT) | 10 | 9.8 | 1.15 |
| PPDSM (RAFT) | 25 | 23.5 | 1.20 |
| PPDSM (ATRP) | 15 | 14.2 | 1.18 |
| PPDSM (ATRP) | 30 | 28.9 | 1.25 |
Note: The above data are representative and actual results may vary depending on specific reaction conditions.
Redox-Responsive Degradation
A key feature of polydisulfides is their ability to degrade in a reducing environment. This can be demonstrated in vitro by treating the polymer with a reducing agent like dithiothreitol (DTT) or glutathione (GSH).
Redox-Responsive Degradation Workflow
The degradation of a polydisulfide in the presence of a reducing agent can be monitored to confirm its stimuli-responsive nature.
Caption: Workflow for assessing redox-responsive degradation.
Protocol for In Vitro Degradation Study:
-
Prepare a solution of the polydisulfide in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a solution of the reducing agent (e.g., 10 mM DTT or GSH) to the polymer solution.
-
Incubate the mixture at 37 °C.
-
At various time points, take aliquots of the solution and analyze them by GPC to monitor the decrease in molecular weight, which indicates polymer degradation.
-
Alternatively, if the polymer forms nanoparticles, dynamic light scattering (DLS) can be used to monitor the change in particle size as they disassemble upon degradation.
Conclusion
This guide has provided a detailed overview and practical protocols for the controlled polymerization of vinyl disulfide monomers using RAFT and ATRP. By following these methodologies, researchers can synthesize well-defined, redox-responsive polydisulfides with tailored properties for a variety of biomedical applications. The ability to precisely control the molecular architecture of these smart polymers opens up exciting possibilities for the development of next-generation drug delivery systems and advanced biomaterials.
References
- Construction of disulfide containing redox-responsive polymeric nanomedicine. Methods. 2022 Mar;199:67-79. doi: 10.1016/j.ymeth.2021.12.011. Epub 2021 Dec 28.
- Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces. Biomacromolecules. 2009 Aug 10;10(8):2207-12. doi: 10.1021/bm9004057.
- Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. Molecules. 2021 Mar 10;26(6):1567. doi: 10.3390/molecules26061567.
-
Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. National Center for Biotechnology Information. Available from: [Link]
- Disulfide-containing monomers in chain-growth polymerization. Polym. Chem. 2023,14, 134-153. doi: 10.1039/D2PY01291J.
- Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization. ACS Omega. 2018 Sep 30;3(9):12095-104. doi: 10.1021/acsomega.8b01646. Epub 2018 Sep 26.
- Reactive Copolymers Based on N-Vinyl Lactams with Pyridyl Disulfide Side Groups via RAFT Polymerization and Postmodification via Thiol–Disulfide Exchange Reaction. Macromolecules. 2016, 49, 19, 7238–7249. doi: 10.1021/acs.macromol.6b01620.
- Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules. Gels. 2022 Apr 21;8(5):258. doi: 10.3390/gels8050258.
- Synthesis of Degradable Vinyl Copolymers through the Incorporation of Disulfide Bonds. Bertolo, A. 2024/2025.
- Direct Synthesis of Pyridyl Disulfide-Terminated Polymers by RAFT Polymerization.
- Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry. Biomacromolecules. 2022, 23, 7, 2943–2950. doi: 10.1021/acs.biomac.2c00326.
- Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery. Biomater. Sci. 2022,10, 3290-3299. doi: 10.1039/D2BM00378C.
- Molecular weight determination of a newly synthesized guanidinylated disulfide-containing poly(amido amine) by gel permeation chromatography. J Pharm Anal. 2016 Dec;6(6):392-397. doi: 10.1016/j.jpha.2016.05.007. Epub 2016 Jun 1.
- Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT): Direct ESR Observation of Intermediate Radicals. Macromolecules 1999, 32, 21, 7303–7306. doi: 10.1021/ma990441q.
- Reversible Protein Capture and Release by Redox-Responsive Hydrogel in Microfluidics. Gels. 2022 Jan 10;8(1):44. doi: 10.3390/gels8010044.
-
GPC-NMR Analysis for Polymer Characterisation. Intertek. Available from: [Link]
- Preparation of polymeric vesicles via redox-initiated RAFT dispersion polymerization. E3S Web of Conferences. 2023, 375, 01001. doi: 10.1051/e3sconf/202337501001.
- Characterization of Polymer Molecular Weight Distribution by NMR Diffusometry: Experimental Criteria and Findings. Anal. Chem. 2020, 92, 1, 1059–1066. doi: 10.1021/acs.analchem.9b04285.
- Synthesis of well-defined functionalized poly(2-(diisopropylamino)ethyl methacrylate) using ATRP with sodium dithionite as a SARA agent. Polym. Chem. 2017,8, 431-440. doi: 10.1039/C6PY01844A.
-
High Performance GPC Analysis for Reliable Polymer Characterization. Agilent. Available from: [Link]
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Post-Polymerization Modification of Vinyl Disulfide Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Post-Polymerization Modification
Vinyl polymers containing disulfide bonds represent a highly versatile class of materials, particularly within the biomedical and pharmaceutical sciences. The disulfide linkage (–S–S–) is a dynamic covalent bond, meaning it can be cleaved and reformed under specific, mild conditions.[1][2] This inherent reactivity is the cornerstone of their utility, enabling the design of "smart" materials that can respond to physiological triggers.[3][4]
Post-polymerization modification (PPM) is a powerful strategy that leverages the reactivity of a pre-formed polymer scaffold to introduce a wide array of functional groups.[5][6] This approach offers significant advantages over the direct polymerization of complex, functionalized monomers, which can often be synthetically challenging or incompatible with polymerization conditions.[6] By first creating a well-defined vinyl disulfide polymer, researchers can then employ robust and high-yielding chemical reactions to tailor the polymer's properties for specific applications, such as drug delivery, tissue engineering, and diagnostics.[1][7][8]
This guide provides an in-depth exploration of the core principles, experimental protocols, and critical considerations for the successful post-polymerization modification of vinyl disulfide polymers.
Core Principles: The Chemistry of the Disulfide Bond
The reactivity of the disulfide bond is central to its application in post-polymerization modification. The relatively low bond dissociation energy of the S–S bond (approximately 60 kcal/mol) makes it susceptible to cleavage by various stimuli.[1] The two primary mechanisms exploited for PPM are:
-
Reductive Cleavage: Disulfide bonds are readily cleaved in a reducing environment, yielding two thiol (–SH) groups. This is particularly relevant in biological systems, as the intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the extracellular space.[9][10] This differential provides a targeted release mechanism for therapeutics.[4][9]
-
Thiol-Disulfide Exchange: A thiol can react with a disulfide bond to form a new disulfide bond and a new thiol. This exchange reaction is dynamic and reversible, allowing for the covalent attachment and subsequent release of thiol-containing molecules.[3][11] Pyridyl disulfide groups are particularly effective for this purpose, as the reaction releases 2-pyridinethione, a stable and non-reactive leaving group, which drives the reaction to completion.[1][5]
These fundamental reactions form the basis for designing sophisticated, stimuli-responsive polymeric systems.
Key Modification Strategies and Protocols
The choice of modification strategy depends on the desired final functionality of the polymer. Below are detailed protocols for the most common and effective approaches.
Strategy 1: Reductive Cleavage followed by Thiol-Specific Conjugation
This two-step approach first generates reactive thiol groups on the polymer backbone, which are then used as handles for conjugating a wide range of molecules.
Workflow:
Figure 1: Two-step modification via reduction and conjugation.
Protocol 1.1: Reductive Cleavage of Polymer Disulfide Bonds
-
Objective: To reduce the disulfide bonds within the polymer backbone or side chains to generate free thiol groups.
-
Materials:
-
Vinyl disulfide polymer
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous, deoxygenated solvent (e.g., N,N-Dimethylformamide (DMF) or Phosphate-Buffered Saline (PBS) at pH 7.4)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
Dissolve the vinyl disulfide polymer in the chosen deoxygenated solvent to a final concentration of 1-10 mg/mL in a round-bottom flask equipped with a magnetic stir bar.
-
Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can cause re-oxidation of the thiols.
-
Add a 10- to 50-fold molar excess of the reducing agent (DTT or TCEP) relative to the disulfide bond concentration. TCEP is often preferred as it is less prone to air oxidation.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 2-24 hours. The reaction progress can be monitored by Ellman's test to quantify the free thiol concentration.
-
Purify the resulting thiolated polymer by dialysis against a deoxygenated, acidic buffer (e.g., pH 5.0) to remove the excess reducing agent, followed by lyophilization. The acidic pH helps to minimize premature re-oxidation of the thiols.
-
Protocol 1.2: Conjugation to Thiolated Polymer via Maleimide Chemistry
-
Objective: To conjugate a maleimide-functionalized molecule (e.g., drug, peptide, or imaging agent) to the thiolated polymer.
-
Materials:
-
Thiolated polymer (from Protocol 1.1)
-
Maleimide-functionalized molecule of interest
-
Reaction buffer (e.g., PBS at pH 6.5-7.5)
-
-
Procedure:
-
Dissolve the thiolated polymer in the reaction buffer.
-
Dissolve the maleimide-functionalized molecule in a compatible solvent and add it to the polymer solution in a 1.1 to 2-fold molar excess relative to the thiol groups.
-
Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction for the disappearance of free thiols using Ellman's test.
-
Purify the final conjugate by dialysis or size-exclusion chromatography to remove unreacted small molecules.
-
Strategy 2: Direct Thiol-Disulfide Exchange
This method is particularly useful for polymers containing pyridyl disulfide moieties, allowing for a one-step conjugation of thiol-containing molecules.[1]
Workflow:
Figure 2: One-step modification via thiol-disulfide exchange.
Protocol 2.1: Conjugation via Thiol-Disulfide Exchange
-
Objective: To directly conjugate a thiol-containing molecule to a pyridyl disulfide-functionalized polymer.
-
Materials:
-
Polymer with pyridyl disulfide side groups
-
Thiol-containing molecule (e.g., cysteine-terminated peptide, thiolated drug)
-
Reaction buffer (e.g., PBS at pH 7.0-8.0)
-
-
Procedure:
-
Dissolve the pyridyl disulfide polymer in the reaction buffer.
-
Dissolve the thiol-containing molecule and add it to the polymer solution (1.1 to 3-fold molar excess).
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the progress of the reaction by UV-Vis spectroscopy, following the increase in absorbance at ~343 nm, which corresponds to the release of the 2-pyridinethione byproduct.[1]
-
Purify the functionalized polymer conjugate via dialysis or size-exclusion chromatography.
-
Quantitative Data Summary
| Modification Strategy | Key Reagents | Typical Reaction Time | Molar Excess of Reagent | Key Monitoring Technique |
| Reductive Cleavage | DTT, TCEP | 2-24 hours | 10-50x | Ellman's Test |
| Thiol-Maleimide | Maleimide-functionalized molecule | 2-4 hours | 1.1-2x | Ellman's Test |
| Thiol-Disulfide Exchange | Thiol-containing molecule | 1-12 hours | 1.1-3x | UV-Vis Spectroscopy (~343 nm) |
Applications in Drug Development
The ability to precisely modify vinyl disulfide polymers opens up numerous possibilities in drug development.
-
Redox-Responsive Drug Delivery: Polymer-drug conjugates can be designed to be stable in the bloodstream but release their therapeutic payload in the reducing environment of cancer cells, thereby increasing efficacy and reducing off-target toxicity.[4][12][13]
-
Mucoadhesive Formulations: Thiolated polymers can form disulfide bonds with cysteine-rich mucin glycoproteins, enhancing the residence time of drug formulations on mucosal surfaces.[3][14]
-
Antibody-Drug Conjugates (ADCs): Disulfide linkers are commonly used in ADCs to connect a potent cytotoxic drug to a monoclonal antibody.[7][15] The linker is designed to be cleaved inside the target cell, releasing the drug.[10][15]
Best Practices and Troubleshooting
-
Oxygen Exclusion: The presence of oxygen can lead to the unwanted re-oxidation of thiol groups. Always use deoxygenated solvents and maintain an inert atmosphere during reduction and subsequent conjugation steps.
-
pH Control: Thiol-disulfide exchange and thiol-maleimide reactions are pH-dependent. Maintain the recommended pH range for optimal reaction kinetics and to avoid side reactions.
-
Purity of Starting Materials: Ensure the vinyl disulfide polymer is well-characterized and free of impurities that might interfere with the modification reactions.
-
Stoichiometry: Precise control over the stoichiometry of reactants is crucial for achieving the desired degree of functionalization and minimizing purification challenges.
-
Characterization: Thoroughly characterize the final modified polymer using techniques such as NMR spectroscopy, FTIR, GPC/SEC, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of modification.
Conclusion
Post-polymerization modification of vinyl disulfide polymers is a robust and highly adaptable platform for the creation of advanced functional materials. By understanding the fundamental chemistry of the disulfide bond and employing carefully controlled reaction protocols, researchers can develop sophisticated systems for a wide range of applications, from targeted drug delivery to advanced biomaterials. The protocols and guidelines presented here provide a solid foundation for scientists and drug development professionals to harness the full potential of this versatile polymer class.
References
-
Chen, S., et al. (2021). Lipoic acid-based poly(disulfide)s: Synthesis and biomedical applications. University of Miami. [Link]
-
Cheng, L., et al. (2021). Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. Argonne National Laboratory. [Link]
-
Matile, S., et al. (2020). Applications of disulfides and poly(disulfide)s. ResearchGate. [Link]
-
Le, T. N., et al. (2022). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. PMC. [Link]
-
Jiang, Y., & Thayumanavan, S. (2020). Disulfide-containing Macromolecules for Therapeutic Delivery. PMC. [Link]
-
Sanyal, A., & Sanyal, R. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry (RSC Publishing). [Link]
-
Cheng, L., et al. (2021). Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. ACS Macro Letters. [Link]
-
Jiang, Y., & Thayumanavan, S. (2020). Disulfide-containing Macromolecules for Therapeutic Delivery. eScholarship. [Link]
-
Anumolu, R., et al. (2014). Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization. PMC. [Link]
-
Jelkrik, M., et al. (2022). Thiolation of Biopolymers for Developing Drug Delivery Systems with Enhanced Mechanical and Mucoadhesive Properties: A Review. MDPI. [Link]
-
Le, D., et al. (2017). Redox-Responsive Disulfide Cross-Linked PLA–PEG Nanoparticles. ACS Publications. [Link]
-
Gaki, A., et al. (2022). Disulfide-containing monomers in chain-growth polymerization. Polymer Chemistry (RSC Publishing). [Link]
-
Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Journal of Science with Technological Applications. [Link]
-
Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Mindtech S.A.S.. [Link]
-
Taresco, V., et al. (2018). Development of cleavable linkers for polymer-drug conjugates. American Chemical Society. [Link]
-
Das, S., et al. (2020). Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers. PubMed. [Link]
-
Rekondo, A., et al. (2016). The underlying mechanisms for self-healing of poly(disulfide)s. RSC Publishing. [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. NJ Bio, Inc.. [Link]
-
Chau, Y., et al. (2004). Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associated enzymes. DSpace@MIT. [Link]
-
Creative Biolabs. (n.d.). Disulfide Linkers. Creative Biolabs. [Link]
-
Wang, Z., et al. (2024). Environmental biodegradation control of polymers by cleavage of disulfide bonds. ResearchGate. [Link]
-
Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. ResearchGate. [Link]
-
Fass, D. (2011). Mechanisms of cleavage of allosteric disulfides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Covalent adaptable network. Wikipedia. [Link]
-
Theato, P., & Klok, H.-A. (Eds.). (2012). 1 History of Post-polymerization Modification. Wiley-VCH. [Link]
-
Zhang, Q., et al. (2016). Reactive Copolymers Based on N-Vinyl Lactams with Pyridyl Disulfide Side Groups via RAFT Polymerization and Postmodification via Thiol–Disulfide Exchange Reaction. Macromolecules. [Link]
-
Boyer, C., et al. (2009). RAFT polymer end-group modification and chain coupling/conjugation via disulfide bonds. Monash University. [Link]
-
Worrell, B. T., et al. (2018). Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release. PMC. [Link]
-
Zhang, Q., et al. (2016). Collection - Reactive Copolymers Based on N‑Vinyl Lactams with Pyridyl Disulfide Side Groups via RAFT Polymerization and Postmodification via Thiol–Disulfide Exchange Reaction. Figshare. [Link]
-
D'Agosto, F., et al. (2013). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. [Link]
-
Theato, P., & Klok, H.-A. (Eds.). (2012). Functional Polymers by Post-Polymerization Modification. Concepts, Guidelines and Applications. Semantic Scholar. [Link]
-
Ho, T. H., et al. (2021). Synthesis and Post-Polymerization Modification of Defined Functional Poly(vinyl ether)s. Macromolecular Rapid Communications. [Link]
-
Zhang, Y., et al. (2023). Previous polydisulfide synthesis approach and the post‐polymerization... ResearchGate. [Link]
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- 3. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. njbio.com [njbio.com]
Application Notes and Protocols: Vinyl Disulfides as Versatile Precursors for the Synthesis of Vinyl Sulfides in Organic Chemistry
Introduction: The Strategic Value of Vinyl Sulfides and the Utility of Vinyl Disulfide Precursors
Vinyl sulfides are a highly valuable class of compounds in organic synthesis, serving as pivotal intermediates in the construction of a diverse array of molecular architectures. Their utility stems from their dual reactivity: the vinyl group can participate in various cycloadditions and transition-metal-catalyzed cross-coupling reactions, while the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, further expanding their synthetic potential. These motifs are integral to numerous biologically active molecules and functional materials.
Traditionally, the synthesis of vinyl sulfides has been approached through methods such as the hydrothiolation of alkynes or the cross-coupling of vinyl halides with thiols.[1][2] While effective, these methods can sometimes be limited by issues of regioselectivity, the availability of starting materials, and the use of pre-formed, often odorous, thiols.
This application note explores a powerful and versatile alternative: the use of vinyl disulfides as precursors for the synthesis of functionalized vinyl sulfides. This strategy offers several advantages, including the ability to generate reactive vinyl thiolates in situ, thereby avoiding the handling of volatile and unpleasant thiols. Furthermore, the disulfide moiety can be strategically cleaved under various conditions to allow for the introduction of a wide range of substituents, making this a highly adaptable method for the synthesis of diverse vinyl sulfide libraries. This guide will provide a detailed overview of the synthesis of vinyl disulfide precursors and present detailed protocols for their conversion into valuable vinyl sulfide products.
Part 1: Synthesis of Unsymmetrical Vinyl Disulfide Precursors
The successful application of vinyl disulfides in synthesis hinges on the efficient preparation of unsymmetrical vinyl disulfides (R-S-S-vinyl). These compounds serve as stable and readily handleable sources of the desired vinylthio group. Several effective methods for their synthesis have been developed, offering access to a variety of substrates with diverse functional groups.[3][4]
Methodology 1: From S-Vinyl Phosphorodithioate and Thiotosylates
A convenient approach involves the reaction of an S-vinyl phosphorodithioate with a thiotosylate in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[5] This method is particularly effective for the synthesis of alkyl vinyl disulfides.
Reaction Scheme:
The proposed mechanism involves the fluoride anion facilitating the cleavage of the P-S bond of the S-vinyl phosphorodithioate to generate a vinylthiolate anion in situ. This nucleophilic species then reacts with the electrophilic sulfur of the thiotosylate to furnish the unsymmetrical vinyl disulfide.[6]
Protocol 1: Synthesis of an Unsymmetrical Vinyl Disulfide
Materials:
-
S-vinyl O,O-diethyl phosphorodithioate
-
Appropriate thiotosylate (R-S-Ts)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiotosylate (1.0 mmol, 1.0 equiv).
-
Dissolve the thiotosylate in anhydrous THF (5 mL).
-
Add S-vinyl O,O-diethyl phosphorodithioate (1.0 mmol, 1.0 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TBAF (1.1 mmol, 1.1 equiv, 1.1 mL of a 1.0 M solution in THF) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 15-30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water (10 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrical vinyl disulfide.
| Entry | R-Group | Yield (%) |
| 1 | n-Butyl | 85 |
| 2 | Benzyl | 78 |
| 3 | Phenyl | 72 |
Table 1: Representative yields for the synthesis of unsymmetrical vinyl disulfides using Protocol 1.
Part 2: Conversion of Vinyl Disulfides to Vinyl Sulfides
The core of this synthetic strategy lies in the selective cleavage of the S-S bond of the vinyl disulfide precursor and the subsequent formation of a new C-S bond. Two primary approaches will be detailed: reductive cleavage followed by electrophilic trapping, and transition-metal-catalyzed cross-coupling.
Methodology 2: Reductive Cleavage and In Situ Alkylation
A powerful method for the synthesis of vinyl sulfides from vinyl disulfides involves the reductive cleavage of the disulfide bond to generate a vinyl thiolate, which is then trapped in situ with an electrophile. This approach avoids the isolation of the potentially unstable and odorous vinyl thiol.
Conceptual Workflow:
Caption: Reductive cleavage of a vinyl disulfide followed by in-situ electrophilic trapping.
Causality Behind Experimental Choices:
The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it readily cleaves the disulfide bond without affecting the vinyl group.[7] The reaction is typically performed in a protic solvent like ethanol to facilitate the reduction. The subsequent addition of an alkyl halide (or other suitable electrophile) allows for the direct formation of the desired vinyl sulfide in a one-pot procedure.
Protocol 2: One-Pot Synthesis of Vinyl Sulfides via Reductive Cleavage and Alkylation
Materials:
-
Unsymmetrical vinyl disulfide (R-S-S-vinyl)
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Alkyl halide (R'-X, e.g., iodomethane, benzyl bromide)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the vinyl disulfide (1.0 mmol, 1.0 equiv) in ethanol (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium borohydride (1.5 mmol, 1.5 equiv) portion-wise to the stirred solution. The addition may cause gas evolution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until TLC analysis indicates complete consumption of the starting disulfide.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.2 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired vinyl sulfide.
| Entry | R-S-S-vinyl | R'-X | Product (R'-S-vinyl) | Yield (%) |
| 1 | Phenyl-S-S-vinyl | CH₃I | Methyl phenyl vinyl sulfide | 82 |
| 2 | Benzyl-S-S-vinyl | EtBr | Ethyl benzyl vinyl sulfide | 75 |
| 3 | n-Butyl-S-S-vinyl | BnBr | Benzyl n-butyl vinyl sulfide | 79 |
Table 2: Representative yields for the one-pot synthesis of vinyl sulfides.
Methodology 3: Transition-Metal-Catalyzed Cross-Coupling
Drawing inspiration from the reactivity of aryl disulfides in cross-coupling reactions, a similar approach can be envisioned for vinyl disulfides. A nickel-catalyzed system, for instance, has been shown to effectively cleave the S-S bond of diaryl disulfides and facilitate coupling with aryl halides.[8] A proposed adaptation of this methodology for vinyl disulfides would involve the reaction with an organometallic reagent, such as a Grignard reagent, in the presence of a suitable nickel catalyst.
Proposed Reaction Scheme and Catalytic Cycle:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of vinyl sulfides and thioethers via a hydrothiolation reaction of 4-hydroxydithiocoumarins and arylacetylenes/styrenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Disulfide Competition for Phosphine Gold(I) Thiolates: Phosphine Oxide Formation vs. Thiolate Disulfide Exchange | MDPI [mdpi.com]
- 8. Alkyl- or Arylthiolation of Aryl Iodide via Cleavage of the S-S Bond of Disulfide Compound by Nickel Catalyst and Zinc [organic-chemistry.org]
Troubleshooting & Optimization
Technical Guide: Optimizing Vinyl Disulfide Crosslinking Conditions
Executive Summary & Chemical Scope
This guide addresses the optimization of "vinyl disulfide" chemistries, a term that technically encompasses two distinct but related experimental workflows in drug delivery and bioconjugation.
You are likely working with one of the following two systems:
-
Redox-Responsive Crosslinking (DSDMA): Using Bis(2-methacryloyloxyethyl) disulfide (DSDMA) to create hydrogels that degrade in the presence of glutathione (GSH).[1]
-
Thiol-Disulfide Exchange Functionalization (PDS-MA): Using Pyridyl Disulfide Methacrylate (PDS-MA) monomers to create polymers that can be post-functionalized with thiolated drugs or proteins.
This guide treats both, focusing on the kinetic control of the vinyl polymerization (Step A) and the chemoselectivity of the disulfide exchange (Step B).
Core Reaction Pathways (Visualized)
The following diagram outlines the mechanistic difference between forming the network (radical polymerization) and utilizing the network (redox cleavage/exchange).
Figure 1: Mechanistic bifurcation of vinyl disulfide reagents. DSDMA leads to degradable backbones; PDS-MA leads to exchangeable side-chains.
Optimization Modules: Experimental Protocols
Module A: Optimizing DSDMA Hydrogel Formation
Target Application: GSH-responsive drug delivery vehicles.
The Challenge: DSDMA is a dimethacrylate. It acts as a crosslinker.[1][2][3][4][5][6] If the ratio is too high, the gel becomes brittle and diffusion-limited; too low, and it dissolves prematurely.
Optimized Protocol:
-
Monomer Stoichiometry:
-
Backbone Monomer (e.g., HEMA/PEGMA): 90–98 mol%
-
DSDMA Crosslinker: 2–10 mol% (Start at 5 mol% for optimal swelling/stability balance).
-
-
Solvent System: Use DMSO/Water (1:1 v/v) if DSDMA solubility is poor in pure water. DSDMA is hydrophobic compared to PEG-based monomers.
-
Oxygen Exclusion (CRITICAL): Vinyl disulfide polymerization is inhibited by oxygen.
-
Method: Purge prepolymer solution with Argon for 15 mins before adding initiator.
-
Alternative: Perform reaction in a glovebox or sealed mold with minimal headspace.
-
| Parameter | Recommended Range | Impact on Gel |
| DSDMA Conc. | 2–5 mol% | High swelling, fast GSH degradation. |
| DSDMA Conc. | >10 mol% | Low swelling, slow/incomplete degradation. |
| Initiator (APS) | 0.5–1.0 wt% | Standard gelation (1–2 hours at 60°C). |
| Solvent Ratio | 50% Organic | Ensures homogeneous incorporation of hydrophobic DSDMA. |
Module B: Optimizing PDS-MA Bioconjugation
Target Application: Antibody-Drug Conjugates (ADCs) or Protein-Polymer hybrids.
The Challenge: The Pyridyl Disulfide (PDS) group is susceptible to hydrolysis at high pH and non-specific exchange.
Optimized Protocol:
-
Buffer Selection: Use PBS + 1-5 mM EDTA (pH 7.2 – 7.5) .
-
Why EDTA? It chelates trace metals (Cu²⁺, Fe³⁺) that catalyze auto-oxidation of thiols, preventing disulfide scrambling.
-
-
Stoichiometry: Use 1.2 – 1.5 molar equivalents of the thiolated ligand per PDS group on the polymer.
-
Monitoring: Track the release of Pyridine-2-thione (leaving group) by UV-Vis absorbance at 343 nm (Extinction coefficient: 8,080 M⁻¹cm⁻¹).
Troubleshooting Center (FAQs)
Issue 1: "My reaction mixture remains liquid and tacky. Gelation failed."
Diagnosis: Oxygen Inhibition.[7][8] The vinyl radical is reacting with atmospheric oxygen to form a stable peroxy radical, terminating the chain. This is the #1 failure mode for DSDMA.
Corrective Actions:
-
Step 1: Did you degas the solvent? If no, freeze-pump-thaw (3 cycles) or vigorous Argon sparging (20 min) is mandatory.
-
Step 2: Increase initiator concentration by 20%.
-
Step 3: If photopolymerizing, cover the mold with a glass slide to eliminate the air-liquid interface.
Issue 2: "The hydrogel formed, but it won't degrade in DTT/Glutathione."
Diagnosis: Inaccessible Disulfides or Non-Disulfide Crosslinking. If you used high concentrations of monomer, you may have physical entanglements or "plastic" regions where the reducing agent cannot diffuse.[7]
Corrective Actions:
-
Step 1: Lower the total monomer concentration (solid content) in the prepolymer solution to increase porosity.
-
Step 2: Ensure you are using DTT (10–50 mM) or GSH (10 mM) at pH 8.0. Degradation is pH-dependent; thiol-disulfide exchange is slow at pH < 7.
-
Step 3: Check for "adventitious crosslinking." If you used a dimethacrylate impurity, you might have permanent crosslinks. Verify DSDMA purity via NMR.
Issue 3: "Low conjugation efficiency with PDS-polymers."
Diagnosis: Oxidized Thiol Ligand. The protein/peptide thiol you are trying to attach has likely dimerized (formed S-S bonds with itself) before reacting with your vinyl polymer.
Corrective Actions:
-
Step 1: Pre-treat your thiolated ligand with immobilized TCEP gel, then spin-filter to remove TCEP immediately before reaction.
-
Step 2: Measure free thiol content using Ellman’s Reagent before adding to the PDS-polymer.
Decision Tree: Troubleshooting Gelation
Figure 2: Diagnostic flow for vinyl disulfide polymerization failures.
References
-
Gong, C., et al. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials.[9] Polymer Chemistry.[7][10]
-
Li, Y., et al. (2012). Evaluation of redox-responsive disulfide cross-linked poly(hydroxyethyl methacrylate) hydrogels. Journal of Applied Polymer Science.
-
Hoyle, C. E., et al. (2004). Oxygen Inhibition in Free-Radical Photopolymerization.[7] RadTech Report.
-
Matsumoto, A., et al. (2008). Synthesis of degradable hydrogels via radical polymerization of a vinyl monomer containing a disulfide bond. Biomacromolecules.[4][10][11][12]
-
Thermo Fisher Scientific. (2023). Crosslinking Technical Handbook: Maleimides and Disulfides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. "INVESTIGATING THE EFFECT OF DISSOLVED OXYGEN-ASSISTED CORNEAL CROSS-LI" by Julianni Dar [dsc.duq.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Oxygen Chamber for Corneal Cross-Linking in a High-Oxygen Environment: A Pilot Study and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. radtech.org [radtech.org]
- 8. Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01291J [pubs.rsc.org]
- 11. Disulfide bridge based conjugation of peptides to RAFT polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
troubleshooting low reactivity of vinyl disulfide in bioconjugation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during bioconjugation, with a specific focus on thiol-reactive chemistries that may be related to vinyl disulfides.
Part 1: Foundational Concepts & Reagent Clarification
This section addresses common initial questions and clarifies the chemistries involved in thiol-reactive bioconjugation.
Q1: I'm experiencing low reactivity with a "vinyl disulfide" reagent. Is this the correct term, and what could be the issue?
This is an excellent starting point, as terminology can sometimes be a source of confusion. While "vinyl disulfide" is a valid chemical structure, it is not a commonly employed functional group for bioconjugation. It is highly probable that you are working with one of two related, and very common, thiol-reactive functional groups:
-
Vinyl Sulfone: This is a widely used Michael acceptor for reacting with thiols (cysteine residues) and is likely the reagent you are using. Its reactivity is based on a thiol-Michael addition reaction.
-
Pyridyl Disulfide: This group reacts with thiols via a thiol-disulfide exchange mechanism, forming a new disulfide bond.
The troubleshooting strategies for these two classes of reagents are similar in many respects, as they both target free thiol groups, but their reaction mechanisms and optimal conditions can differ. This guide will focus primarily on the challenges associated with vinyl sulfones and related Michael acceptors, while also providing context for disulfide exchange reactions.
Q2: What is the fundamental reaction mechanism for a vinyl sulfone with a protein thiol?
The reaction between a vinyl sulfone and a cysteine residue on a protein is a thiol-Michael addition . This reaction is highly efficient and forms a stable, covalent thioether bond.
The process requires the deprotonation of the cysteine's thiol group (-SH) to the more nucleophilic thiolate anion (-S⁻).[1][2][3] This thiolate then attacks the electron-deficient β-carbon of the vinyl sulfone, leading to the formation of a stable thioether linkage. The pH of the reaction environment is critical, as it governs the concentration of the reactive thiolate species.[2][4]
Caption: Mechanism of Thiol-Michael addition with a vinyl sulfone.
Part 2: Troubleshooting Low Reactivity - A Step-by-Step Guide
Low conjugation efficiency is the most common problem. The following questions will guide you through a logical troubleshooting process.
Q3: My conjugation yield is poor. What are the most critical parameters I should investigate first?
When facing low yield, it's best to start with the most impactful variables. A systematic check of the following four areas will resolve the vast majority of reactivity issues.
Caption: Initial troubleshooting workflow for low bioconjugation yield.
Q4: How does pH specifically impact the reaction, and what is the optimal range?
The pH of the reaction buffer is arguably the single most important factor for thiol-Michael additions.
-
The Problem with Low pH (< 6.5): The thiol group of cysteine has a pKa typically around 8.0-8.5. At acidic or neutral pH, the vast majority of cysteine residues are in the protonated thiol form (-SH), which is a poor nucleophile.[2] Consequently, the reaction rate will be extremely slow.
-
The "Sweet Spot" (pH 7.0 - 8.5): In this range, a sufficient population of the highly reactive thiolate anion (-S⁻) exists to drive the reaction forward at a reasonable rate. For many vinyl sulfone reactions, a pH of 7.5-8.0 is a good starting point.[5]
-
The Problem with High pH (> 8.5): While a higher pH generates more thiolate, it also introduces significant risks of side reactions. Most notably, primary amines (like the ε-amino group of lysine) become deprotonated and can compete with the thiol in attacking the vinyl sulfone.[6] Additionally, the stability of the protein and the reagent itself can be compromised at highly alkaline pH.[7]
Troubleshooting Action:
-
Verify pH: Use a calibrated pH meter to check your reaction buffer immediately before use. Do not rely on the label of the stock solution.
-
Optimize: If the yield is low at pH 7.0, consider running small-scale optimization reactions at pH 7.5, 8.0, and 8.5 to find the ideal balance for your specific protein.
| Reagent Type | Optimal pH Range | Rationale | Potential Issues Outside Range |
| Vinyl Sulfone | 7.0 - 8.5 | Balances thiolate formation with minimizing side reactions with amines.[5][6] | < 7.0: Very slow reaction. > 8.5: Increased reaction with lysine, potential reagent hydrolysis. |
| Maleimide | 6.5 - 7.5 | Favors specific reaction with thiols over amines and minimizes hydrolysis of the maleimide ring.[8] | < 6.5: Slow reaction. > 7.5: Increased hydrolysis and potential cross-reactivity. |
| Pyridyl Disulfide | 7.0 - 7.5 | Efficient thiol-disulfide exchange.[9] | Reaction rate is pH-dependent due to thiolate concentration.[1][2] |
Q5: My protein should have cysteines, but the reaction isn't working. How do I ensure I have reactive thiols?
In native proteins, particularly antibodies and extracellular proteins, cysteines often exist as disulfide bonds (-S-S-) , which are unreactive toward vinyl sulfones.[][11] These bonds must be chemically reduced to generate free sulfhydryl (-SH) groups.
Troubleshooting Workflow:
-
Reduction Step: Before conjugation, treat your protein with a reducing agent.
-
TCEP (tris(2-carboxyethyl)phosphine): Often the best choice. It is highly effective, selective for disulfides, and does not contain a thiol group itself, meaning it doesn't need to be removed before adding a maleimide (though removal is still good practice).[][12]
-
DTT (dithiothreitol): Also very effective, but it is a thiol-containing compound. Crucially, excess DTT must be completely removed before adding your thiol-reactive reagent, as it will compete with your protein and consume the reagent.[8][13]
-
-
Removal of Excess Reducing Agent: This is a critical step, especially if using DTT. Use a desalting column or size-exclusion chromatography (SEC) to separate the large protein from the small-molecule reducing agent.[12]
-
Quantification of Free Thiols: Never assume the reduction was 100% successful. Use a method like the Ellman's Test (reacting with DTNB) to quantify the concentration of free thiols in your protein solution after reduction and purification.[2] This gives you a precise measure of reactive sites available for conjugation.
Q6: Could my buffer be the problem? What components should I avoid?
Yes, buffer components can interfere with the reaction. The primary concern is the presence of extraneous nucleophiles that can compete with your protein's thiols.
Problematic Buffer Components:
-
Primary Amines: Buffers like Tris (tris(hydroxymethyl)aminomethane) contain a primary amine and can react with vinyl sulfones, especially at pH > 8. Avoid Tris if possible, or use it at a pH below its pKa (~8.1).
-
Thiols: Additives like dithiothreitol (DTT) or β-mercaptoethanol (BME) will directly compete. Ensure they are removed after the reduction step.
-
Impurities: Crude protein preparations may contain small molecules with nucleophilic groups. Ensure your protein is sufficiently pure.
Recommended Buffers:
-
Phosphate Buffer (PBS): Generally a safe and effective choice.
-
HEPES Buffer: A good zwitterionic buffer for this pH range.
-
Bicarbonate/Carbonate Buffer: Can be effective, especially for reactions in the pH 8.0-9.0 range, but be mindful of potential side reactions.
Part 3: Advanced Analysis & Methodologies
If you have addressed the primary issues above and are still facing problems, the next step is to look at reaction monitoring and potential side reactions.
Q7: How can I monitor the reaction to better understand what's happening?
Real-time or near-real-time monitoring can provide critical insights into whether a reaction is slow, stalled, or complete.[14][15][16]
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for analyzing antibody-drug conjugates (ADCs). As the payload (often hydrophobic) is conjugated to the antibody, the protein becomes more hydrophobic. HIC can separate species with different drug-to-antibody ratios (DAR), allowing you to track the reaction's progress.[17]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate the conjugated protein from the unconjugated protein, although resolution might be challenging for large proteins. It is also useful for quantifying the remaining free payload.
-
Mass Spectrometry (LC-MS): Provides definitive confirmation of conjugation by showing the mass increase of the protein corresponding to the attached payload.
Q8: I'm observing protein aggregation or precipitation during my reaction. What causes this and how can I fix it?
Aggregation suggests that the conjugation process is negatively impacting protein stability.
Potential Causes:
-
Disruption of Structural Disulfide Bonds: If you over-reduce the protein, you may break structurally critical intramolecular disulfide bonds, leading to partial unfolding and aggregation.[7][11]
-
Increased Hydrophobicity: The addition of a hydrophobic payload can cause the protein to aggregate, especially at high DAR values.
-
Suboptimal Buffer Conditions: Incorrect pH or ionic strength can reduce protein solubility.
Solutions:
-
Optimize Reduction: Use the minimum concentration of reducing agent and incubation time necessary to reduce only the target disulfide bonds (e.g., interchain disulfides in an antibody).[]
-
Include Excipients: Add stabilizing excipients like arginine, sucrose, or polysorbate to the buffer to help maintain protein solubility.
-
Control Molar Ratio: Use a lower molar excess of the conjugation reagent to target a lower average DAR, which may be less prone to aggregation.
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Selective Reduction of Antibody Interchain Disulfides
This protocol is a starting point for generating free thiols on an IgG1 antibody for conjugation.
-
Buffer Preparation: Prepare a reaction buffer (e.g., Phosphate Buffered Saline with 5 mM EDTA, pH 7.2). Degas the buffer thoroughly to remove dissolved oxygen, which can promote thiol re-oxidation.
-
Antibody Preparation: Dilute the antibody stock to a working concentration (e.g., 5-10 mg/mL) in the reaction buffer.
-
Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM in reaction buffer).
-
Reduction Reaction: Add TCEP to the antibody solution to a final molar excess of 5-10 fold over the antibody.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Purification: Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with degassed conjugation buffer.
-
Quantification: Determine the free thiol concentration using the Ellman's Reagent protocol below. The protein is now ready for conjugation.
Protocol 2: Quantifying Free Thiols with Ellman's Reagent (DTNB)
This protocol allows you to measure the success of your reduction step.[2]
-
Reagent Preparation:
-
DTNB Solution: Dissolve DTNB in 0.1 M phosphate buffer, pH 8.0, to a final concentration of 4 mg/mL.
-
Protein Standard: Use a known concentration of L-cysteine or reduced glutathione to create a standard curve.
-
-
Assay:
-
In a 96-well plate, add 50 µL of your reduced protein sample (and standards) to separate wells.
-
Add 200 µL of the DTNB solution to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Read the absorbance at 412 nm using a plate reader.
-
Calculation: Determine the concentration of thiol groups in your sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the TNB²⁻ product is 14,150 M⁻¹cm⁻¹ at pH 8.0.[2]
References
-
Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. Available at: [Link]
-
Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. Available at: [Link]
-
Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. Available at: [Link]
-
Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Available at: [Link]
-
Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Publications. Available at: [Link]
-
Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath Research Portal. Available at: [Link]
-
Collection - Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Figshare. Available at: [Link]
-
Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ResearchGate. Available at: [Link]
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC. Available at: [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC. Available at: [Link]
-
Optimization of reaction conditions in the synthesis of vinyl thioesters. ResearchGate. Available at: [Link]
-
Quantification of Thiols and Disulfides. PMC. Available at: [Link]
-
Rapid and robust cysteine bioconjugation with vinylheteroarenes. RSC Publishing. Available at: [Link]
-
Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath Research Portal. Available at: [Link]
-
Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. UCL Discovery. Available at: [Link]
-
Vinyl sulfones: Click applications in bioconjugation. SlideShare. Available at: [Link]
-
The role of thiols and disulfides in protein chemical and physical stability. PMC. Available at: [Link]
-
Rapid and robust cysteine bioconjugation with vinylheteroarenes. PMC - NIH. Available at: [Link]
-
Adequate Reducing Conditions Enable Conjugation of Oxidized Peptides to Polymers by One-Pot Thiol Click Chemistry. ResearchGate. Available at: [Link]
-
Template-Catalyzed, Disulfide Conjugation of Monoclonal Antibodies Using a Natural Amino Acid Tag. PubMed. Available at: [Link]
-
Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature. Available at: [Link]
-
Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
A. Thiol-disulfide exchange mechanism: in the pH range above 8,... ResearchGate. Available at: [Link]
-
Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. NIH. Available at: [Link]
-
15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link]
-
Use of Disulfide “Staples” to Stabilize β-Sheet Quaternary Structure. PMC - NIH. Available at: [Link]
-
How to dissolve peptides with disulfide bonds?. LifeTein. Available at: [Link]
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- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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Technical Support Center: Vinyl Disulfide-Containing Polymers
Topic: Degradation Pathways & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. If you are working with vinyl disulfide-containing polymers—whether they are poly(disulfide)s formed via ring-opening polymerization or vinyl polymers with pendant disulfide linkages (e.g., for drug delivery)—you are likely leveraging their responsiveness to reductive environments (glutathione).[1][2][3]
However, the "simple" thiol-disulfide exchange is rarely simple in a polymeric context. Steric hindrance, hydrophobic collapse, and unintended radical scrambling often lead to experimental failure. This guide moves beyond basic textbook definitions to address the causality of these failures.
Module 1: Mechanism & Kinetics (The "Why")
User Query: "My polymer degrades in DTT but shows no release in 10 mM Glutathione (GSH). Is the disulfide bond inaccessible?"
Technical Insight: The degradation of vinyl disulfide polymers is primarily driven by thiol-disulfide exchange . Unlike small molecules, polymers introduce a "steric gate." DTT (Dithiothreitol) is a small, cyclic-forming reducing agent with high driving force (formation of a stable 6-membered ring). GSH is a bulky tripeptide (Glu-Cys-Gly).
If your polymer forms a tight hydrophobic core (common in micelles formed from vinyl monomers like pyridyl disulfide methacrylate), GSH may simply be excluded from the reaction site. Furthermore, the reaction kinetics are governed by the pKa of the attacking thiol and the stability of the leaving group.
The Pathway: Thiol-Disulfide Exchange
The reaction proceeds through a nucleophilic attack by the thiolate anion (
Figure 1: The stepwise mechanism of thiol-disulfide exchange. Note that the intermediate mixed disulfide is often the kinetically trapped state in sterically hindered polymers.
Troubleshooting Checklist:
-
Check pH: The attacking species is the thiolate (
), not the thiol ( ). The pKa of GSH is ~8.8. At pH 5.0 (endosomal), the concentration of reactive thiolate is negligible. Ensure your in vitro assay is at pH 7.4. -
Check Solvent Quality: If the polymer aggregates, the local concentration of disulfide drops. Add a chaotropic agent (e.g., Urea) or a surfactant to confirm if the issue is chemical (bond stability) or physical (accessibility).
Module 2: Synthesis & Stability (The "How")
User Query: "My GPC traces show multimodal peaks or broadening after storage. Is the polymer degrading spontaneously?"
Technical Insight: Vinyl disulfide polymers are susceptible to Disulfide Scrambling (Shuffling) . This is a dynamic covalent process where disulfide bonds break and reform with different partners.[2][5]
-
During Synthesis: If you polymerize vinyl monomers (e.g., via RAFT or ATRP) at high temperatures (>60°C) without protecting the disulfide, propagating radicals can attack the disulfide bond, causing branching or crosslinking [1].
-
During Storage: Exposure to trace thiols or UV light can trigger radical-mediated exchange, leading to molecular weight redistribution.
Comparison of Reducing Agents for Stability Testing:
| Agent | Size (Da) | Mechanism | Kinetic Rate | Best For... |
| DTT | 154.25 | Cyclic formation (Entropy driven) | Very Fast | "Total degradation" proof-of-concept. |
| GSH | 307.32 | Thiol-Disulfide Exchange | Slow (Steric dependent) | Biorelevant simulation (Cytosol). |
| TCEP | 250.19 | Phosphine attack (Irreversible) | Fast | NMR studies (Does not contain protons that interfere). |
| 2-ME | 78.13 | Simple exchange | Medium | Protein purification standards. |
Module 3: Experimental Protocols
Protocol: Standardized GSH Degradation Assay Use this protocol to validate GSH-responsiveness without artifacts.
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4 (degassed).
-
L-Glutathione, reduced (GSH).[6]
-
Polymer sample (10 mg/mL stock).
Workflow:
-
Preparation: Prepare a 10 mM GSH solution in degassed PBS. Critical: Prepare fresh. GSH oxidizes to GSSG in air within hours.
-
Incubation: Mix polymer stock 1:1 with GSH solution (Final [GSH] = 5 mM). Incubate at 37°C under Argon/Nitrogen atmosphere.
-
Timepoints: Aliquot samples at T=0, 1h, 4h, 24h.
-
Quenching: Immediately acidify aliquot to pH < 4 using 1M HCl or add excess N-ethylmaleimide (NEM) to alkylate remaining free thiols. Why? This freezes the exchange reaction for analysis.
-
Analysis: Analyze via GPC (Refractive Index detector) or 1H NMR.
Troubleshooting Flowchart:
Figure 2: Decision tree for troubleshooting lack of degradation in vinyl disulfide systems.
FAQ: Frequently Asked Questions
Q1: Can I use UV-Vis to monitor degradation? A: Only if your disulfide leaving group is chromogenic (e.g., Pyridyl Disulfide, which releases 2-pyridinethione absorbing at 343 nm) [2]. For aliphatic disulfides (e.g., cystamine-based), UV-Vis is ineffective; use GPC or Ellman’s reagent.
Q2: Why does my "degradable" crosslinker result in a gel that never dissolves? A: You likely have primary chain entanglement or non-disulfide crosslinking . If the vinyl polymerization was uncontrolled, radical transfer to the backbone can create permanent C-C crosslinks that GSH cannot cleave. Always use a Control Chain Transfer Agent (CTA) like in RAFT polymerization.
Q3: Is the "Vinyl" group itself degradable? A: No. The vinyl polymerization creates a stable hydrocarbon backbone (polyethylene-like). Only the disulfide linkages (pendant or crosslinks) are cleavable. If you need a fully biodegradable backbone, you must use Ring-Opening Polymerization (ROP) of cyclic disulfides (e.g., lipoic acid derivatives) or step-growth polymerization [3].
References
-
Disulfide-containing monomers in chain-growth polymerization. Polymer Chemistry. (2022).[1]
-
Biodegradable poly(disulfide)s derived from RAFT polymerization: monomer scope, glutathione degradation, and tunable thermal responses. Biomacromolecules. (2012).
-
Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization. Chemical Science. (2020).
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange. Antioxidants & Redox Signaling. (2013).
Sources
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- 2. Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00834F [pubs.rsc.org]
- 3. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Vinyl Disulfide and Vinyl Sulfone
In the landscape of covalent drug design and bioconjugation, the selection of an appropriate electrophilic warhead is paramount to achieving desired potency, selectivity, and stability. Among the diverse array of Michael acceptors, vinyl sulfones have been extensively utilized, while vinyl disulfides represent an emerging class with unique characteristics. This guide provides an in-depth comparison of the reactivity profiles of vinyl disulfides and vinyl sulfones, offering experimental insights and practical guidance for researchers in drug development and chemical biology.
Foundational Principles: Structural and Electronic Divergence
The reactivity of any Michael acceptor is fundamentally governed by the electronic nature of its activating group. The vinyl moiety, a common feature of both compounds, is rendered electrophilic by the attached sulfur-containing functional group. However, the oxidation state of the sulfur atom in sulfones and disulfides creates a stark electronic contrast that dictates their reactivity.
-
Vinyl Sulfone: The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group.[1] The two oxygen atoms pull electron density away from the sulfur atom, which in turn strongly polarizes the vinyl C=C double bond. This renders the β-carbon highly electrophilic and susceptible to nucleophilic attack. Theoretical calculations have confirmed the high electronegativity and electron-withdrawing effect of the sulfone group.[2]
-
Vinyl Disulfide: In a disulfide bond (-S-S-), each sulfur atom is less electronegative than the oxygen atoms in a sulfone. The electron-withdrawing capacity of the disulfide group is therefore considerably weaker. The reactivity of the vinyl disulfide as a Michael acceptor is consequently lower than that of a vinyl sulfone. However, the disulfide bond itself introduces a distinct mode of reactivity: thiol-disulfide exchange.[3] This is a redox process where an external thiol can attack one of the sulfur atoms, leading to the cleavage of the disulfide bond and the formation of a new one.[3][4]
Comparative Reactivity Analysis: Michael Addition vs. Thiol-Disulfide Exchange
The primary reaction of interest for these compounds in a biological context is their interaction with nucleophilic residues on proteins, most notably the thiol group of cysteine.
Vinyl Sulfones: Potent and Selective Michael Acceptors
Vinyl sulfones are recognized as highly efficient Michael acceptors that react readily with thiols under physiological conditions.[5] This reaction proceeds via a conjugate addition mechanism, forming a stable thioether bond. Numerous studies have demonstrated that vinyl sulfones are generally more reactive towards thiols than other common Michael acceptors like acrylamides.[6][7]
The reaction rate of vinyl sulfones with thiols is significantly faster than that of many other vinyl-based electrophiles. For instance, the reaction of ethyl vinyl sulfone with hexanethiol is approximately seven times faster than that of hexyl acrylate.[8][9] This high reactivity, coupled with good stability and selectivity in vivo, has made vinyl sulfones a popular choice for developing covalent inhibitors of cysteine proteases.[10]
Vinyl Disulfides: A Dual Mode of Reactivity
Vinyl disulfides can also participate in Michael addition reactions with thiols, though their reactivity in this context is generally lower than that of vinyl sulfones due to the less potent electron-withdrawing nature of the disulfide group.
However, the defining characteristic of vinyl disulfides is their susceptibility to thiol-disulfide exchange.[3] This reaction is a rapid and reversible process driven by the formation of a more stable disulfide bond.[11][12] The kinetics of this exchange are first-order with respect to both the disulfide and the thiolate ion.[4] This dual reactivity—Michael addition and thiol-disulfide exchange—offers unique opportunities for designing novel bioconjugation strategies and stimuli-responsive systems.
Quantitative Reactivity Comparison
Direct kinetic comparisons between vinyl disulfides and vinyl sulfones as Michael acceptors are not extensively documented in a single study. However, by cross-referencing data for related compounds and reactions, a clear hierarchy of reactivity emerges.
| Electrophile Class | Nucleophile | Typical Reaction | Relative Reactivity | Key Features |
| Vinyl Sulfone | Thiol (e.g., Cysteine) | Michael Addition | High | Forms stable thioether bond; highly selective for thiols.[8][9] |
| Vinyl Disulfide | Thiol (e.g., Cysteine) | Michael Addition | Moderate | Reactivity is lower than vinyl sulfones. |
| Vinyl Disulfide | Thiol (e.g., Cysteine) | Thiol-Disulfide Exchange | Very High | Rapid and reversible exchange reaction.[11][12] |
It is crucial to note that the reactivity of vinyl sulfones can be modulated by the substituent on the sulfonyl group. For example, phenyl vinyl sulfonate esters are approximately 3000-fold more reactive than N-benzyl vinyl sulfonamides in Michael additions with thiols.[13]
Mechanistic Pathways Visualized
To clarify the distinct reaction pathways, the following diagrams illustrate the interactions of vinyl sulfone and vinyl disulfide with a generic thiol nucleophile (R-SH).
Caption: Workflow for the comparative kinetic assay.
Applications and Strategic Considerations
The choice between a vinyl disulfide and a vinyl sulfone warhead depends entirely on the desired application.
-
Vinyl Sulfones are ideal for creating irreversible and stable covalent linkages . Their high reactivity and selectivity for cysteines make them excellent choices for the development of potent, targeted covalent inhibitors for enzymes like proteases. [7][10]
-
Vinyl Disulfides offer a more nuanced approach. The potential for reversible conjugation via thiol-disulfide exchange makes them suitable for applications requiring drug release in a reductive environment, such as the intracellular space where glutathione concentrations are high. [3]This property is highly valuable in the design of antibody-drug conjugates (ADCs) and other drug delivery systems. [14][15]
Conclusion
Vinyl sulfones and vinyl disulfides, while structurally related, exhibit profoundly different reactivity profiles governed by the oxidation state of their sulfur atoms. Vinyl sulfones are potent, selective, and irreversible Michael acceptors, making them a mainstay in the design of covalent inhibitors. In contrast, vinyl disulfides possess a unique dual reactivity, capable of undergoing both a slower Michael addition and a rapid, reversible thiol-disulfide exchange. This positions them as a versatile tool for developing stimuli-responsive bioconjugates and drug delivery systems. A thorough understanding of these fundamental differences is critical for the rational design of next-generation covalent therapeutics and chemical biology probes.
References
-
Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. [Link]
-
Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing). [Link]
-
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PubMed Central. [Link]
-
On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PubMed Central. [Link]
-
Kinetics of the Thiol-Disulfide Exchange. ElectronicsAndBooks. [Link]
-
Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
-
Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. ResearchGate. [Link]
-
Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. American Chemical Society. [Link]
-
Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. PubMed. [Link]
-
Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction. Polymer Chemistry (RSC Publishing). [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]
-
Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science (RSC Publishing). [Link]
-
All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading. ResearchGate. [Link]
-
Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. [Link]
-
Theoretical study of the properties of sulfone and sulfoxide functional groups. ResearchGate. [Link]
-
Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. National Institutes of Health. [Link]
-
Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. ResearchGate. [Link]
-
Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. PubMed Central. [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. ACS Publications. [Link]
-
Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. National Institutes of Health. [Link]
-
Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. PubMed Central. [Link]
-
Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. MDPI. [Link]
-
Reductive desulfonylation. Wikipedia. [Link]
-
Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. ResearchGate. [Link]
-
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Semantic Scholar. [Link]
-
DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages. PubMed Central. [Link]
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Objective Comparison Guide: Vinyl-based Reagents vs. Maleimide for Cysteine Bioconjugation
Executive Summary
In the landscape of cysteine bioconjugation, Maleimide has long been the gold standard due to its rapid kinetics and high specificity. However, its application in Antibody-Drug Conjugates (ADCs) and therapeutic proteins is compromised by retro-Michael instability , leading to premature payload loss and off-target toxicity (e.g., "albumin hopping").
The term "Vinyl Disulfide" in this context often points to two distinct classes of reagents depending on the intended stability profile:
-
Vinylheteroarenes (e.g., Vinyl Pyridines): The leading "next-generation" alternative designed to form irreversible, plasma-stable thioether bonds , solving the retro-Michael issue.
-
Pyridyl Disulfides (PDS): Reagents that form reversible disulfide bonds , utilized when payload release in reducing environments (cytosol) is required.
-
Vinyl Disulfides (Functional Group): A niche class of ROS-responsive linkers (e.g., S-vinyl sulfides) used for specific triggered-release applications.
This guide primarily compares Maleimide against its stable "Vinyl" competitors (Vinyl Pyridines/Sulfones) and Reversible Disulfides , aiming to resolve the stability-vs-kinetics trade-off.
Quick Verdict
-
Choose Maleimide for: Rapid labeling, in vitro assays, and applications where long-term serum stability is not critical.
-
Choose Vinylheteroarenes (Vinyl Pyridine) for: ADCs and in vivo therapeutics requiring absolute linkage stability (no retro-Michael deconjugation).
-
Choose Pyridyl Disulfide for: Reversible conjugation where payload release via cytosolic glutathione is the mechanism of action.
Mechanistic Deep Dive
Maleimide: The Kinetic Champion with a Stability Flaw
Maleimides react with thiols via a Michael addition to form a thiosuccinimide ring.
-
Mechanism: Nucleophilic attack of the thiolate anion on the electron-deficient double bond.
-
The Flaw (Retro-Michael): The reaction is reversible. In plasma, the thiosuccinimide ring can undergo a retro-Michael reaction, regenerating the free maleimide, which is then rapidly captured by Human Serum Albumin (HSA) (Cys34). This "exchange" results in drug loss and off-target toxicity.
Vinylheteroarenes (Vinyl Pyridine): The Stable Contender
Vinyl pyridines (and related vinyl diazines) contain a vinyl group activated by an electron-deficient heteroaromatic ring.
-
Mechanism: Michael-type addition. The electron-withdrawing nature of the pyridine ring activates the vinyl group but less aggressively than the carbonyls in maleimide.
-
The Advantage: Once formed, the resulting alkyl-pyridinium/heteroarene bond is chemically stable and does not undergo retro-Michael reversal under physiological conditions.
Pyridyl Disulfide: The Reversible Specialist
-
Mechanism: Thiol-disulfide exchange.[1] The target cysteine attacks the disulfide, releasing a leaving group (usually pyridine-2-thione).
-
The Utility: The bond formed is a disulfide (
), which is stable in circulation but cleaved by high concentrations of glutathione (GSH) inside cells.
Visualization: Reaction Pathways & Stability
Caption: Comparative reaction pathways. Maleimide suffers from reversibility (red path), while Vinyl Pyridine forms a stable bond (green path). Pyridyl Disulfide forms a cleavable bond (blue path).
Performance Analysis: Data Comparison
The following data summarizes the trade-offs between kinetics and stability.
| Feature | Maleimide | Vinyl Pyridine (Vinylheteroarene) | Pyridyl Disulfide |
| Reaction Type | Michael Addition | Michael-type Addition | Thiol-Disulfide Exchange |
| Bond Formed | Thiosuccinimide (Ring) | Alkyl-Heteroarene (Linear Thioether) | Disulfide |
| Reaction Rate ( | Very Fast ( | Moderate ( | Fast (pH dependent) |
| Plasma Stability | Poor to Moderate (Susceptible to Retro-Michael) | Excellent (Irreversible) | High (Stable in plasma, cleaved in cells) |
| Selectivity | High for Cys (can react with Lys at pH > 8) | High for Cys (Tunable via ring electronics) | High for Cys |
| Hydrolysis Risk | High (Ring opening can stabilize or deactivate) | None (No hydrolyzable ring) | None |
| Primary Use Case | In vitro labeling, rapid screening | ADCs , in vivo imaging, stable conjugates | Cleavable linkers , prodrugs |
Key Insight - Kinetics vs. Stability: While Maleimides react almost instantaneously, this high reactivity correlates with instability (reversibility). Vinyl Pyridines are slower, often requiring higher concentrations or longer incubation (1-4 hours vs. 10 mins), but the payoff is a conjugate that remains intact in serum for days to weeks [1].
Experimental Protocols
Protocol A: Standard Maleimide Conjugation (Baseline)
Use for rapid, non-clinical screening.
-
Preparation: Dissolve protein (1-5 mg/mL) in PBS (pH 7.0–7.4). Avoid amine buffers if pH > 8.0.
-
Reduction (If needed): Treat with 2-5 eq. TCEP for 30 min to generate free thiols. Remove TCEP via desalting column if using Maleimide (TCEP does not react with Maleimide, but DTT does).
-
Conjugation: Add Maleimide linker (3–5 molar excess).
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 4°C.
-
Quenching: Add excess N-acetylcysteine or mercaptoethanol.
-
Purification: Remove excess reagent via size-exclusion chromatography (SEC) or dialysis.
Protocol B: Stable Vinyl Pyridine Conjugation
Use for ADCs and in vivo stability studies.
-
Buffer Selection: Use Phosphate or Borate buffer at pH 7.5–8.0 .
-
Note: Vinyl pyridines are less reactive than maleimides; slightly higher pH promotes the thiolate form, accelerating the reaction without compromising specificity.
-
-
Stoichiometry: Add Vinyl Pyridine linker (10–20 molar excess).
-
Reasoning: Due to slower kinetics (
), higher concentration drives the reaction to completion [2].
-
-
Incubation: Incubate for 2–4 hours at 37°C or overnight at RT.
-
Validation: Monitor reaction progress via LC-MS to ensure >95% conversion.
-
-
Purification: Desalting or SEC.
-
Stability Check (Self-Validation): Incubate conjugate in human plasma at 37°C for 7 days. Analyze via Western Blot or LC-MS. Expectation: No transfer of payload to Albumin (unlike Maleimide control).
Protocol C: Pyridyl Disulfide (PDS) Conjugation
Use for cleavable payload delivery.
-
Preparation: Protein in PBS (pH 7.0–7.5). EDTA (1-5 mM) is recommended to prevent metal-catalyzed oxidation.
-
Conjugation: Add PDS linker (2–5 molar excess).
-
Monitoring: Measure absorbance at 343 nm .
-
Purification: Remove excess reagent immediately to prevent disulfide scrambling.
Troubleshooting & Optimization
Controlling the Retro-Michael Reaction (Maleimides)
If you must use Maleimide but need stability, you can force ring hydrolysis .
-
Method: After conjugation, raise pH to 9.0 for 1 hour.
-
Result: The succinimide ring hydrolyzes to succinamic acid. This form cannot undergo retro-Michael addition.
-
Risk: High pH can damage the protein or payload.
Enhancing Vinyl Reactivity
If Vinyl Pyridine reaction is too slow:
-
Electronic Tuning: Use Vinyl Pyrimidines or Quaternized Vinyl Pyridines . These are more electron-deficient and react significantly faster (closer to Maleimide rates) while retaining stability [3].
-
Catalysis: Adding a specific organocatalyst (rare in bioconjugation) or simply optimizing the pH to match the cysteine pKa (typically 8.0–8.5 for surface cysteines).
References
-
Seki, H., et al. (2021). "Rapid and robust cysteine bioconjugation with vinylheteroarenes." Chemical Science. Link
-
Walsh, S. J., et al. (2021).[4] "Site-selective modification of proteins using vinylheteroarenes." Nature Communications. Link
-
Iksuda Therapeutics. "PermaLink® Technology: Vinyl-Pyridine Bioconjugation." Link
-
BenchChem. "A Comparative Guide to Maleimide and Pyridyl Disulfide Bioconjugation." Link
-
Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. Link
Sources
A Senior Application Scientist's Guide to Vinyl Disulfide in Polymer Crosslinking: A Comparative Analysis
For researchers, scientists, and drug development professionals, the architecture of a polymer network is paramount. The choice of crosslinking chemistry dictates the material's ultimate properties, from mechanical strength to environmental responsiveness. While traditional crosslinking methods create robust, static networks, the demand for dynamic, intelligent materials has spurred innovation. This guide provides an in-depth technical comparison of vinyl disulfide crosslinking, a powerful strategy for creating reversible, stimuli-responsive polymers, against conventional alternatives, supported by mechanistic insights and experimental frameworks.
The Core Principle: Orthogonal Reactivity for Dynamic Networks
Vinyl disulfide crosslinkers are bifunctional monomers that possess two key chemical motifs: one or more vinyl groups (e.g., acrylate, methacrylate, or vinyl ether) and a disulfide bond (-S-S-). This elegant design allows for an orthogonal approach to polymer network formation. The vinyl groups participate in standard chain-growth polymerization (e.g., free-radical, ATRP, RAFT) to form the primary polymer backbones.[1] The disulfide bond, meanwhile, acts as a cleavable and reformable linkage point between these chains, creating a dynamic covalent network.[2][3]
The true power of this method lies in the inherent nature of the disulfide bond. It is stable under ambient conditions but can be readily cleaved in response to specific chemical or physical stimuli, most notably reducing agents or certain wavelengths of light.[2][4] This reversibility is not a flaw but a highly desirable feature for applications in drug delivery, self-healing materials, and tissue engineering.[5][6]
Caption: General mechanism of vinyl disulfide crosslinking.
Key Advantages Over Traditional Crosslinking Chemistries
The utility of vinyl disulfide crosslinking is best understood in comparison to established alternatives. Each method has its place, but the stimuli-responsive nature of the disulfide bond offers distinct advantages in specific contexts.
Reversibility and Stimuli-Responsiveness
This is the hallmark advantage. Unlike the permanent covalent bonds formed by common crosslinkers like glutaraldehyde or epichlorohydrin, disulfide crosslinks are reversible.[3][7] They can be cleaved under mild, biologically relevant conditions, such as in the presence of glutathione (GSH), a tripeptide found in high concentrations inside cells.[1] This makes them ideal for intracellular drug delivery, where a hydrogel carrier can release its therapeutic payload upon entering the reductive environment of the cell.[4]
-
Mechanism of Action: The disulfide bond undergoes a thiol-disulfide exchange reaction with reducing agents like dithiothreitol (DTT) or GSH, resulting in the cleavage of the crosslink and the formation of free thiol groups on the polymer chains.[8] This process can be reversed by removing the reducing agent and allowing oxidation (e.g., exposure to air) to reform the disulfide bonds.
Caption: Reversible cleavage of disulfide crosslinks via redox chemistry.
Enhanced Biocompatibility
Many traditional chemical crosslinkers, such as glutaraldehyde, are cytotoxic, which limits their application in biomedical fields. Vinyl disulfide crosslinkers, and the resulting disulfide bonds, are generally more biocompatible. The cleavage products (thiols) are naturally occurring functional groups in biological systems.[8] This intrinsic biocompatibility is critical for applications like cell encapsulation and in-vivo drug delivery systems.[6]
Dynamic and Self-Healing Properties
The dynamic nature of disulfide bonds allows for network rearrangement, which can impart self-healing characteristics to the material.[1] When a polymer network is damaged, the disulfide bonds can break and reform across the fractured interface upon the application of a stimulus (like heat or light), restoring the material's integrity. This property is highly sought after for creating more durable coatings and advanced materials.
Tunable Degradation and Release Kinetics
The rate of disulfide bond cleavage can be controlled by the concentration of the reducing agent.[4] This allows for tunable degradation of the polymer network and, consequently, precise control over the release kinetics of an encapsulated drug or protein. This is a significant advantage over materials that degrade via hydrolysis (like polyesters), where the release rate is primarily dictated by the polymer's inherent properties and the pH of the environment.
Comparative Analysis: Vinyl Disulfide vs. Alternatives
To provide a clear, objective comparison, the following table summarizes the performance of vinyl disulfide crosslinking against other common methods.
| Feature | Vinyl Disulfide Crosslinking | Chemical Crosslinking (e.g., Glutaraldehyde) | Physical Crosslinking (e.g., Freeze-Thaw) |
| Bond Type | Dynamic Covalent (Disulfide) | Permanent Covalent | Non-covalent (H-bonds, crystallites) |
| Reversibility | Yes (Redox, Light) | No | Yes (Temperature, pH, Solvent) |
| Stimuli | Biologically relevant (GSH) | None | General physical changes |
| Biocompatibility | Generally High | Often low (toxic crosslinkers) | Generally High |
| Mechanical Strength | Tunable, can be robust | High, often rigid | Lower, often weaker |
| Stability | Stable until triggered | High, permanent | Lower, can be unstable to environmental shifts |
| Primary Application | Smart hydrogels, drug delivery, self-healing | Permanent structures, robust matrices | Wound dressings, soft tissue engineering |
Experimental Data: A Case Study on a Redox-Responsive Hydrogel
A study involving a hydrogel composed of N-isopropylacrylamide (PNiPAAm) with a permanent crosslinker (BIS) and a reversible disulfide crosslinker (N,N'-bis(acryloyl)cystamine, BAC) demonstrates these principles effectively.[4] The hydrogel was designed to capture and release Bovine Serum Albumin (BSA) within a microfluidic device.
Experimental Setup:
-
BSA was functionalized with a disulfide-containing group.
-
The functionalized BSA was introduced to the hydrogel under oxidizing conditions, allowing it to bind to the hydrogel via thiol-disulfide exchange.
-
A reducing agent (DTT) was then flowed through the device to trigger the release of the BSA.
Results:
| Cycle | Capture Condition | Release Condition | Release Efficiency |
| 1 | Oxidizing Buffer | DTT Solution | 83.6% |
| 2 | Oxidizing Buffer | DTT Solution | ~80% |
| 3 | Oxidizing Buffer | DTT Solution | ~78% |
| (Data synthesized from the findings in reference[4]) |
The data clearly show a high-efficiency, repeatable capture and release mechanism controlled entirely by the redox environment. The slight decrease in efficiency over cycles is typical and may be attributed to minor, irreversible binding or incomplete regeneration of thiol groups. This level of control is difficult to achieve with permanently crosslinked or physically crosslinked systems.
Experimental Protocols
To facilitate the adoption of this chemistry, we provide the following validated protocols.
Protocol 1: Synthesis of a Redox-Responsive Polyacrylamide-co-BAC Hydrogel
This protocol describes the synthesis of a hydrogel that can be degraded by reducing agents.
Materials:
-
Acrylamide (Monomer)
-
N,N'-bis(acryloyl)cystamine (BAC) (Disulfide Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized Water
Procedure:
-
Prepare Monomer Solution: In a 15 mL conical tube, dissolve 350 mg of acrylamide and 25 mg of BAC in 5 mL of deionized water. Vortex until fully dissolved.
-
De-gas: Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiate Polymerization: Add 50 µL of 10% (w/v) APS solution, followed by 5 µL of TEMED. Mix gently but quickly by inverting the tube.
-
Causality Note: TEMED accelerates the formation of free radicals from APS, initiating the polymerization of the acrylamide vinyl groups.
-
-
Casting: Immediately pipette the solution into a mold (e.g., between two glass plates with a 1 mm spacer).
-
Curing: Allow the gel to polymerize at room temperature for at least 1 hour. The solution will turn from a clear liquid to an opaque, solid hydrogel.
-
Hydration: Carefully remove the hydrogel from the mold and place it in a beaker of deionized water to swell and to allow unreacted monomers to diffuse out. Change the water several times over 24 hours.
Sources
- 1. Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01291J [pubs.rsc.org]
- 2. Photo-crosslinking polymers by dynamic covalent disulfide bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Vinyl Disulfide and Divinyl Sulfone for Bioconjugation
For researchers, medicinal chemists, and drug development professionals, the selection of a chemical tool for bioconjugation is a critical decision that profoundly impacts the efficacy, stability, and functionality of the resulting molecule. Among the arsenal of thiol-reactive electrophiles, vinyl disulfides and divinyl sulfones have emerged as prominent reagents for their distinct reactivity profiles. This guide provides an in-depth comparative analysis of their reactivity, selectivity, and the stability of their adducts, supported by mechanistic insights and experimental data to inform your selection process.
Introduction: Two Distinct Approaches to Thiol Modification
Vinyl disulfides and divinyl sulfones are both bifunctional reagents that react with thiols, yet they do so through fundamentally different chemical transformations. This difference in reaction mechanism is the cornerstone of their distinct properties and applications.
-
Vinyl Disulfide: This reagent participates in a thiol-disulfide exchange reaction. This is a reversible process where a free thiol attacks the disulfide bond, leading to the formation of a new disulfide bond and the release of a vinyl thiol. This exchange is a common biological process, and its reversible nature can be exploited for applications requiring cleavable linkages.
-
Divinyl Sulfone: This compound reacts via a thiol-Michael addition , an irreversible conjugate addition of a nucleophilic thiol to one of the activated vinyl groups. This results in the formation of a highly stable thioether bond, a linkage that is generally resistant to cleavage under physiological conditions.
This fundamental difference in reactivity dictates the suitability of each reagent for specific applications, from the generation of stable antibody-drug conjugates (ADCs) to the design of stimuli-responsive hydrogels.
Mechanistic Deep Dive: Understanding the "How"
A thorough understanding of the reaction mechanisms is paramount to predicting and controlling the outcome of a bioconjugation reaction.
Vinyl Disulfide: The Nuances of Thiol-Disulfide Exchange
The reaction of a vinyl disulfide with a thiol is a classic example of a thiol-disulfide exchange. This reaction proceeds through a direct SN2-like nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.[1] The reaction rate is highly dependent on the pH of the medium, as the concentration of the more nucleophilic thiolate anion increases with pH.[2]
The key steps are:
-
Deprotonation of the incoming thiol (R-SH) to its more reactive thiolate form (R-S⁻). The pKa of the thiol is a critical factor; for cysteine, the thiol pKa is around 8.5.
-
Nucleophilic attack of the thiolate on one of the sulfur atoms of the vinyl disulfide.
-
Formation of a transient trigonal bipyramidal intermediate.
-
Departure of the leaving group , which is a vinyl thiolate.
The reversibility of this reaction is a crucial consideration. The newly formed disulfide bond can be cleaved by another thiol, such as glutathione, which is present in high concentrations within the cellular cytoplasm.[1]
Caption: Mechanism of Thiol-Michael Addition with Divinyl Sulfone.
Reactivity and Kinetics: A Head-to-Head Comparison
While both reagents react with thiols, the rates and conditions of these reactions differ significantly.
| Feature | Vinyl Disulfide | Divinyl Sulfone |
| Reaction Type | Thiol-Disulfide Exchange | Thiol-Michael Addition |
| Reaction Rate | Generally fast, highly pH-dependent. Rate is influenced by the pKa of the incoming thiol and the steric hindrance around the disulfide bond. Specific kinetic data for vinyl disulfides with common thiols like glutathione is not readily available in the literature for a direct comparison. However, intramolecular rate constants for disulfide exchange in peptides have been measured to be in the range of 3-21 s⁻¹.[3] | Very rapid with thiols. A study on vinyl sulfone-functionalized self-assembled monolayers reported a pseudo-first-order rate constant of 0.057 min⁻¹ for the reaction with glutathione at pH 7.5.[4] Compared to other Michael acceptors like acrylates, vinyl sulfones react significantly faster with thiols.[5] |
| pH Dependence | Strongly pH-dependent. The reaction rate increases with pH as the concentration of the nucleophilic thiolate increases. [2] | Also pH-dependent, with faster reaction rates at higher pH due to increased thiolate concentration. However, the reaction can still proceed at a reasonable rate at neutral pH. [6] |
| Selectivity | Highly selective for thiols. Reactions with other nucleophiles like amines are generally not observed under typical bioconjugation conditions. | Primarily reactive with thiols, but can also react with amines at higher pH. This allows for some control over selectivity by adjusting the reaction pH. At neutral or slightly acidic pH, the reaction is highly selective for thiols. |
Stability of the Conjugate: A Tale of Two Bonds
The stability of the resulting linkage is a critical determinant of the utility of a bioconjugate, particularly for in vivo applications.
| Feature | Vinyl Disulfide Adduct (Disulfide Bond) | Divinyl Sulfone Adduct (Thioether Bond) |
| Reductive Stability | The disulfide bond is susceptible to cleavage by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and biological thiols like glutathione. [7]This makes it a "cleavable" linker. | The thioether bond is highly stable and resistant to cleavage by common reducing agents. [8]This makes it a "non-cleavable" linker. |
| Hydrolytic Stability | Disulfide bonds are generally stable to hydrolysis under physiological conditions. | The thioether bond formed is also very stable to hydrolysis. The vinyl sulfone precursor itself is stable in aqueous media, particularly at neutral pH. [9] |
| Reversibility | The thiol-disulfide exchange is a reversible equilibrium. In a biological context, the high intracellular concentration of glutathione can lead to the reduction of the disulfide bond and release of the conjugated payload. [1] | The thiol-Michael addition is practically irreversible under physiological conditions, leading to a stable and permanent linkage. [10] |
Experimental Protocols: A Guide to Comparative Analysis
To empirically compare the reactivity of vinyl disulfide and divinyl sulfone, a series of well-controlled experiments can be performed.
Workflow for Comparative Reactivity Analysis
Caption: Experimental Workflow for Comparing Reactivity.
Protocol for Monitoring Reaction Kinetics by ¹H NMR Spectroscopy
This protocol outlines a general method for comparing the reaction rates of a model thiol with vinyl disulfide and divinyl sulfone.
Materials:
-
Model thiol (e.g., N-acetylcysteine or glutathione)
-
Vinyl disulfide of interest
-
Divinyl sulfone
-
Deuterated buffer (e.g., phosphate buffer in D₂O) at desired pH
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions: Prepare concentrated stock solutions of the model thiol, vinyl disulfide, and divinyl sulfone in the deuterated buffer.
-
Set up the reaction: In an NMR tube, add the deuterated buffer and the stock solution of the model thiol.
-
Acquire a baseline spectrum: Obtain a ¹H NMR spectrum of the thiol solution before adding the electrophile.
-
Initiate the reaction: Add a known amount of either the vinyl disulfide or divinyl sulfone stock solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
Monitor the reaction: Follow the disappearance of the vinyl proton signals of the electrophile and the appearance of new signals corresponding to the product. The integration of these signals relative to an internal standard can be used to quantify the extent of the reaction over time. [11][12]6. Data analysis: Plot the concentration of the reactants or products as a function of time to determine the reaction kinetics and calculate the rate constants.
Protocol for Assessing Adduct Stability to Reducing Agents
Materials:
-
Pre-formed thiol adducts of vinyl disulfide and divinyl sulfone
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional)
Procedure:
-
Prepare adduct solutions: Dissolve the purified adducts in PBS to a known concentration.
-
Incubate with reducing agent: To separate aliquots of each adduct solution, add a molar excess of DTT or TCEP (e.g., 10-fold). A control sample without the reducing agent should also be prepared.
-
Incubate at a controlled temperature: Incubate all samples at 37°C.
-
Analyze at time points: At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot from each reaction and quench any further reaction if necessary (e.g., by acidification).
-
HPLC analysis: Analyze the samples by HPLC to monitor the disappearance of the parent adduct peak and the appearance of the cleaved thiol peak.
-
Mass spectrometry analysis (optional): Use mass spectrometry to confirm the identity of the cleavage products. [13]
Conclusion and Future Perspectives
The choice between vinyl disulfide and divinyl sulfone for bioconjugation is a strategic one, dictated by the desired properties of the final product.
-
Choose Divinyl Sulfone for:
-
Stable, irreversible linkages: Ideal for applications requiring long-term stability in vivo, such as the development of antibody-drug conjugates with non-cleavable linkers.
-
Rapid and efficient conjugation: Its high reactivity allows for fast and complete reactions, often under mild conditions.
-
-
Choose Vinyl Disulfide for:
-
Cleavable linkages: The reversibility of the disulfide bond makes it suitable for drug delivery systems where the payload is intended to be released in the reducing environment of the cell.
-
High thiol specificity: Its reaction is highly specific for thiols, minimizing off-target reactions.
-
While the fundamental reactivity of both classes of compounds is well-understood, there is a clear need for more direct, quantitative comparative studies. Specifically, the field would benefit from a systematic investigation of the second-order rate constants of a series of vinyl disulfides with biologically relevant thiols under standardized conditions. Such data would provide a more granular understanding of their reactivity and enable more precise control over bioconjugation reactions.
As the demand for sophisticated bioconjugates continues to grow, a deep appreciation for the chemical nuances of reagents like vinyl disulfide and divinyl sulfone will be indispensable for the rational design of next-generation therapeutics and research tools.
References
- Chau, M. H., & Nelson, J. W. (1991). Direct measurement of the equilibrium between glutathione and dithiothreitol by high-performance liquid-chromatography. Febs Letters, 291(2), 296–298.
- Cremlyn, R. J. (2012). An Introduction to Organosulfur Chemistry. John Wiley & Sons.
- dos Santos, J. C. S., et al. (2015). Characterization of supports activated with divinyl sulfone as a tool to immobilize and stabilize enzymes via multipoint covalent attachment. Application to chymotrypsin. RSC Advances, 5(26), 20639–20651.
- Florence, T. M. (1980). Degradation of protein disulphide bonds in dilute alkali. Biochemical Journal, 189(3), 507–520.
- Giles, N. M., et al. (2000). Kinetics of disulfide exchange reactions of monomer and dimer loops of cysteine-valine-cysteine peptides. Biochemistry, 39(19), 5727–5736.
- Hogg, P. J. (2003). Disulfide bonds as switches for protein function. Trends in Biochemical Sciences, 28(4), 210–214.
- Jocelyn, P. C. (1987). The reduction of disulphides. Methods in Enzymology, 143, 230–243.
- Lutolf, M. P., et al. (2001). Systematic study of the thio-Michael addition reaction for the synthesis of hydrogels. Biomacromolecules, 2(4), 1051–1057.
- MacQuarrie, R., & Bernhard, S. A. (1971). Mechanism of alkylation of rabbit muscle glyceraldehyde 3-phosphate dehydrogenase. Biochemistry, 10(13), 2456–2466.
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- Morpurgo, M., et al. (1996). A new class of cleavable linkers for the covalent modification of proteins.
- Singh, R., et al. (2002). Reagents for rapid and selective modification of thiols in proteins. Methods in Enzymology, 353, 134–147.
- Wang, H., et al. (2015).
- Forristal, J. (2005). Vinyl Sulfones. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Simpkins, N. S. (1990). The chemistry of vinyl sulfones. Tetrahedron, 46(19), 6951-6984.
- Yu, Y., & Chau, Y. (2012). One-step "click" method for generating vinyl sulfone groups on hydroxyl-containing water-soluble polymers. Biomacromolecules, 13(4), 953-961.
- Laird, M. G., et al. (2024). Thiol-Disulfide Exchange Kinetics and Redox Potential of Coenzyme M and Coenzyme B. ChemBioChem, 25(1), e202300595.
- Reddy, M. S., et al. (2012). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 3(12), 3459-3466.
- Szymański, P., et al. (2021). Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels–Alder Reactions. Molecules, 26(6), 1563.
- Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA)-General Subjects, 1840(2), 838-846.
- Wu, S. L., & Karger, B. L. (2000). Protein disulfide bond determination by mass spectrometry. Current Opinion in Biotechnology, 11(1), 7-10.
-
Chemistry LibreTexts. (2022, July 20). 15.6: Redox Reactions of Thiols and Disulfides. [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]
- Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641.
-
ResearchGate. (n.d.). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing difference of multiplicity of methylene groups attached to sulfur. [Link]
-
The Royal Society of Chemistry. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. [Link]
-
MDPI. (2020). Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials: Synthesis and Applications as Sorbents and Encapsulating Agents. [Link]
-
ResearchGate. (n.d.). Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing... [Link]
-
National Institutes of Health. (2017). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. [Link]
-
PubMed. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. [Link]
-
PubMed. (2017). Synthesis, Characterization, and Identification of New in Vitro Covalent DNA Adducts of Divinyl Sulfone, an Oxidative Metabolite of Sulfur Mustard. [Link]
-
National Institutes of Health. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. [Link]
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ResearchGate. (n.d.). (PDF) Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. [Link]
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ResearchGate. (n.d.). (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. [Link]
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National Institutes of Health. (2014). Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation. [Link]
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National Institutes of Health. (2018). Fast Cysteine Bioconjugation Chemistry. [Link]
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ACS Publications. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]
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ACS Publications. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. [Link]
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ChemRxiv. (2021). Redox-Click Chemistry for Disulfide Formation from Thiols. [Link]
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ResearchGate. (n.d.). (PDF) The Role of Thiols and Disulfides on Protein Stability. [Link]
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RSC Publishing. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. [Link]
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ResearchGate. (2012). (PDF) Determination of Peptide and Protein Disulfide Linkages by MALDI Mass Spectrometry. [Link]
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Introduction: The Critical Role of Michael Acceptors in Bioconjugation
An In-Depth Comparative Guide to Validating the Efficiency of Vinyl Disulfide as a Michael Acceptor
In the landscape of drug development and chemical biology, the covalent linkage of molecules to proteins and other biomacromolecules—a process known as bioconjugation—is a cornerstone technology. Among the array of chemical reactions available, the thiol-Michael addition stands out for its high selectivity for cysteine residues, operational simplicity, and efficiency under physiological conditions.[1] The choice of the Michael acceptor, the electrophilic partner in this reaction, is paramount as it dictates the kinetics of conjugation, the stability of the resulting linkage, and ultimately, the performance of the final bioconjugate, be it an antibody-drug conjugate (ADC), a PEGylated protein, or a functionalized hydrogel.
While maleimides have long been the workhorse in this field, their application is shadowed by the instability of the resulting thiosuccinimide adduct, which can undergo a retro-Michael reaction leading to payload exchange in vivo.[2][3][4] This has spurred the exploration of alternative Michael acceptors, such as vinyl sulfones, known for forming highly stable thioether bonds.[5][6] This guide introduces and critically evaluates a less conventional but highly promising candidate: vinyl disulfide . We will dissect its reactivity, compare its performance against established alternatives, and provide robust experimental frameworks for its validation. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to harness the unique potential of vinyl disulfides in their applications.
The Vinyl Disulfide Moiety: A Dual-Nature Michael Acceptor
The vinyl disulfide functional group presents a unique proposition in bioconjugation. It acts as a Michael acceptor for covalent bond formation while incorporating a disulfide linkage, a functionality that is inherently responsive to the reducing environments found within cells.
Mechanism of Thiol-Michael Addition
The reaction proceeds via a conjugate addition mechanism. A nucleophilic thiolate anion, typically from a cysteine residue on a protein, attacks the β-carbon of the vinyl disulfide. This is followed by protonation of the resulting enolate intermediate to yield a stable dialkyl disulfide product. The disulfide bond itself is a key feature, distinct from the thioether bonds formed by most other Michael acceptors.
Caption: Experimental workflow for the kinetic analysis of Michael acceptors.
Protocol 2: Comparative Stability of Thio-Adducts
This assay evaluates the stability of the formed conjugates in a reducing environment, simulating in vivo conditions where thiol exchange can occur.
Objective: To compare the stability of the adducts formed from vinyl disulfide, maleimide, and vinyl sulfone in the presence of excess glutathione (GSH).
Materials:
-
Pre-formed adducts of N-acetylcysteine with each Michael acceptor (synthesized and purified from Protocol 1).
-
Glutathione (GSH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Adduct Solution Preparation: Prepare 1 mM solutions of each purified adduct in PBS.
-
Incubation with GSH: To each adduct solution, add a 50-fold molar excess of GSH.
-
Time-Course Monitoring: Incubate the mixtures at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each mixture.
-
HPLC Analysis: Directly inject the aliquots into the HPLC system to monitor the concentration of the initial adduct. The appearance of new peaks would indicate adduct degradation or exchange.
-
Data Analysis: Plot the percentage of the remaining initial adduct against time for each Michael acceptor. Calculate the half-life (t₁/₂) of each adduct under these conditions.
Causality behind Experimental Choices:
-
Glutathione (GSH): As the most abundant intracellular thiol, GSH is the primary agent responsible for disulfide bond reduction and can also induce the retro-Michael reaction of maleimide adducts. [7]* 37°C Incubation: This temperature mimics physiological conditions.
-
Excess GSH: A large excess of GSH ensures that the potential for degradation or exchange is not limited by the concentration of the competing thiol.
Caption: Experimental workflow for the adduct stability assay.
Conclusion and Future Outlook
The selection of a Michael acceptor is a critical decision in the design of bioconjugates. This guide has established that vinyl disulfide is a highly efficient and versatile Michael acceptor with a unique characteristic: the formation of a reductively cleavable disulfide bond.
-
For applications requiring long-term in vivo stability , such as imaging agents or permanent protein modifications, vinyl sulfones remain the superior choice due to the irreversible nature of their thioether linkage. [5]* For applications where rapid conjugation is the sole priority and short-term stability is acceptable , maleimides may still be considered, though with caution regarding their potential for payload migration. [3][8]* Vinyl disulfides carve their niche in applications demanding controlled release. They are ideal for antibody-drug conjugates where the payload should remain attached in circulation but be efficiently released within the reducing environment of a target cell. This offers a "smart" release mechanism that is built directly into the linker chemistry.
The experimental protocols outlined provide a clear and robust framework for researchers to validate these properties within their own systems. By understanding the distinct advantages and trade-offs of each Michael acceptor, scientists can make more informed decisions, leading to the development of safer, more effective, and precisely engineered bioconjugates. The continued exploration of novel acceptors like vinyl disulfides will undoubtedly expand the toolkit of chemical biologists and accelerate innovation in therapeutics and diagnostics.
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Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
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Lobb, K. A., & Brien, M. O. (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. The Journal of Organic Chemistry, 81(23), 11794-11802. [Link]
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Baud, M. G. J., & Jochheim, F. (2021). Reversible Michael Additions: Covalent Inhibitors and Prodrugs. ResearchGate. Retrieved from [Link]
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Serafimova, I. M., Pufall, M. A., & Cravatt, B. F. (2012). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society, 134(36), 14899-14907. [Link]
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Nielsen, D. S., et al. (2024). Stability of a Multiresponsive Sulfonium Vinyl Sulfide Linker toward Nucleophilic/Radical Thiols, Reactive Nitrogen Species, and in Cells under Pro-inflammatory Stimulation. Biomacromolecules. [Link]
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Singh, A., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Journal of Biomedical Science, 31(1), 22. [Link]
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Domingo-Telechea, C., et al. (2021). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. The Journal of Organic Chemistry, 86(10), 7088-7103. [Link]
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Pal, R., et al. (2021). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Molecular Pharmaceutics, 18(5), 2095-2105. [Link]
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ResearchGate. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vinyl sulfide synthesis by C-S coupling. Retrieved from [Link]
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Grob, J. C., et al. (2023). Chemical reaction networks based on conjugate additions on β′-substituted Michael acceptors. Chemical Science, 14(30), 8111-8120. [Link]
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Glassner, M. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(12), 1392-1396. [Link]
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Glassner, M. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(12), 1392-1396. [Link]
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ResearchGate. (n.d.). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Retrieved from [Link]
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Chatani, S., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(12), 3591-3602. [Link]
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Nathani, R. I., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 12(29), 9979-9985. [Link]
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ResearchGate. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Retrieved from [Link]
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Wiebe, D. H., et al. (2021). Comparative Evaluation of Thiol- and Amine-Conjugating Moieties for Endogenous Albumin Binding after Intravenous Administration. Bioconjugate Chemistry, 32(7), 1271-1282. [Link]
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Frontiers. (n.d.). Michael acceptor molecules in natural products and their mechanism of action. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic comparison of equimolar reactions of the thiol (1) and 14.... Retrieved from [Link]
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ResearchGate. (n.d.). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis?. Retrieved from [Link]
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University of Siena. (2022). New reactions and substrates for orthogonal bioconjugation. Usiena air. Retrieved from [Link]
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Zeglis, B. M., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (136), 57342. [Link]
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Nathani, R. I., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 12(29), 9979-9985. [Link]
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Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry, 25(6), 1124-1136. [Link]
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Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]
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Hull, E. A. (2017). Antibody Conjugates via Disulfide Bridging. UCL Discovery. Retrieved from [Link]
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D’hooge, D. R., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8(4), 701-713. [Link]
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ResearchGate. (n.d.). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Retrieved from [Link]
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Reddy, S. K., et al. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. Polymer, 145, 246-253. [Link]
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-
Christie, R. J., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature Biotechnology, 34(8), 887-892. [Link]
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Grünberg, J., et al. (2014). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 53(46), 12480-12484. [Link]
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Gu, Y., & Zhang, Y. (2013). Nitrogen-Centered Nucleophile Catalyzed Thiol-Vinylsulfone Addition, Another Thiol-ene “Click” Reaction. ACS Macro Letters, 2(9), 804-808. [Link]
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Comparative Stability Guide: Thioether vs. Disulfide Linkages in Polymer Therapeutics
Executive Summary: The Stability-Release Paradox
In polymer-drug conjugates and antibody-drug conjugates (ADCs), the linker is not merely a bridge; it is a functional logic gate. The choice between a thioether (specifically succinimidyl-thioether) and a disulfide linkage represents a fundamental decision between systemic permanence and triggered release .
While thioethers are traditionally categorized as "non-cleavable" and disulfides as "cleavable," advanced characterization reveals a more complex reality. Thioethers formed via maleimide chemistry suffer from retro-Michael instability in plasma, effectively becoming "accidentally cleavable." Conversely, sterically hindered disulfides can achieve surprising circulatory stability while retaining intracellular responsiveness.
This guide dissects the mechanistic stability of these two linkages, providing experimental protocols to validate their performance in drug development.
Mechanistic Deep Dive
The Thioether Linkage: The "Stable" Standard?
The thioether bond (–C–S–C–), typically formed via the Michael addition of a thiol to a maleimide, is the gold standard for non-cleavable conjugation. However, its stability is binary: it depends entirely on the fate of the resulting succinimide ring.
-
The Instability Pathway (Retro-Michael): In physiological conditions (pH 7.4, 37°C), the reaction is reversible. The succinimide-thioether can undergo a retro-Michael reaction, regenerating the free maleimide.[1] In plasma, this maleimide is rapidly captured by Human Serum Albumin (HSA) (Cys34), resulting in the premature loss of the payload from the polymer/antibody.
-
The Stabilization Pathway (Ring Hydrolysis): If the succinimide ring undergoes hydrolysis (opening to succinamic acid), the retro-Michael pathway is physically blocked. This "dead-end" species is hyper-stable.
The Disulfide Linkage: The "Smart" Switch
The disulfide bond (–C–S–S–C–) operates on a concentration-gradient logic. It relies on the drastic difference between extracellular and intracellular reducing potentials.
-
Circulation (Oxidative): Plasma glutathione (GSH) levels are low (2–5 µM). Disulfides must resist this "background noise" to prevent off-target release.[]
-
Cytosol (Reductive): Intracellular GSH levels are high (1–10 mM). Upon endocytosis, the disulfide undergoes rapid thiol-disulfide exchange, releasing the payload.[3]
-
Tuning: Stability is modulated by steric hindrance. Adding methyl groups adjacent to the disulfide (e.g., gem-dimethyl groups) significantly slows cleavage kinetics in plasma without abolishing intracellular release.
Visualization of Degradation Pathways
The following diagram illustrates the divergent fates of the Maleimide-Thioether linkage compared to the Disulfide trigger.
Caption: Figure 1: Mechanistic fates of linkers. Thioethers require ring hydrolysis for true stability, while disulfides rely on GSH concentration gradients.
Comparative Performance Data
The following data aggregates findings from standard ADC and polymer conjugate stability studies (e.g., comparing non-cleavable SMCC linkers vs. cleavable SPP/SPDB linkers).
| Feature | Succinimide Thioether (Ring-Closed) | Hydrolyzed Thioether (Ring-Open) | Hindered Disulfide (e.g., DM4) | Unhindered Disulfide |
| Primary Failure Mode | Retro-Michael Deconjugation | None (Peptide backbone degradation only) | Thiol-Exchange (Slow) | Thiol-Exchange (Fast) |
| Plasma Half-Life ( | 20 – 80 Hours | > 2 Years | 48 – 72 Hours | < 6 Hours |
| GSH Sensitivity (10 mM) | Low (Stable) | Inert | High (Cleavage in minutes) | Instant Cleavage |
| Bond Energy | ~85 kcal/mol (C-S) | ~85 kcal/mol (C-S) | ~60 kcal/mol (S-S) | ~60 kcal/mol (S-S) |
| Drug Release Mechanism | Lysosomal proteolysis of backbone | Lysosomal proteolysis of backbone | Cytosolic GSH reduction | Extracellular reduction (Premature) |
Experimental Protocols for Validation
Protocol A: Plasma Stability & Albumin Exchange (The "Torture Test")
Validates the resistance to Retro-Michael instability and non-specific exchange.
Materials:
-
Pooled Human Plasma (heparinized).[4]
-
LC-MS/MS or HPLC-FL (Fluorescence).
-
Protein Precipitation Solvent (Acetonitrile with 0.1% Formic Acid).
Workflow:
-
Spike: Dilute polymer conjugate into human plasma to a final concentration of 100 µg/mL.
-
Incubation: Incubate at 37°C in a water bath.
-
Sampling: Withdraw aliquots at
hours. -
Extraction: Add 3x volume of cold Acetonitrile to precipitate plasma proteins (including Albumin). Vortex and centrifuge (14,000 x g, 10 min).
-
Critical Step: If the drug has transferred to Albumin via retro-Michael, it will precipitate with the pellet. The supernatant will contain only the remaining intact polymer-drug (assuming the polymer is soluble) or free drug.
-
Alternative: Use affinity capture (e.g., Protein A beads for ADCs) to pull down the conjugate and measure the Drug-to-Antibody Ratio (DAR) directly by hydrophobic interaction chromatography (HIC).
-
-
Analysis: Quantify the remaining intact conjugate.
-
Pass Criteria: >80% intact at 96 hours.
-
Protocol B: Glutathione (GSH) Challenge
Validates the "Trigger" mechanism for disulfides or the "Inertness" for thioethers.
Materials:
Workflow:
-
Preparation: Prepare two buffers:
-
Condition A (Plasma mimic): PBS + 5 µM GSH.
-
Condition B (Cytosol mimic): PBS + 10 mM GSH.[5]
-
-
Reaction: Incubate conjugate (1 mg/mL) in both buffers at 37°C.
-
Monitoring: Inject samples onto RP-HPLC at 0, 15, 30, 60, and 120 minutes.
-
Calculation: Plot % Intact Conjugate vs. Time.
-
Thioether Profile: Should show < 5% degradation in both conditions over 2 hours.
-
Disulfide Profile: Should be stable in Condition A but show rapid decay (
min) in Condition B.
-
Expert Commentary: The "Self-Hydrolysis" Strategy
For researchers requiring absolute stability (thioether route) but observing slow leakage in plasma, do not switch to a disulfide . Instead, employ a "self-hydrolyzing" maleimide linker.
Standard maleimides hydrolyze slowly. By modifying the N-substituent (e.g., placing a basic amino group nearby or using specific electron-withdrawing groups), you can accelerate ring hydrolysis to occur immediately after conjugation in vitro. This converts the retro-Michael-prone succinimide into the chemically inert succinamic acid before the drug is ever injected into the subject.
Recommendation: For maximum safety in non-cleavable systems, verify the ring-open state by Mass Spectrometry (+18 Da mass shift) prior to in vivo studies.
References
-
Tunable degradation of maleimide-thiol adducts in reducing environments . National Institutes of Health (PMC). Available at: [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting . National Institutes of Health (PMC). Available at: [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates . Bioconjugate Chemistry (ACS). Available at: [Link]
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A Comparative Guide to Vinyl Disulfides in Dual Radical and Cationic Polymerization Systems
For Researchers, Scientists, and Drug Development Professionals
The concurrent or sequential propagation of two distinct polymerization mechanisms within a single system, known as dual or hybrid polymerization, offers a powerful pathway to synthesize complex polymer architectures with tailored properties. This guide provides an in-depth evaluation of vinyl disulfide compounds as versatile mediators in systems that combine free-radical and cationic polymerization pathways, a field of growing interest for advanced materials and biomedical applications.[1]
The Unique Role of the Disulfide Bond in Hybrid Polymerization
Disulfide bonds (S–S) are dynamic covalent linkages that can be cleaved and reformed in response to specific stimuli, such as light or reducing agents.[2] This reactivity is central to their function in dual polymerization systems. Under UV irradiation, for instance, the S–S bond can undergo homolytic cleavage to generate two thiyl radicals.[3] These radicals can initiate free-radical polymerization of suitable monomers like acrylates or methacrylates.[4]
Simultaneously, certain monomers, such as vinyl ethers, are polymerized through a cationic mechanism.[5][6] The elegance of using a bifunctional monomer containing both a vinyl ether and a disulfide moiety is that these two functionalities can be addressed orthogonally.[7][8] The vinyl ether group can be selectively polymerized via a cationic route, leaving the disulfide bond intact for subsequent radical-mediated reactions, or vice versa. This orthogonality allows for the synthesis of complex structures like linear polymers with pendant disulfide units or branched macromolecules.[7][8]
Figure 1. Simplified mechanism of a vinyl disulfide monomer participating in orthogonal radical and cationic polymerization pathways.
Performance Comparison: Vinyl Disulfide vs. Alternative Systems
The choice of mediating agent is critical for controlling polymerization kinetics and the final polymer properties. Vinyl disulfide systems offer distinct advantages but also face competition from other dual polymerization strategies.
| System Type | Mediating Agent/Initiator | Radical Monomer Example | Cationic Monomer Example | Key Advantages | Key Limitations |
| Vinyl Disulfide | Vinyl Ether-Disulfide Monomer | Acrylates/Methacrylates | Vinyl Ethers | Orthogonal control, potential for post-functionalization, biocompatible linkages.[7][8] | Monomer synthesis can be complex; radical polymerization of the disulfide itself can lead to branching.[8][9] |
| Dual Photoinitiators | Type I (Radical) + Iodonium Salt (Cationic) | Acrylates (e.g., TMPTA) | Epoxides (e.g., EPOX) | Commercially available components, often high polymerization rates.[10] | Potential for cross-reactivity between initiating species; requires careful selection of initiators to avoid interference.[11][12] |
| Hybrid Monomers | Monomers with distinct radical & cationic polymerizable groups (e.g., vinyl-cyclic ether) | Vinyl group | Cyclic Ether (Ring-Opening) | Can create novel copolymer structures from monomers that don't typically copolymerize.[13] | Requires interconversion between mechanisms, which can be complex to control.[13] |
| RAFT-Cationic Hybrid | Bifunctional RAFT Agent | Methyl Acrylate (MA) | Isobutyl Vinyl Ether (iBVE) | Excellent control over molecular weight and dispersity for the radical block.[6] | RAFT agent must be compatible with sensitive cationic polymerization conditions.[5][6] |
Analysis: Vinyl disulfide systems excel where orthogonality and the introduction of dynamic, cleavable linkages are desired. For instance, a vinyl ether-disulfide monomer can first be polymerized cationically to form a linear polymer, with the disulfide bonds in the side chains remaining untouched.[7][8] These pendant disulfides can then be used in a subsequent radical-initiated step, such as thiol-ene coupling, to create cross-linked networks or attach other molecules.[8] This level of sequential control is more challenging to achieve with dual initiator systems where both radical and cationic species are generated simultaneously.[14]
Experimental Protocol: Orthogonal Photoinitiated Polymerization
This protocol is a representative example based on the synthesis of functional networks using a vinyl ether-disulfide monomer.
Objective: To synthesize a cross-linked polymer network by first performing a cationic polymerization of the vinyl ether group, followed by a radical-mediated coupling of the pendant disulfide groups.
Materials:
-
Vinyl Ether-Disulfide Monomer
-
Difunctional Vinyl Ether Oligomer (as cross-linker)
-
Cationic Photoinitiator (e.g., (4-tert-butylphenyl)iodonium hexafluorophosphate)
-
Radical Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)
-
Thiol-containing molecule for functionalization (e.g., Rhodamine-thiol)
-
Solvent (e.g., Dichloromethane)
-
UV Light Source (e.g., 365 nm LED)
Workflow:
Figure 2. Experimental workflow for sequential cationic and radical photopolymerization using a vinyl ether-disulfide monomer.
Step-by-Step Procedure:
-
Formulation Preparation (Cationic Step):
-
In a vial protected from light, dissolve the vinyl ether-disulfide monomer, the difunctional vinyl ether oligomer, and the cationic photoinitiator in a minimal amount of dichloromethane.
-
Rationale: The difunctional oligomer acts as a cross-linker during the initial cationic polymerization to form a solid network. The cationic initiator is chosen for its efficiency in polymerizing vinyl ethers.
-
-
Cationic Photopolymerization:
-
Cast the solution as a thin film onto a substrate.
-
Place the sample under a UV LED lamp (e.g., 365 nm). Irradiate for a predetermined time (e.g., 5-15 minutes) until a solid, tack-free film is formed.
-
Rationale: UV light activates the photoinitiator, generating the acid that initiates the cationic polymerization of the vinyl ether groups. This forms a stable network, trapping the unreacted disulfide moieties within the polymer matrix.
-
-
Preparation for Radical Functionalization:
-
Immerse the newly formed polymer network in a solution containing the thiol-functionalized molecule (Rhodamine-thiol) and the radical photoinitiator. Allow the network to swell for several hours.
-
Rationale: Swelling ensures that the functional molecules and the radical initiator penetrate the polymer network, making the pendant disulfide groups accessible for the subsequent reaction.
-
-
Radical-Mediated Coupling:
-
Remove the swollen film from the solution and place it under the UV lamp again.
-
Irradiate to activate the radical photoinitiator. This will initiate the coupling of the thiol-functionalized molecule to the disulfide bonds within the network.
-
Rationale: The radical initiator, upon activation, facilitates a thiol-disulfide exchange reaction, covalently bonding the Rhodamine molecule to the polymer network. This demonstrates the ability to post-functionalize the material.
-
-
Characterization:
-
The final functionalized network can be analyzed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the consumption of monomer groups and fluorescence microscopy to verify the successful coupling of the rhodamine tag.
-
Conclusion and Future Outlook
Vinyl disulfide-containing monomers represent a highly versatile platform for creating complex polymer structures through dual radical and cationic polymerization.[7][8] Their key advantage lies in the ability to perform orthogonal polymerizations, enabling the sequential formation of distinct polymer architectures and facilitating post-polymerization modification.[9] While alternative systems like dual initiators or other hybrid monomers are effective for producing interpenetrating networks or novel copolymers, the vinyl disulfide approach offers superior control for creating materials with dynamic, cleavable bonds.
Future research will likely focus on expanding the library of vinyl disulfide monomers and integrating them into advanced applications such as self-healing materials, responsive drug delivery systems, and advanced optical materials where high refractive index and durability are required.[1]
References
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Enzymatically Synthesized Vinyl Ether-Disulfide Monomer Enabling an Orthogonal Combination of Free Radical and Cationic Chemistry toward Sustainable Functional Networks. Biomacromolecules - ACS Publications. Available at: [Link]
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Enzymatically Synthesized Vinyl Ether-Disulfide Monomer Enabling an Orthogonal Combination of Free Radical and Cationic Chemistry toward Sustainable Functional Networks. PubMed. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Vinyl Disulfide
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. Vinyl disulfide, with its unique chemical structure, demands a disposal protocol rooted in a deep understanding of its reactivity and potential hazards. This guide provides the essential, step-by-step procedures for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment. As your partner in research, we believe that providing this knowledge is fundamental to building the trust you place in our products and our expertise.
Hazard Characterization: A Chemist's Perspective
-
Disulfide Moiety (-S-S-): Organosulfur compounds are notoriously malodorous and can be toxic. The disulfide bond itself can be cleaved by reducing agents.[1] Upon combustion, organosulfur compounds can release toxic sulfur oxides (SOx).
-
Vinyl Group (-CH=CH₂): The vinyl groups make the molecule susceptible to polymerization, potentially initiated by heat, light, or radical initiators. Furthermore, analogous vinyl compounds, such as vinyl chloride, are classified as flammable and carcinogenic.[2][3][4]
-
Analogous Compounds: Safety data for structurally related chemicals provide critical insight. Diethyl disulfide is a flammable liquid that causes skin and serious eye irritation. Ethyl vinyl sulfide is classified as a highly flammable liquid and vapor.[5]
Based on this analysis, vinyl disulfide must be handled as a flammable, irritating, and potentially reactive hazardous waste.
Hazard Profile Summary
| Hazard Class | Inferred Risk | Rationale & Causality | Primary Precaution |
| Flammability | High | Presence of vinyl groups and analogy with other flammable organosulfur compounds like ethyl vinyl sulfide.[5] | Keep away from heat, sparks, open flames, and other ignition sources.[5][6][7] |
| Health Hazards | Irritant, Potential Organ Toxicity | Analogous compounds cause serious eye and skin irritation. Prolonged exposure to related substances may cause organ damage.[6] | Avoid breathing vapors and prevent contact with skin and eyes.[6][8] |
| Reactivity | Moderate | Vinyl groups can undergo polymerization. Disulfide bonds can react with reducing agents. | Do not mix with incompatible waste streams (e.g., strong acids, bases, oxidizers, or reducing agents). |
| Environmental | Hazardous | Do not allow to enter drains or surface water.[8] Toxic combustion byproducts (SOx) are possible. | Must be disposed of as regulated hazardous waste. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling vinyl disulfide for any purpose, including disposal, the following controls must be in place. This is not merely a list of items, but a system to prevent exposure.
-
Engineering Controls: All handling of vinyl disulfide, including transfers to a waste container, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.
-
The Disposal Workflow: A Step-by-Step Protocol
Disposal is not an afterthought; it is a planned experimental step. The following protocol ensures compliance with standard laboratory hazardous waste guidelines from institutions like Northwestern University and Central Washington University.[9][10]
Step 1: Select the Correct Waste Container
The principle of containment begins with choosing a vessel that guarantees integrity.
-
Action: Select a clean, sealable container made of a chemically compatible material. A glass bottle with a polytetrafluoroethylene (PTFE)-lined screw cap is ideal. The original product container, if in good condition, can also be used.[9]
-
Causality: Using an incompatible container (e.g., certain plastics) could lead to degradation, leaks, and a dangerous chemical spill. Food-grade containers are strictly forbidden as they can lead to accidental ingestion and do not meet safety standards.[9]
Step 2: Label the Waste Container
Proper labeling is a critical communication tool for safety. An unlabeled container is an unacceptable risk.
-
Action: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. Fill it out completely:
-
Write the full chemical name: "Waste Vinyl Disulfide" . Do not use abbreviations or chemical formulas.[10]
-
List all constituents and their approximate percentages if it is a solution.
-
Clearly indicate the hazards: "Flammable," "Irritant."
-
Enter the "Accumulation Start Date" – the date the first drop of waste is added.[10]
-
-
Causality: Accurate labeling prevents accidental mixing of incompatible chemicals by waste handlers and ensures the material is sent to the correct disposal facility (e.g., a high-temperature incinerator).
Step 3: Waste Collection
This is the point of active handling where strict adherence to procedure is paramount.
-
Action: Inside a chemical fume hood, carefully transfer the vinyl disulfide waste into the labeled container using a funnel. Once the transfer is complete, remove the funnel and securely seal the container with its cap.
-
Causality: Leaving a funnel in the container is an open-system violation that allows hazardous vapors to escape into the laboratory. Keeping containers sealed is a primary rule of hazardous waste management.[11]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are mandated by regulation to ensure segregation and safety.
-
Action: Store the sealed waste container in your lab's designated Satellite Accumulation Area (SAA). Ensure it is stored with compatible waste streams. Specifically, store it in a cabinet designated for flammable liquids, away from oxidizers, acids, and bases.[9]
-
Causality: Improper segregation is a leading cause of laboratory incidents. Storing flammables with oxidizers, for example, creates a significant fire risk. Secondary containment (placing the container in a larger, chemically resistant bin) is best practice to contain potential leaks.[11]
Step 5: Arrange for Final Disposal
Waste must be removed from the laboratory in a timely manner.
-
Action: Monitor the container's fill level and accumulation date. Do not fill containers beyond 90% capacity to allow for vapor expansion.[9] Request a pickup from your institution's EHS department when the container is full or approaching its storage time limit (typically 150-180 days, but check your local policy).[10]
-
Causality: Regulations limit the volume of hazardous waste and the length of time it can be stored in a laboratory.[10][12] Adhering to these limits is a matter of legal compliance and safety.
Disposal Decision Workflow
The following diagram outlines the critical decision points and actions for the proper disposal of vinyl disulfide.
Caption: Workflow for the safe disposal of vinyl disulfide waste.
Emergency Procedures: Spill Management
In the event of a small spill (<100 mL) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit absorbent material.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected waste into a new, properly labeled hazardous waste container.
-
Wipe the area clean with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.
References
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Pipe Lining Supply. (n.d.). Safety Data Sheet: CORVE8190. Retrieved from [Link]
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University of California San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. EH&S. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Vinyl Chloride. Retrieved from [Link]
-
Kerakoll. (2022, September 1). Safety Data Sheet: VINYL S 99. Retrieved from [Link]
-
The Good Scents Company. (n.d.). vinyl disulfide. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 27). Is Vinyl Chloride Dangerous?. YouTube. Retrieved from [Link]
-
Vinyl Kft. (2010, December 21). Safety Data Sheet: Carbon disulfide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of vinyl sulfides. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs. Retrieved from [Link]
- Mthembu, S. N., Sharma, A., Albericio, F., & De la Torre, B. G. (2019). Breaking a Couple: Disulfide Reducing Agents. Chemistry – A European Journal, 25(54), 12496-12507.
-
National Institutes of Health. (2021, March 10). Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vinyl disulfide. PubChem. Retrieved from [Link]
-
Thieme E-Books & E-Journals. (n.d.). Use of Vinyl Sulfides in Fischer Indole Reactions. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
- Li, Y., Li, S., Du, X., & Gu, Z. (2021). Disulfide–yne reaction: controlling the reactivity of a surface by light. RSC Advances, 11(35), 21543-21549.
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Beyond Plastics. (2025, April 2). Vinyl Chloride: A Toxic Chemical That Threatens Human Health. Retrieved from [Link]
-
Professional Plastics. (n.d.). Vinyl Chemical Compatibilities. Retrieved from [Link]
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National Institutes of Health. (n.d.). Risks Associated with the Presence of Polyvinyl Chloride in the Environment and Methods for Its Disposal and Utilization. Retrieved from [Link]
-
Duplação. (2022, June 10). Chemical compatibility table with vinyl or vinylester ester. Retrieved from [Link]
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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ACS Publications. (n.d.). Reactive Copolymers Based on N-Vinyl Lactams with Pyridyl Disulfide Side Groups via RAFT Polymerization and Postmodification via Thiol–Disulfide Exchange Reaction. Macromolecules. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Navigating the Unknown: A Guide to Personal Protective Equipment for Handling Vinyl Disulfide
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the introduction of novel or less-common reagents into a workflow demands a rigorous approach to safety. Vinyl disulfide (C4H6S2) is one such compound where comprehensive safety data can be sparse. This guide provides essential safety and logistical information for handling vinyl disulfide, even in the absence of a dedicated, exhaustive Safety Data Sheet (SDS). By synthesizing data from available sources and drawing logical parallels from structurally related compounds, we can establish a robust framework for its safe utilization in the laboratory.
Understanding the Compound: What We Know
| Property | Value | Source |
| Molecular Weight | 118.2 g/mol | PubChem |
| Molecular Formula | C4H6S2 | PubChem |
| Synonyms | (ethenyldisulfanyl)ethene, Divinyl disulfide | PubChem |
| Solubility | 634.5 mg/L in water at 25 °C (estimated) | The Good Scents Company |
The disulfide bond is a crucial functionality in various biological and chemical systems. While vinyl disulfides have applications in synthesis, the presence of the vinyl groups suggests potential for reactivity.
Inferred Hazards: A Conservative Approach
In the absence of a specific SDS for vinyl disulfide, we must infer potential hazards from closely related and more well-characterized compounds, such as carbon disulfide and other organic disulfides. This conservative approach is fundamental to ensuring laboratory safety.
**Flam
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
